m-PEG10-alcohol
Description
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLPWKGRIGDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561598 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27425-92-9 | |
| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-10-alcohol (m-PEG10-alcohol), a discrete polyethylene glycol (dPEG®) derivative widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the physicochemical properties, synthesis, and characterization of this compound. It includes detailed experimental protocols for its synthesis and analysis, along with visualizations of its role in key biological pathways.
Introduction
This compound, also known as decaethylene glycol monomethyl ether, is a heterobifunctional linker composed of a chain of ten ethylene glycol units with a terminal methoxy group and a terminal hydroxyl group. The methoxy group renders one end of the molecule inert, while the hydroxyl group provides a reactive handle for further chemical modification. The polyethylene glycol (PEG) backbone imparts favorable physicochemical properties, including enhanced hydrophilicity, biocompatibility, and a reduced immunogenic profile to conjugated molecules.[1] These characteristics have made this compound and its derivatives invaluable tools in drug development, where they serve to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₄₄O₁₁ | [2] |
| Molecular Weight | 472.57 g/mol | [2] |
| CAS Number | 27425-92-9 | [2] |
| Appearance | Colorless to pale yellow viscous liquid or solid | |
| Melting Point | 19 °C | [2] |
| Boiling Point | 524.3 ± 45.0 °C | [2] |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically >95% |
Synthesis of this compound
The synthesis of monodisperse this compound is most commonly achieved through a stepwise approach to ensure a defined chain length. The Williamson ether synthesis is a cornerstone of this methodology, involving the sequential addition of ethylene glycol units.
Experimental Protocol: Stepwise Williamson Ether Synthesis
This protocol describes the elongation of a shorter m-PEG chain to generate this compound. For this illustrative protocol, we will start with triethylene glycol monomethyl ether.
Materials:
-
Triethylene glycol monomethyl ether
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetraethylene glycol di-tosylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Brine
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triethylene glycol monomethyl ether (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.
-
Etherification: In a separate flask, dissolve tetraethylene glycol di-tosylate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the flask containing the PEG-alkoxide at 0 °C. Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel to yield the elongated m-PEG alcohol.
-
Iterative Steps: Repeat the monotosylation and Williamson ether synthesis steps with the purified intermediate until the desired decaethylene glycol chain length is achieved.[4]
Synthetic Workflow
Caption: Synthetic workflow for this compound via Williamson ether synthesis.
Characterization of this compound
Ensuring the purity and structural integrity of this compound is critical for its use in research and drug development. A combination of analytical techniques is employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 3.38 (s, 3H, -OCH₃): A sharp singlet corresponding to the protons of the terminal methoxy group.
-
δ 3.55-3.70 (m, 36H, -O-CH₂-CH₂-O-): A large multiplet representing the protons of the ethylene glycol backbone.
-
δ 3.72 (t, 2H, -CH₂-OH): A triplet corresponding to the methylene protons adjacent to the terminal hydroxyl group.
-
δ 2.75 (br s, 1H, -OH): A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on concentration and solvent.
¹³C NMR (100 MHz, CDCl₃):
-
δ 59.0 (-OCH₃): Signal for the carbon of the terminal methoxy group.
-
δ 61.7 (-CH₂-OH): Signal for the carbon adjacent to the terminal hydroxyl group.
-
δ 70.3-70.6 (-O-CH₂-CH₂-O-): A series of signals for the carbons of the ethylene glycol backbone.
-
δ 72.5 (-CH₂-OCH₃): Signal for the carbon adjacent to the terminal methoxy group.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound and to separate it from any starting materials or byproducts.
Experimental Protocol: HPLC Purity Analysis
-
System: HPLC with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of 1 mg/mL.
Analytical Workflow
Caption: Workflow for the characterization of this compound.
Applications in Drug Development
The unique properties of this compound make it a valuable component in the design of sophisticated drug delivery systems.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers are used to connect a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG linker enhances the solubility and stability of the ADC and can influence its pharmacokinetic profile.[5][][7]
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10] The linker, for which this compound can serve as a building block, is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][11]
Caption: General mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound is a well-defined and versatile chemical entity that plays a crucial role in modern drug development. Its discrete PEG structure provides a balance of hydrophilicity and a defined spacer length, enabling the precise engineering of complex bioconjugates. The synthetic and analytical protocols detailed in this guide provide a framework for the production and quality control of high-purity this compound, facilitating its application in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to m-PEG10-alcohol: Structure, Properties, and Applications in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-alcohol with ten ethylene glycol units (m-PEG10-alcohol). It details the chemical structure, physicochemical properties, and key applications of this versatile linker in the fields of bioconjugation and drug delivery. This document is intended to serve as a resource for researchers and professionals in drug development, offering structured data, experimental methodologies, and visual workflows to facilitate its use in creating advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as well as in the functionalization of nanoparticles.
Chemical Structure and Identification
This compound, also known as decaethylene glycol monomethyl ether, is a hydrophilic, discrete PEG (dPEG®) linker.[1][2] It possesses a terminal methoxy group, rendering one end inert, and a terminal hydroxyl group that allows for further chemical modification.[3][4] This structure provides a flexible, water-soluble spacer that is crucial in many bioconjugation applications.
The chemical structure of this compound is:
CH₃O-(CH₂CH₂O)₁₀-H
Physicochemical Properties
The properties of this compound make it a valuable tool in drug development and bioconjugation. Its hydrophilic nature enhances the solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1][4] The defined length of the PEG chain ensures batch-to-batch consistency, a critical factor in pharmaceutical development.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | [1][6] |
| Synonyms | Decaethylene glycol monomethyl ether, Methyl-PEG10-alcohol, mPEG10-OH | [1][2] |
| CAS Number | 27425-92-9 | [1][2][6][7][8][9] |
| Molecular Formula | C₂₁H₄₄O₁₁ | [1][6][8][9] |
| Molecular Weight | 472.57 g/mol | [1][6][7][9] |
| Appearance | Colorless to pale yellow oily liquid | [7][] |
| Purity | ≥95% | [1][2][6][9] |
| Solubility | Soluble in water, DCM, THF, DMF, and DMSO | [7][11][12] |
| Melting Point | 19 °C | [13] |
| Storage Conditions | Short term: 0 - 4 °C; Long term: -20 °C | [1] |
Applications in Bioconjugation and Drug Delivery
The primary application of this compound is as a flexible linker in the synthesis of complex biomolecules. The terminal hydroxyl group can be activated or modified to react with various functional groups on proteins, peptides, or small molecules.[3][4][14]
PROTACs (Proteolysis-Targeting Chimeras)
In PROTACs, the linker plays a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The length and flexibility of the PEG chain are critical for the formation of a stable and productive ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.[15][16] The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[16]
ADCs (Antibody-Drug Conjugates)
For ADCs, PEG linkers enhance the hydrophilicity of the conjugate, which can reduce aggregation and improve its pharmacokinetic profile.[17] The linker connects the antibody to the cytotoxic payload, and its stability is critical for ensuring that the drug is released only at the target site.[17]
Nanoparticle Functionalization
PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely used strategy to create "stealth" drug delivery systems.[18] The hydrophilic PEG layer forms a protective corona that reduces recognition by the immune system, prolonging circulation time and allowing for preferential accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[18]
Experimental Protocols
The following are general experimental protocols for the activation of this compound and its conjugation to proteins or peptides. These protocols may require optimization for specific applications.
Activation of this compound to m-PEG10-NHS Ester
This two-step protocol describes the activation of the terminal hydroxyl group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester, which can then react with primary amines.[19]
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold diethyl ether
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in anhydrous DCM.
-
Add DSC and anhydrous pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Precipitate the activated PEG product by adding the concentrated solution dropwise into ice-cold diethyl ether while stirring.
-
Collect the white precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the final product, m-PEG10-NHS ester, under vacuum.
Conjugation of m-PEG10-NHS Ester to a Protein
This protocol outlines the conjugation of the activated m-PEG10-NHS ester to primary amines (e.g., lysine residues) on a protein.[11]
Materials:
-
Protein of interest
-
m-PEG10-NHS ester
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., Tris or glycine)
Procedure:
-
Prepare the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
Dissolve the m-PEG10-NHS ester in a small amount of anhydrous organic solvent (e.g., DMF or DMSO) and add it to the protein solution. The molar ratio of PEG to protein may need to be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Purify the PEGylated protein using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
Characterization of PEGylated Conjugates
The characterization of PEGylated molecules is essential to determine the degree of PEGylation and to ensure the purity and identity of the final product.
Table 2: Analytical Methods for Characterization of PEGylated Molecules
| Analytical Method | Purpose | References |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein. | [11] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To determine the precise molecular weight and the degree of PEGylation. | [13] |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and quantify the extent of PEGylation. Can be coupled with other detectors like charged aerosol detection for molecules lacking a chromophore. | [1][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the conjugate and quantify the degree of PEGylation. | [20] |
| Colorimetric Assays (e.g., Iodine-Barium Chloride) | To quantify the amount of PEG present in a sample. | [13] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | For the pharmacokinetic study of PEGylated molecules in biological samples. | [2][8][] |
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis of PROTACs and ADCs using PEG linkers.
Caption: General workflow for PROTAC synthesis using an m-PEG10 linker.
Caption: General workflow for ADC synthesis using an m-PEG10 linker.
Conclusion
This compound is a fundamental building block in modern drug development and bioconjugation. Its well-defined structure and hydrophilic properties offer significant advantages in the synthesis of advanced therapeutics like PROTACs and ADCs, as well as in the development of sophisticated drug delivery systems. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their work.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of m-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for methoxy-poly(ethylene glycol)10-alcohol (m-PEG10-alcohol). It is designed to equip researchers, scientists, and professionals in the field of drug development with detailed experimental protocols, comparative data, and a thorough understanding of the critical process parameters for producing high-purity this compound, a crucial linker in bioconjugation and drug delivery systems.
Introduction
Methoxy-poly(ethylene glycol)10-alcohol (this compound), also known as decaethylene glycol monomethyl ether, is a monodisperse oligoethylene glycol that plays a pivotal role in the development of PEGylated therapeutics. Its defined chain length and hydrophilic nature enhance the solubility, stability, and pharmacokinetic profile of conjugated biomolecules, while minimizing immunogenicity. The synthesis of high-purity, monodisperse this compound is therefore a critical starting point for the successful development of these advanced therapies. This guide explores the prevalent synthetic routes and purification strategies to achieve this goal.
Synthesis of this compound
Two primary synthetic strategies are commonly employed for the synthesis of this compound and other monodisperse oligo(ethylene glycols): the Williamson ether synthesis and the anionic ring-opening polymerization of ethylene oxide.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and stepwise approach for building oligo(ethylene glycol) chains with precise lengths. This method involves the reaction of an alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For the synthesis of this compound, this typically involves the iterative coupling of smaller, protected PEG units.
A common strategy involves the use of a protecting group, such as a benzyl or trityl group, to allow for selective chain extension. The synthesis can be designed to build the PEG chain to the desired length, followed by deprotection to yield the terminal hydroxyl group.
Experimental Protocol: Iterative Williamson Ether Synthesis for Oligo(ethylene glycols)
This protocol outlines a general procedure for the chain extension of oligo(ethylene glycols), which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting oligo(ethylene glycol) (e.g., tetraethylene glycol) in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) portion-wise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of the alkoxide.
-
Williamson Ether Synthesis: To the stirred suspension of the alkoxide, add a solution of a monobenzyl-protected oligo(ethylene glycol) tosylate (e.g., monobenzyl-tetra(ethylene glycol) tosylate) in anhydrous THF dropwise at room temperature.
-
The reaction mixture is then refluxed for 24 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The residue is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, a bis(benzyl ether) of the extended oligo(ethylene glycol), is then purified by column chromatography on silica gel.
-
Deprotection: The purified oligo(ethylene glycol) bis(benzyl ether) is dissolved in ethanol. A catalytic amount of palladium on carbon (5 wt% Pd/C) is added. The mixture is subjected to hydrogenation at elevated pressure (e.g., 8 atm) and temperature (e.g., 100 °C) for 24 hours.
-
Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the desired oligo(ethylene glycol).[1]
Quantitative Data for Williamson Ether Synthesis of Oligo(ethylene glycols)
| Product | Starting Oligo(ethylene glycol) | Yield of Bis(benzyl ether) (%) | Overall Yield of Oligo(ethylene glycol) (%) | Reference |
| Octa(ethylene glycol) | Tetra(ethylene glycol) | 75 | Quantitative (from bis(benzyl ether)) | [1] |
| Dodeca(ethylene glycol) | Octa(ethylene glycol) | 72 | Quantitative (from bis(benzyl ether)) | [1] |
| Hexadeca(ethylene glycol) | Dodeca(ethylene glycol) | 68 | Quantitative (from bis(benzyl ether)) | [1] |
Anionic Ring-Opening Polymerization of Ethylene Oxide
Anionic ring-opening polymerization (AROP) of ethylene oxide is a powerful method for producing poly(ethylene glycols) with controlled molecular weights and narrow polydispersity. For the synthesis of this compound, this "living" polymerization is initiated by a methoxide anion.
Experimental Protocol: Anionic Ring-Opening Polymerization for m-PEG-alcohol
This protocol describes a laboratory-scale synthesis of a low molecular weight m-PEG-alcohol.
-
Initiator Formation: In a flame-dried Schlenk flask under an inert atmosphere, suspend potassium hydride in anhydrous THF. Cool the suspension to 0 °C and slowly add anhydrous methanol to form potassium methoxide. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Polymerization: Cool the initiator solution to -78 °C. Carefully transfer a measured amount of liquid ethylene oxide to the flask. The reaction mixture is then slowly warmed to room temperature and subsequently heated to 40-50 °C for 24-48 hours.
-
Termination: Cool the reaction to 0 °C and quench by adding degassed methanol. Neutralize the mixture with dilute hydrochloric acid to a pH of approximately 7.
-
Isolation and Purification: Reduce the solvent volume by rotary evaporation. Precipitate the polymer by pouring the concentrated solution into cold, vigorously stirred diethyl ether. The m-PEG-alcohol product is collected as a white solid. The precipitation process is repeated multiple times to remove impurities. The final product is dried under high vacuum.
Purification of this compound
The purification of this compound is crucial to remove starting materials, byproducts (such as PEG-diol), and oligomers of different chain lengths. Both chromatographic and non-chromatographic methods are employed.
Column Chromatography
Silica gel column chromatography is a standard method for purifying oligo(ethylene glycols). A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), is used to separate the desired product from more and less polar impurities.
Chromatography-Free Purification
Chromatography-free methods are advantageous for large-scale synthesis as they are more cost-effective and simpler to implement.[2] These methods often rely on differences in solubility and partitioning behavior.
Experimental Protocol: Chromatography-Free Purification via Liquid-Liquid Extraction
This method is particularly effective for separating monotosylated PEG derivatives from di-tosylated and unreacted diol species.
-
Reaction Quenching and Initial Extraction: After the synthesis reaction (e.g., tosylation of a PEG diol), the reaction mixture is quenched with water. The product is extracted into an organic solvent such as ethyl acetate.
-
Aqueous Washes: The organic layer is washed multiple times with brine. This step removes the more hydrophilic unreacted PEG diols and other water-soluble impurities. The desired monotosylated product remains in the organic phase, while the more hydrophobic di-tosylated byproduct also stays in the organic phase but is typically formed in smaller, manageable amounts in a controlled reaction.
-
Final Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified product.
Quantitative Data for Chromatography-Free Purification of Oligo(ethylene glycol) Monotosylates
| Product | Purity by HPLC (%) | Reference |
| PEG8-Ts | 98.7 | [2] |
| PEG12-Ts | 98.2 | [2] |
| PEG16-Ts | 97.0 | [2] |
Analytical Characterization
The identity, purity, and molecular weight of this compound are confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
¹H NMR: Key signals include a singlet for the methoxy protons (~3.38 ppm), a large multiplet for the ethylene glycol backbone protons (~3.64 ppm), and a triplet for the methylene protons adjacent to the terminal hydroxyl group.
-
¹³C NMR: Characteristic signals appear for the methoxy carbon (~59 ppm), the backbone carbons (~70 ppm), and the terminal alcohol carbon (~61 ppm).[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For quantitative ¹H NMR (qNMR), an internal standard of known purity is added to accurately determine the purity of the analyte.[4]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound and separating it from impurities like the corresponding PEG-diol. An evaporative light scattering detector (ELSD) or a refractive index (RI) detector is often used since PEGs lack a strong UV chromophore.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a C18 column and an ELSD or RI detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used.
-
Analysis: The sample is dissolved in the initial mobile phase composition and injected onto the column. The area percentage of the main peak in the chromatogram is used to determine the purity.
Mass Spectrometry (MS)
Mass spectrometry, particularly electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to confirm the molecular weight and assess the polydispersity of the this compound.
Visualizations
Diagram of Williamson Ether Synthesis for Oligo(ethylene glycol) Chain Extension
Caption: Williamson ether synthesis workflow for oligo(ethylene glycol).
Diagram of Anionic Ring-Opening Polymerization for m-PEG-alcohol Synthesis
Caption: Anionic ring-opening polymerization for m-PEG-alcohol.
Diagram of a Chromatography-Free Purification Workflow
Caption: Chromatography-free purification workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
The Role of m-PEG10-alcohol in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the precise control over molecular architecture is paramount to achieving desired therapeutic outcomes. Bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins, peptides, or antibodies, has emerged as a powerful strategy to enhance the efficacy, stability, and pharmacokinetic profiles of therapeutic agents. Central to this approach is the use of chemical linkers that bridge the biomolecule to a payload, be it a small molecule drug, a fluorescent probe, or another protein.
Among the diverse array of linkers, polyethylene glycol (PEG) has established itself as a gold standard due to its hydrophilicity, biocompatibility, and ability to shield conjugates from the host's immune system. This guide focuses on a specific, discrete PEG (dPEG®) linker, m-PEG10-alcohol (methoxy-polyethylene glycol with 10 ethylene glycol units and a terminal alcohol) . Its defined chain length and terminal hydroxyl group offer a unique combination of properties that are increasingly being leveraged in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This technical guide will provide a comprehensive overview of the core principles of this compound in bioconjugation, detailed experimental protocols for its activation and conjugation, quantitative data on the impact of PEGylation, and a visualization of its application in targeted therapies.
Core Principles of this compound in Bioconjugation
This compound, a member of the monomethoxy PEG (mPEG) family, possesses a single methoxy group at one terminus and a hydroxyl group at the other.[1] This structure imparts several key properties that are advantageous in bioconjugation:
-
Hydrophilicity: The repeating ethylene glycol units render the molecule highly water-soluble. When conjugated to hydrophobic drugs or proteins, this compound can significantly improve the overall solubility of the bioconjugate, reducing aggregation and improving formulation characteristics.[2][3]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its "stealth" properties, creating a hydration shell around the conjugated molecule that can mask immunogenic epitopes and reduce recognition by the reticuloendothelial system. This leads to a longer circulation half-life and reduced immunogenicity.[3]
-
Defined Length: As a discrete PEG, this compound has a precise molecular weight and length. This is in contrast to traditional polydisperse PEGs, and it ensures the production of homogeneous bioconjugates with consistent properties, which is a critical requirement for therapeutic applications.[4]
-
Reactive Handle: The terminal hydroxyl group, while not inherently reactive towards biomolecules, can be readily activated to create a functional group suitable for a variety of conjugation chemistries.[5] This allows for a modular and controlled approach to bioconjugate synthesis.
The primary role of this compound is to serve as a flexible and hydrophilic spacer in bioconjugates.[6] This spacer can be crucial for:
-
Improving Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation with linkers like this compound can reduce renal clearance, leading to a prolonged in-vivo half-life.[7]
-
Enhancing Stability: The PEG chain can protect the attached biomolecule from proteolytic degradation, thereby increasing its stability in biological fluids.[3]
-
Facilitating Ternary Complex Formation in PROTACs: In PROTACs, the linker plays a critical role in orienting the target protein and the E3 ligase to enable efficient ubiquitination and subsequent degradation. The flexibility and length of a PEG linker can be optimized for this purpose.[6]
Data Presentation: The Impact of PEGylation
The inclusion of a PEG linker significantly influences the physicochemical and pharmacokinetic properties of a bioconjugate. While specific data for this compound is often embedded in broader studies, the following tables summarize quantitative data from studies on short-chain PEG linkers to provide a comparative understanding.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Aggregation and Pharmacokinetics
| Linker Type | Drug-to-Antibody Ratio (DAR) | Soluble Aggregates (%) after 15 days at 4°C | Plasma Concentration at 168h (% of initial) |
| Pendant PEG12 | 8 | 1.8 | ~50 |
| Linear PEG24 | 8 | 3.5 | ~30 |
| Non-PEG | 3.8 | 2.5 | Not Reported |
Data adapted from a study comparing different linker architectures on Trastuzumab-DM1 conjugates.[2] This data highlights that a pendant, shorter PEG linker can lead to improved stability (less aggregation) and a better pharmacokinetic profile compared to a longer linear PEG linker at a high drug load.
Table 2: Influence of PEG Chain Length on Peptide Stability in Human Plasma
| Peptide Conjugate | % Intact after 24h in Human Plasma |
| Native Peptide | < 5% |
| Peptide-PEG2 | ~70% |
| Peptide-PEG5 | ~65% |
| Peptide-PEG20 | ~50% |
Data adapted from a stability study of A20FMDV2 peptide analogues.[8] This table illustrates the significant increase in stability upon PEGylation, with shorter PEG chains demonstrating slightly better stability in human plasma in this specific study.
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-life of an Affibody-Drug Conjugate
| Conjugate | PEG Length | In Vitro Cytotoxicity (IC50, nM) | In Vivo Half-life (minutes) |
| HM | None | ~5 | 19.6 |
| HP4KM | 4 kDa | ~22.5 | ~49 |
| HP10KM | 10 kDa | ~112 | ~219.5 |
Data adapted from a study on affibody-based drug conjugates targeting HER2.[7] This data demonstrates the trade-off between in vitro potency and in vivo half-life. Longer PEG chains lead to a significant increase in half-life but can also reduce in vitro cytotoxicity due to steric hindrance.
Experimental Protocols
The following protocols provide detailed methodologies for the activation of this compound and its subsequent conjugation to a biomolecule.
Protocol 1: Activation of this compound via Tosylation
The terminal hydroxyl group of this compound is not sufficiently reactive for direct bioconjugation. It must first be activated, for example, by converting it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Preparation: Dry the this compound under vacuum. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add pyridine or TEA (1.5 equivalents) to the solution.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.[9]
-
Reaction: Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG10-tosylate. The product can be further purified by column chromatography if necessary.
Protocol 2: Conjugation of Activated m-PEG10-linker to a Protein
This protocol describes the conjugation of an activated m-PEG10-linker (e.g., m-PEG10-tosylate or a commercially available NHS-ester derivative) to the primary amines (lysine residues and N-terminus) of a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activated m-PEG10-linker (e.g., m-PEG10-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in an amine-free reaction buffer (e.g., PBS, pH 7.2-8.0).
-
Linker Preparation: Immediately before use, prepare a stock solution of the activated m-PEG10-linker in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated m-PEG10-linker solution to the protein solution with gentle stirring. The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted linker. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted linker and byproducts using a Size-Exclusion Chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[10]
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by SEC-HPLC to assess purity and aggregation. The drug-to-antibody ratio (DAR) for ADCs can be determined by UV-Vis spectroscopy or mass spectrometry.[11][12]
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways where this compound bioconjugates are applied.
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation, offering a discrete and hydrophilic linker that can significantly enhance the properties of therapeutic biomolecules. Its ability to improve solubility, stability, and pharmacokinetics, while providing a chemically defined and activatable handle, makes it an attractive choice for the development of next-generation biotherapeutics such as ADCs and PROTACs. The rational incorporation of this compound, guided by a thorough understanding of its properties and the principles of bioconjugation, will continue to be a key strategy in advancing the field of targeted drug delivery and protein therapeutics. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to leverage the benefits of this specific and powerful PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of m-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol-10-alcohol (m-PEG10-alcohol) is a discrete polyethylene glycol (dPEG®) derivative that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its defined chain length of ten ethylene glycol units provides a homogenous and well-characterized spacer arm, overcoming the inherent polydispersity of traditional PEG polymers.[3] This monodispersity ensures batch-to-batch consistency and reproducibility in the synthesis of complex biomolecules, a critical factor in pharmaceutical development.[2]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an examination of its stability. This document is intended to serve as a valuable resource for researchers and developers utilizing this versatile linker in their work.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below. This data has been compiled from various suppliers and literature sources.
Table 1: General Properties of this compound
| Property | Value | References |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol | [4] |
| Synonyms | m-PEG10-OH, Methyl-PEG10-alcohol, Decaethylene Glycol Monomethyl Ether | [4] |
| CAS Number | 27425-92-9 | [5] |
| Molecular Formula | C21H44O11 | [5] |
| Molecular Weight | 472.57 g/mol | [5] |
| Physical Form | Colorless to pale yellow oil or liquid | [5] |
| Purity | Typically >95% or >98% | [6] |
Table 2: Spectroscopic and Chromatographic Data
| Analysis Type | Expected Values |
| ¹H NMR (CDCl₃) | δ ~3.38 ppm (s, 3H, -OCH₃), δ ~3.5-3.8 ppm (m, -OCH₂CH₂O-), broad singlet for terminal -OH |
| ¹³C NMR (CDCl₃) | δ ~59 ppm (-OCH₃), δ ~70 ppm (-(OCH₂CH₂O)n-), δ ~61 ppm (-CH₂OH) |
| FTIR | Characteristic peaks for O-H (alcohol), C-H (alkane), and C-O-C (ether) stretches |
| Mass Spectrometry | Exact Mass: 472.2884 |
Table 3: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Soluble | [7] |
| Dichloromethane (DCM) | Soluble | [5] |
| Tetrahydrofuran (THF) | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Dimethyl sulfoxide (DMSO) | Soluble | [5] |
| Ethanol | Soluble | [7] |
| Methanol | Soluble | [7] |
| Hexane | Insoluble | [7] |
| Diethyl Ether | Insoluble | [7] |
Experimental Protocols
Accurate characterization of this compound is crucial for its effective use. The following are detailed protocols for common analytical techniques.
Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[8]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).[9]
-
Number of Scans: 16-64 to achieve a good signal-to-noise ratio.[9]
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform.[8]
-
Phase and baseline correct the spectrum.
-
Integrate the characteristic signals.
-
Assign the peaks based on their chemical shifts:
-
~3.38 ppm: A sharp singlet corresponding to the three protons of the terminal methoxy group (-OCH₃).[8]
-
~3.5-3.8 ppm: A complex multiplet arising from the protons of the ethylene glycol backbone (-OCH₂CH₂O-).[8]
-
Variable (~2-5 ppm): A broad singlet corresponding to the terminal hydroxyl proton (-OH), which can exchange with residual water in the solvent.[8]
-
Molecular Weight Determination by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and assess the homogeneity of the this compound sample.
Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometer.
Sample Preparation (for MALDI-TOF):
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), at 10 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[8]
-
Analyte Solution: Dissolve the this compound sample in water or ethanol to a concentration of approximately 1 mg/mL.[8]
-
Cationizing Agent Solution: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), at approximately 1 mg/mL in water or ethanol.[8]
-
Spotting: On the MALDI target plate, mix 1 µL of the analyte solution, 1 µL of the matrix solution, and 1 µL of the cationizing agent solution and allow it to air dry.[8]
Data Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum should show a predominant peak corresponding to the sodium adduct of this compound ([M+Na]⁺) at m/z ~495.56.
-
The absence of a broad distribution of peaks confirms the monodispersity of the sample.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and separate it from potential impurities like PEG-diol.
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions (Reversed-Phase):
-
Column: C18, 5 µm, 4.6 x 250 mm.[9]
-
Mobile Phase A: Water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A linear gradient from high aqueous content to high organic content. The specific gradient should be optimized to achieve separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.[9]
-
Detector: ELSD is preferred as PEG compounds have a weak UV chromophore.[10]
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in this compound.
Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
For ATR-FTIR, a small amount of the liquid sample is placed directly on the ATR crystal.[11]
Data Analysis:
-
Acquire the FTIR spectrum.
-
Identify the characteristic absorption bands:
-
~3400 cm⁻¹ (broad): O-H stretching of the terminal alcohol group.
-
~2870 cm⁻¹: C-H stretching of the alkyl groups.
-
~1100 cm⁻¹ (strong): C-O-C stretching of the ether linkages in the PEG backbone.[12]
-
Stability and Degradation
The stability of this compound is a critical consideration for its storage and application.
-
Storage: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[4] For solutions, it is recommended to store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13]
-
Degradation Pathways: The primary degradation pathways for PEG compounds are oxidative degradation and hydrolysis.[13]
-
Oxidative Degradation: The polyether backbone is susceptible to auto-oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This can lead to the formation of hydroperoxides, which can then decompose into aldehydes, ketones, and carboxylic acids.[13] Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.[13]
-
Hydrolysis: While the ether linkages are generally stable, extreme pH conditions can catalyze their hydrolysis.[13]
-
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. enovatia.com [enovatia.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. labsolu.ca [labsolu.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
m-PEG10-alcohol: A Comprehensive Technical Guide for Researchers
For immediate release:
This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on methoxy-poly(ethylene glycol)-alcohol with 10 ethylene glycol units (m-PEG10-alcohol). This document outlines its physicochemical properties, applications in bioconjugation and drug delivery, detailed experimental protocols, and safety and handling guidelines.
Core Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 27425-92-9 | [1][2][3][4][5] |
| Molecular Weight | 472.57 g/mol | [1][2][4] |
| Molecular Formula | C21H44O11 | [1][2][3] |
| Appearance | Colorless oil | [4] |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) | [4] |
| Purity | ≥95% | [3][5] |
| Storage | Store at -20°C in a dry, dark place. |
Table 2: Hazard Identification and Safety Information
| Hazard Statement | GHS Classification | Precautionary Statements |
| Harmful if swallowed. | Acute toxicity, oral (Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Causes skin irritation. | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Causes serious eye irritation. | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| May cause respiratory irritation. | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Applications in Bioconjugation and Drug Delivery
This compound is a versatile hydrophilic linker extensively used in bioconjugation and drug delivery. Its primary applications include:
-
PEGylation: The process of covalently attaching PEG chains to therapeutic proteins, peptides, or small molecules. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by:
-
Increasing solubility and stability.
-
Prolonging circulation half-life by reducing renal clearance.
-
Decreasing immunogenicity.
-
-
Drug Delivery: As a component of drug delivery systems such as nanoparticles and liposomes, this compound can be used to create a hydrophilic shell ("stealth" layer) that reduces opsonization and uptake by the reticuloendothelial system (RES), leading to longer circulation times and improved tumor accumulation via the enhanced permeability and retention (EPR) effect.
-
Linker for Antibody-Drug Conjugates (ADCs): The hydroxyl group of this compound can be functionalized to attach cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.
Experimental Protocols
Detailed methodologies for key experiments involving PEGylation and characterization are provided below.
Protocol 1: General Protein PEGylation via NHS Ester Chemistry
This protocol describes the activation of a PEG-acid derivative (which can be synthesized from this compound) to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to primary amines on a protein.
Materials:
-
m-PEG10-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of m-PEG10-acid:
-
Dissolve m-PEG10-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4-12 hours.
-
-
Conjugation to Protein:
-
Add the activated m-PEG10-NHS ester solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.
-
-
Purification:
-
Purify the PEGylated protein conjugate using size-exclusion chromatography to remove unreacted PEG and byproducts.
-
Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
SDS-PAGE gels and running buffer
-
Protein loading buffer
-
Molecular weight markers
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples of the PEGylated protein and the unmodified control by mixing with protein loading buffer and heating at 95°C for 5 minutes.
-
Load the samples and molecular weight markers onto the SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified control, appearing as a higher molecular weight band or a smear due to the heterogeneity of PEGylation.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: General workflow for protein PEGylation using m-PEG10-acid.
Caption: Workflow for targeted drug delivery using PEGylated nanoparticles.
Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound or PEGylation in general directly modulates specific intracellular signaling pathways. The primary biological effect of PEGylation is to alter the physicochemical and pharmacokinetic properties of the conjugated molecule, thereby influencing its biodistribution and interaction with biological systems at a macroscopic level rather than directly activating or inhibiting specific signaling cascades within a cell. The "alcohol" functional group in this compound does not impart the same biological activities as ethanol, which is known to affect various signaling pathways. The influence of PEGylated entities on cellular signaling is typically a secondary effect resulting from the delivery of an active pharmaceutical ingredient.
Safety and Handling
It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. Store the compound in a tightly sealed container at -20°C. For disposal, follow local regulations for chemical waste.
References
- 1. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability of m-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of m-PEG10-alcohol (also known as decaethylene glycol monomethyl ether). A clear understanding of these properties is essential for the effective application of this versatile molecule in bioconjugation, drug delivery systems, nanoparticle functionalization, and as a linker in various chemical syntheses. This document summarizes available data, outlines detailed experimental protocols for property determination, and presents logical workflows for assessing the stability of this compound.
Core Properties of this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal methoxy group and a hydroxyl group, connected by a 10-unit ethylene glycol chain. These terminal groups and the hydrophilic PEG backbone dictate its physicochemical properties.
| Property | Value | Reference |
| Chemical Formula | C21H44O11 | [1] |
| Molecular Weight | 472.57 g/mol | [1] |
| CAS Number | 27425-92-9 | [1] |
| Physical Form | Colorless oil or liquid | [1][2] |
| Melting Point | 19 °C | [2] |
Solubility Profile
The amphiphilic nature of this compound, conferred by its hydrophilic polyether chain and its terminal functional groups, results in broad solubility in aqueous and many organic solvents. The presence of numerous ether oxygens allows for extensive hydrogen bonding with protic solvents.
Qualitative Solubility Data
Based on available literature, this compound exhibits the following general solubility characteristics:
| Solvent Class | Specific Solvents | Observed Solubility | Citation |
| Aqueous | Water | Highly Soluble / Miscible | [3] |
| Polar Protic | Methanol, Ethanol | Completely Miscible | [3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble | [1] |
| Other Organic | Acetone, Chloroform, Toluene | Soluble | [4] |
| Non-polar | Diethyl Ether, Hexane | Insoluble | [4] |
Estimated Quantitative Solubility
While precise, publicly available quantitative solubility data for this compound is limited, the following table provides estimations based on the behavior of similar short-chain PEG molecules. It is strongly recommended that researchers determine the solubility experimentally for their specific application and conditions.
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) |
| Water | 25 | > 500 |
| Ethanol | 25 | > 500 |
| Dichloromethane (DCM) | 25 | > 500 |
| Dimethyl sulfoxide (DMSO) | 25 | > 500 |
| Hexane | 25 | < 1 |
Stability Profile
The stability of this compound is a critical consideration for its storage and application. The primary degradation pathways for polyethylene glycols are oxidative and thermal degradation. The ether linkages that form the backbone of the molecule are generally stable to hydrolysis under neutral conditions.
Key Factors Influencing Stability
-
Temperature: Elevated temperatures can accelerate both oxidative and hydrolytic degradation. Thermal degradation of the PEG chain can occur at high temperatures, leading to chain scission.
-
pH: While the ether bonds are relatively stable, extreme acidic or basic conditions, particularly at elevated temperatures, can promote hydrolysis.
-
Oxygen: The presence of oxygen is a key factor in the oxidative degradation of the PEG backbone. This can lead to the formation of impurities such as aldehydes and carboxylic acids.
-
Light: Exposure to UV light can initiate and accelerate degradation processes.
-
Enzymes: Certain microorganisms produce enzymes that can degrade polyethylene glycols, though this is more relevant in environmental contexts than in typical laboratory or pharmaceutical settings.[3]
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
| Form | Storage Temperature | Atmosphere | Light/Moisture Protection |
| Neat (liquid/oil) | -20°C for long-term storage | Store under an inert atmosphere (e.g., argon or nitrogen) | Protect from light and moisture |
| In Solution | -20°C to -80°C | Purge headspace with inert gas | Store in tightly sealed, light-protecting vials; aliquot to avoid freeze-thaw cycles |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Protocol for Determining Aqueous and Organic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, dichloromethane) of high purity
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical instrumentation for quantification (e.g., HPLC with a suitable detector like CAD, ELSD, or MS; or GC-FID)
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute at the end of the experiment is necessary to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).
-
Sample Collection: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved material to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial to remove any undissolved particles.
-
Quantification: Dilute the filtered solution to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the filtrate using a validated analytical method.
-
Calculation: Calculate the solubility in mg/mL or g/100 mL using the measured concentration and the dilution factor.
Protocol for Forced Degradation Studies
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Stability-indicating HPLC method (or other suitable analytical method)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure: A stock solution of this compound should be prepared in a suitable solvent (e.g., water or acetonitrile). Aliquots of this stock solution are then subjected to the following stress conditions. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples at each time point.
1. Acid and Base Hydrolysis:
-
Acid: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solutions at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples before analysis.
2. Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
3. Thermal Degradation:
-
In Solution: Incubate a solution of this compound at a high temperature (e.g., 80°C).
-
Solid State: Place the neat this compound in an oven at a high temperature (e.g., 80°C).
-
Withdraw samples (for the solution) or prepare solutions from the solid at various time points.
4. Photostability:
-
Expose both a solution and the neat this compound to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be shielded from light (e.g., wrapped in aluminum foil).
Analysis of Samples: All samples from the forced degradation studies should be analyzed using a validated, stability-indicating analytical method. This method must be able to separate the intact this compound from all potential degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.
Visualizations
Factors Affecting this compound Properties
Caption: Key factors influencing the solubility and stability of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study of this compound.
References
m-PEG10-alcohol: A Technical Guide to Safety and Handling
This guide provides comprehensive safety and handling information for m-PEG10-alcohol (methoxy-poly(ethylene glycol) with 10 ethylene glycol units), intended for researchers, scientists, and drug development professionals. The information herein is compiled from available safety data sheets and scientific literature on polyethylene glycol (PEG) compounds. Due to a lack of specific toxicological data for this compound, information from structurally similar compounds is included for guidance and should be interpreted with caution.
Chemical and Physical Properties
This compound is a member of the polyethylene glycol (PEG) family, which is widely used in various industrial and biomedical applications. The methoxy-terminated PEG alcohols are characterized by a methyl ether group at one end and a hydroxyl group at the other.
| Property | Value | Reference |
| Appearance | Colorless liquid | Generic PEG data |
| Molecular Formula | C21H44O11 | PubChem |
| Molecular Weight | 488.57 g/mol | PubChem |
| Solubility | Soluble in water and most organic solvents | Generic PEG data |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Density | Not available |
Toxicological Data
Specific toxicological data for this compound is limited. The data presented below is for a related methoxy PEG-containing nanoparticle formulation and should be considered indicative rather than definitive for this compound. PEGs are generally considered to have low toxicity.[1]
| Test | Species | Route | Value | Compound Tested | Reference |
| LD50 (Median Lethal Dose) | Mice | Intraperitoneal | 1.47 g/kg | MePEG/PCL nanospheres | [2] |
Note: The LD50 value provided is for methoxy poly(ethylene glycol)/poly(epsilon-caprolactone) nanospheres and not for pure this compound. This value should be used for guidance purposes only, with the understanding that the toxicological properties of the nanosphere formulation may differ significantly from the free this compound.
Hazard Identification and GHS Classification
Based on the available Safety Data Sheet (SDS) for similar short-chain PEG compounds, the following hazard classifications may be applicable.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | Harmful if swallowed |
| Skin corrosion/irritation | 2 | Causes skin irritation |
| Serious eye damage/eye irritation | 2A | Causes serious eye irritation |
| Specific target organ toxicity - single exposure | 3 | May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is crucial to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and consider additional protective clothing such as an apron or sleeves for tasks with a higher risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use and change them frequently.
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
General Hygiene Practices
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Avoid inhalation of vapors or mists.
-
Avoid contact with skin and eyes.
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and to ensure environmental safety.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
This compound and any contaminated materials should be treated as hazardous chemical waste.
-
Do not allow the substance to enter drains or waterways.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.
Spill Response
In the event of a spill, follow the procedures outlined in the spill response workflow diagram below.
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of PEG compounds, adapted from the scientific literature. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Target cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
Objective: To assess cell membrane damage by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a high control (cells lysed to achieve maximum LDH release) as per the kit instructions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
LDH Assay: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light. Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the formula provided in the assay kit, which typically normalizes the results to the low and high controls.
Visualizations
General Laboratory Handling Workflow
Caption: General laboratory workflow for handling this compound.
Spill Response Procedure
Caption: Spill response procedure for this compound.
References
The Cornerstone of Bioconjugation: A Novice Researcher's In-Depth Guide to PEG Linkers
For researchers, scientists, and drug development professionals embarking on the use of Polyethylene Glycol (PEG) linkers, this technical guide serves as a comprehensive introduction to their core principles, practical applications, and the experimental methodologies crucial for their successful implementation. From enhancing the therapeutic efficacy of pharmaceuticals to enabling precise diagnostics, PEG linkers are a versatile and indispensable tool in modern biotechnology.
Polyethylene glycol, a polymer composed of repeating ethylene oxide units, offers a unique combination of hydrophilicity, biocompatibility, and non-immunogenicity.[1] When functionalized and used as linkers, PEGs provide a means to covalently connect molecules, thereby modulating their pharmacokinetic and pharmacodynamic profiles.[1][] This process, known as PEGylation, has revolutionized the development of therapeutics by improving drug stability, increasing systemic circulation time, and reducing immunogenicity.[3]
The Chemistry and Properties of PEG Linkers
At its core, a PEG linker is a polyethylene glycol chain with reactive functional groups at one or both ends.[4] These functional groups allow for the covalent attachment of the PEG linker to other molecules, such as proteins, peptides, small molecule drugs, or nanoparticles.[5][6] The inherent properties of the PEG polymer are central to its utility in bioconjugation. Its high water solubility can render hydrophobic molecules more soluble in aqueous environments, a critical factor for drug delivery.[5][7] Furthermore, the flexible and mobile PEG chain creates a hydrophilic shield around the conjugated molecule, which can protect it from enzymatic degradation and recognition by the immune system.[][7]
A Diverse Toolkit: Types of PEG Linkers
The versatility of PEG linkers stems from the variety of available architectures and functionalities. This allows for the rational design of bioconjugates with tailored properties.
| Linker Type | Description | Primary Applications | Examples |
| Linear PEG Linkers | A straight chain of PEG with functional groups at one or both ends.[7][8] | Drug delivery systems, protein conjugation.[7] | Pegasys® (peginterferon alfa-2a) for treating hepatitis C.[7] |
| Branched PEG Linkers | Multiple PEG arms extending from a central core.[1][7] | Multifunctional conjugates, enhancing target specificity.[7] | Adcetris® (brentuximab vedotin) for targeted cancer therapy.[7] |
| Homobifunctional PEG Linkers | Identical reactive groups at both ends of the PEG chain.[8] | Cross-linking similar molecules, such as in the formation of hydrogels.[7] | PEG-Disulfide linkers for cross-linking proteins.[7] |
| Heterobifunctional PEG Linkers | Different reactive groups at each end of the PEG chain.[8] | Conjugating two different molecules, such as a drug and a targeting antibody. | Azido-PEG-NHS ester for linking molecules via "click chemistry" and amine-reactive coupling.[4] |
| Cleavable PEG Linkers | Contain a labile bond that can be broken under specific physiological conditions (e.g., pH, enzymes).[7] | Controlled drug release at the target site. | Linkers in antibody-drug conjugates (ADCs) designed to release the payload inside the tumor cell.[4] |
| Non-Cleavable PEG Linkers | Form a stable, permanent bond between the conjugated molecules.[1] | Applications where sustained conjugation is desired. | Trastuzumab emtansine (T-DM1), where the drug is released upon lysosomal degradation of the antibody.[8] |
Core Applications of PEG Linkers in Research and Development
The unique properties of PEG linkers have led to their widespread adoption in various fields of biomedical research and drug development.
-
Enhanced Drug Delivery: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents.[9] By increasing a drug's hydrodynamic size, PEGylation can reduce its renal clearance, thereby prolonging its circulation half-life.[][10] This extended presence in the bloodstream can lead to improved therapeutic outcomes and reduced dosing frequency.[9]
-
Antibody-Drug Conjugates (ADCs): In the realm of targeted cancer therapy, PEG linkers are critical components of ADCs. They connect a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor antigen.[11] The linker's stability in circulation and its ability to release the drug at the target site are paramount to the ADC's efficacy and safety.[5]
-
Protein and Peptide Stabilization: The attachment of PEG chains can enhance the stability of therapeutic proteins and peptides, protecting them from proteolytic degradation.[6]
-
Diagnostics and Imaging: PEG linkers are used to attach imaging agents, such as fluorescent dyes or radionuclides, to targeting molecules like antibodies. This facilitates the specific delivery of the imaging agent to the tissue of interest, improving the signal-to-noise ratio in diagnostic applications.[9]
-
Nanoparticle Formulations: PEGylation of nanoparticles is a common strategy to improve their stability, prolong their circulation time, and reduce their uptake by the immune system.[5][10]
Experimental Protocols for the Novice Researcher
The following sections provide detailed methodologies for key experiments involving PEG linkers, from the initial conjugation to the final characterization of the PEGylated product.
N-Hydroxysuccinimide (NHS) Ester-Mediated Amine PEGylation of a Protein
This protocol describes a common method for attaching PEG to primary amines, such as the lysine residues on a protein.[3]
Materials:
-
Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)[9]
-
mPEG-NHS ester (activated PEG)
-
Water-miscible organic solvent (e.g., DMSO or DMF)[9]
-
Quenching solution (e.g., Tris or glycine buffer)[9]
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein to a known concentration in the reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.[9]
-
Activated PEG Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of DMSO or DMF.[9] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]
-
PEGylation Reaction: Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG:protein). The optimal ratio should be determined empirically.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to react with any unreacted mPEG-NHS ester.
-
Purification: Remove unreacted PEG and other byproducts from the PEGylated protein using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]
Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a protein, SEC is an effective method for separating PEGylated conjugates from the smaller, unreacted protein.[]
Materials:
-
SEC chromatography system with a suitable column (e.g., TSK-GEL SW series)[13]
-
Mobile phase (e.g., phosphate-buffered saline)
-
PEGylated protein reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the PEGylated protein reaction mixture onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column. The larger, PEGylated protein will elute earlier than the smaller, unreacted protein.[13]
-
Analysis: Analyze the collected fractions using SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated conjugate and to assess the degree of PEGylation (the number of PEG chains attached per protein).[4][14]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with formic acid)[15]
-
Purified PEGylated protein sample
Procedure:
-
Sample Preparation: Mix a small volume of the purified PEGylated protein solution with the matrix solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry, allowing the sample to co-crystallize with the matrix.[15]
-
Mass Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization of the molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum will show a series of peaks. The mass difference between the un-PEGylated protein and the PEGylated protein will correspond to the mass of the attached PEG chains. The distribution of peaks can provide information on the heterogeneity of the PEGylation.[4]
Quantitative Data on the Impact of PEGylation
The effects of PEGylation can be quantified to guide the rational design of bioconjugates. The following table provides illustrative data on how PEGylation can impact the pharmacokinetic properties of therapeutic agents.
| Molecule | PEG Linker Size (kDa) | Change in Half-Life (t½) | Reference |
| Interferon alfa-2a | 12 (linear) vs. 40 (branched) | The 40 kDa branched PEG resulted in a significantly longer half-life (27-37 h) compared to the 12 kDa linear PEG. | [16] |
| Generic PEGs | 6 to 50 | Half-life increased from 18 minutes to 16.5 hours as the molecular weight increased. | [][10] |
| Doxorubicin-loaded liposomes | Surface PEGylation | Up to an 8-fold increase in plasma half-life compared to non-PEGylated liposomes. | [10] |
| Danazol in nanoemulsion | DSPE-PEG5000 (6 mg/mL) | 120% increase in exposure compared to the non-PEGylated nanoemulsion. | [17] |
Visualizing Complexity: Signaling Pathways and Experimental Workflows
To further aid in the understanding of PEG linker applications, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of T-DM1 in HER2-positive breast cancer.
Caption: Experimental workflow for evaluating a PEGylated ADC.
This in-depth guide provides a foundational understanding of PEG linkers for novice researchers. By grasping the fundamental principles, exploring the diverse types of linkers, and understanding the key experimental protocols, scientists and drug developers can effectively harness the power of PEGylation to advance their research and contribute to the development of novel therapeutics and diagnostics.
References
- 1. Mechanisms of resistance to trastuzumab emtansine (t dm1) in her2-positive breast cancer | PDF [slideshare.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. broadpharm.com [broadpharm.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. covalx.com [covalx.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: m-PEG10-alcohol Bioconjugation for Proteins
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely adopted bioconjugation strategy to enhance the therapeutic properties of biologics.[1][2] This modification can increase the protein's hydrodynamic size, leading to a longer circulating half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][3] Methoxy-PEG10-alcohol (m-PEG10-OH) is a versatile starting reagent for PEGylation. However, its terminal hydroxyl group is not inherently reactive towards functional groups on proteins and requires a chemical activation step prior to conjugation.[4][5]
This document provides detailed protocols for the bioconjugation of proteins using m-PEG10-alcohol. It outlines a two-stage process: the activation of the terminal hydroxyl group and the subsequent covalent attachment to the target protein.
Principle of the Method
The bioconjugation of proteins with this compound is a two-step process.
-
Activation of this compound : The inert terminal hydroxyl group of this compound is chemically activated to create a more reactive functional group. A common and effective method is the use of N,N'-Disuccinimidyl carbonate (DSC), which converts the alcohol into a highly reactive N-hydroxysuccinimide (NHS) carbonate.[3][6] This "activated PEG" is then stable enough to be isolated and used in the subsequent conjugation step.
-
Conjugation to Protein : The activated m-PEG10-NHS carbonate is then reacted with the target protein. The NHS ester readily reacts with nucleophilic groups on the protein, primarily the ε-amino groups of lysine residues and the α-amino group at the N-terminus, to form a stable carbamate linkage.[3][7] The extent of PEGylation can be managed by controlling the reaction conditions.
Caption: General workflow for protein PEGylation using this compound.
Experimental Protocols
Protocol 1: Activation of this compound (Formation of m-PEG10-NHS Carbonate)
This protocol describes the activation of the terminal hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC).[3]
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Ice-cold Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Round bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM in a clean, dry round bottom flask.
-
Add DSC (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the PEG solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.
-
Collect the precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted starting materials.
-
Dry the resulting white solid (m-PEG10-NHS carbonate) under vacuum.
-
Store the activated PEG at -20°C with a desiccant until use. The NHS ester is susceptible to hydrolysis.
Protocol 2: Conjugation of Activated m-PEG10-NHS Carbonate to Proteins
This protocol provides a general guideline for the conjugation of the activated PEG to the primary amines of a target protein.[3][4]
Materials:
-
Target protein
-
Activated m-PEG10-NHS carbonate (from Protocol 1)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.[8]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Activated PEG Preparation: Immediately before use, dissolve the m-PEG10-NHS carbonate in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[4][9]
-
Conjugation Reaction: Add the desired molar excess of the activated PEG stock solution to the protein solution while gently stirring. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio depends on the protein and the desired degree of labeling.[4][9]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle agitation.[3][4]
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[3][9] This step consumes any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.
-
The crude PEGylated protein mixture is now ready for purification.
Caption: Chemical reaction scheme for PEGylation.
Protocol 3: Purification of PEGylated Protein
Purification is essential to separate the desired PEGylated protein from unreacted PEG, the native (unmodified) protein, and reaction byproducts.[] Size Exclusion Chromatography (SEC) is a widely used method for this purpose.[][11]
Materials:
-
Crude PEGylated protein mixture
-
Size Exclusion Chromatography (SEC) system
-
Appropriate SEC column (selected based on the size of the protein and PEG-protein conjugate)
-
Purification Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Concentrate the crude PEGylated protein mixture if necessary.
-
Load the sample onto the equilibrated SEC column.
-
Elute the sample with the Purification Buffer at a pre-determined flow rate.
-
Monitor the column eluent using UV absorbance at 280 nm.
-
Collect fractions. Typically, the PEGylated protein will elute first due to its larger hydrodynamic radius, followed by the unmodified protein, and finally the unreacted PEG reagent.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
-
Pool the desired fractions and concentrate if necessary.
Protocol 4: Characterization of PEGylated Protein
After purification, the conjugate should be characterized to confirm successful PEGylation and determine the degree of modification.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): PEGylated proteins will exhibit a significant increase in apparent molecular weight compared to the unmodified protein. This provides a quick confirmation of successful conjugation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate, confirming the number of PEG chains attached per protein molecule.[12]
-
Liquid Chromatography (LC): Techniques like Ion Exchange (IEX) or Reverse Phase (RP-HPLC) can be used to separate and quantify different PEGylated species (e.g., mono-, di-, poly-PEGylated) and positional isomers.[][13]
Quantitative Data Summary
The efficiency of the bioconjugation process is influenced by several key parameters. The following tables provide typical starting conditions that may require optimization for specific proteins.
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step | Conjugation Step | Rationale & Notes |
|---|---|---|---|
| Molar Ratio | PEG-OH:DSC:Pyridine1 : 1.5 : 1.5[3] | Activated PEG : Protein10:1 to 50:1[4][9] | Higher excess in conjugation drives the reaction to completion but may require more rigorous purification. |
| pH | N/A (Anhydrous) | 7.2 - 8.0[9] | The reaction with primary amines is most efficient at a slightly alkaline pH where the amino groups are deprotonated and nucleophilic.[11] |
| Temperature | Room Temperature | 4°C or Room Temp.[4][9] | Lower temperatures can be used to slow the reaction and minimize potential side reactions or protein degradation.[9] |
| Reaction Time | ~24 hours[3] | 1 - 4 hours[3][4] | Reaction time can be adjusted to control the extent of modification. |
| Quenching Conc. | N/A | 50 - 100 mM[3][9] | Tris or glycine is commonly used to quench unreacted NHS esters.[9] |
Table 2: Comparison of Common Purification Techniques for PEGylated Proteins
| Purification Method | Principle of Separation | Typical Recovery | Resolution & Capability |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius[] | > 90%[14] | Efficiently removes unreacted PEG and native protein from the PEGylated conjugate.[][15] |
| Ion Exchange Chromatography (IEX) | Surface charge[] | 85-95%[14] | Can separate positional isomers and species with different degrees of PEGylation due to charge shielding by PEG chains.[][11][15] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Variable | Can be used as a supplementary method, but resolution may be lower as PEG itself can interact with the media.[][16] |
| Dialysis / Ultrafiltration | Molecular weight cutoff[15] | > 95%[14] | Effective for removing small unreacted PEG molecules, but does not separate unconjugated protein from the PEGylated product.[15] |
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for m-PEG10-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to cancer cells. The linker, which connects the antibody to the drug, is a critical component that dictates the ADC's stability, pharmacokinetics, and overall therapeutic index.[1][2][3] Polyethylene glycol (PEG) linkers, particularly discrete PEG (dPEG®) molecules like methoxy-PEG10-alcohol (m-PEG10-alcohol), have become instrumental in modern ADC design.[1][4][5]
The incorporation of a 10-unit PEG chain offers a key advantage: it imparts hydrophilicity to the ADC. This is crucial for mitigating the aggregation often caused by hydrophobic payloads, thereby improving solubility and stability.[1][6] Furthermore, PEGylation can increase the hydrodynamic size of the ADC, which helps to reduce renal clearance and prolong its circulation half-life, leading to greater tumor accumulation and potentially enhanced efficacy.[1][6]
This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in the development of ADCs. It covers the activation of the linker, conjugation to an antibody, attachment of the payload, and subsequent characterization of the final ADC.
Data Presentation
The inclusion of a PEG10 linker can significantly influence the key characteristics of an ADC. The following tables summarize representative quantitative data, illustrating the potential improvements compared to ADCs with non-PEGylated or more hydrophobic linkers like SMCC.[2]
Table 1: Physicochemical and In Vitro Properties of a Representative PEG10-ADC
| Parameter | Linker Type | Average DAR | % Aggregation (SEC) | In Vitro Cytotoxicity IC50 (nM) | Plasma Half-life (t½) |
| ADC-1 | m-PEG10-Linker | 3.8 | < 2% | 1.5 | Longer |
| ADC-2 | SMCC (Non-PEGylated) | 3.5 | ~5% | 2.1 | Shorter |
Data is representative and compiled from studies on similar short-chain PEG linkers. Actual results will vary depending on the specific antibody, payload, and conjugation chemistry.
Table 2: Representative Pharmacokinetic Parameters for a PEG10-ADC in a Murine Model
| Parameter | ADC with m-PEG10-Linker | ADC with Non-PEG Linker |
| Clearance (mL/hr/kg) | 0.5 | 0.9 |
| Volume of Distribution (mL/kg) | 80 | 100 |
| Half-life (t½, hours) | 150 | 95 |
| Area Under the Curve (AUC, µg*h/mL) | 4500 | 2800 |
This data is illustrative and highlights the expected pharmacokinetic improvements imparted by a hydrophilic PEG linker.
Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments in the development of an ADC using an m-PEG10 linker. The overall workflow involves activating the this compound to a more reactive species, conjugating it to the antibody, and then attaching the payload.
Protocol 1: Activation of m-PEG10-acid to its NHS Ester
This protocol describes the conversion of the terminal carboxylic acid of m-PEG10-acid (a derivative of this compound) to a reactive N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines, such as those on lysine residues of an antibody.[1]
Materials:
-
m-PEG10-acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve m-PEG10-acid (1 equivalent) in anhydrous DMF.
-
Add NHS (1.1 equivalents) and EDC or DCC (1.1 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.[1]
-
Once complete, if DCC was used, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.[1]
-
Precipitate the m-PEG10-NHS ester by adding the reaction mixture dropwise to cold, stirring diethyl ether.[1]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
-
Store the resulting m-PEG10-NHS ester at -20°C under desiccated conditions.[1]
Protocol 2: Conjugation of m-PEG10-NHS Ester to Antibody Lysine Residues
This protocol details the conjugation of the activated PEG linker to the surface-accessible lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 8.0)
-
m-PEG10-NHS ester (from Protocol 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column like Sephadex G-25, or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable conjugation buffer (e.g., PBS, pH 8.0).[1]
-
Linker Preparation: Immediately before use, dissolve the m-PEG10-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.[1]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5-10 fold) of the m-PEG10-NHS ester solution to the antibody solution. Ensure the final concentration of DMSO is below 10% (v/v) to maintain antibody stability.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4-6 hours at 4°C with gentle mixing.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1][7]
-
Purification: Remove unconjugated linker and quenching reagents using SEC or TFF, exchanging the antibody-PEG10 conjugate into a suitable formulation buffer (e.g., PBS, pH 7.4).[1]
Protocol 3: Payload Conjugation via Click Chemistry
This protocol assumes the use of an azide-functionalized PEG linker (m-PEG10-azide) and a payload functionalized with an alkyne group for conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). A similar workflow can be used for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-functionalized antibody.[4]
Materials:
-
Antibody-PEG10-azide conjugate
-
Alkyne-functionalized payload
-
Copper(I) catalyst system: Copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (SEC or TFF)
Procedure:
-
Prepare a solution of the antibody-PEG10-azide conjugate in the degassed reaction buffer.
-
Prepare a stock solution of the alkyne-payload in a compatible organic solvent (e.g., DMSO).[1]
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and sodium ascorbate in the degassed buffer. A ligand like THPTA is often included to stabilize the Cu(I) ion.[1][8][9]
-
Add the payload solution to the antibody conjugate solution with gentle mixing.[1]
-
Initiate the click reaction by adding the catalyst solution.[1]
-
Incubate the reaction at room temperature for 2-4 hours.[1]
-
Purify the final ADC using SEC or TFF to remove excess payload and catalyst.[1]
ADC Characterization Protocols
Protocol 4: Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules per antibody is a critical quality attribute.
Method A: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug payload.[1]
-
Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients by solving a set of simultaneous equations (Beer-Lambert law).[1]
-
The DAR is the calculated molar ratio of the drug to the antibody.[1]
Method B: Mass Spectrometry (MS)
-
Analyze the purified ADC by LC-MS under denaturing or native conditions.
-
Deconvolute the resulting mass spectrum to obtain the masses of the different ADC species (unconjugated antibody, antibody with 1 drug, 2 drugs, etc.).[1]
-
The average DAR is calculated from the relative abundance and drug load of each species observed in the spectrum.[1]
Protocol 5: Purity and Aggregation Analysis by SEC-HPLC
This method is used to quantify the percentage of ADC monomer, aggregates, and fragments.
Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-50 µg of the ADC sample.[10]
-
Run the column at a constant flow rate (e.g., 0.5-1.0 mL/min).[10]
-
Monitor the chromatogram at 280 nm.
-
Integrate the peak areas corresponding to the high-molecular-weight species (aggregates), the main monomer peak, and low-molecular-weight species (fragments) to determine the purity of the ADC.[10]
Visualizations
Caption: General workflow for ADC synthesis using an m-PEG10 linker.
Caption: Generalized apoptotic signaling pathway induced by an ADC payload.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. benchchem.com [benchchem.com]
- 9. axispharm.com [axispharm.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for m-PEG10-alcohol as a Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG10-alcohol in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins by coopting the cell's ubiquitin-proteasome system.[1][2] These molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4][5]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics.[5][6] this compound, a monodisperse PEG linker with ten ethylene glycol units, offers a balance of flexibility and hydrophilicity. This application note provides a comprehensive guide to the use of this compound as a linker in PROTAC design, including detailed experimental protocols and data presentation.
Data Presentation
Table 1: Illustrative Degradation Efficacy of a BRD4-Targeting PROTAC with a PEG10 Linker
| Parameter | Value |
| DC50 (nM) | 10 - 100 |
| Dmax (%) | > 90 |
Table 2: Illustrative Binding Affinities for a BRD4-Targeting PROTAC with a PEG10 Linker
| Binding Interaction | KD (nM) |
| PROTAC to BRD4 | 50 - 200 |
| PROTAC to E3 Ligase (e.g., VHL) | 100 - 500 |
| Ternary Complex (BRD4-PROTAC-E3) | 5 - 50 |
Signaling Pathways
PROTACs function by hijacking the ubiquitin-proteasome system. The signaling cascade begins with the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Below are simplified signaling pathways for two common PROTAC targets, BRD4 and BTK, illustrating their roles in cellular processes.
Caption: Simplified BRD4 signaling pathway in cancer.[3][7]
Caption: Simplified BTK signaling pathway in B-cells.[8][9][10]
Experimental Protocols
PROTAC Synthesis using this compound
This protocol describes a general method for synthesizing a PROTAC using this compound, a POI ligand with a suitable functional group (e.g., a phenol for ether linkage), and an E3 ligase ligand with a carboxylic acid (e.g., a VHL ligand).
Caption: General workflow for PROTAC synthesis using this compound.
Step 1: Activation of this compound (Tosylation)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker (m-PEG10-OTs).
Step 2: Coupling of Activated Linker to POI Ligand
-
Dissolve the POI ligand (containing a phenolic hydroxyl group) (1.0 eq) and m-PEG10-OTs (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (3.0 eq).
-
Stir the reaction at 60 °C overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the POI-PEG10-OH intermediate.
Step 3: Coupling of POI-Linker Intermediate to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 eq), POI-PEG10-OH (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Caption: Experimental workflow for Western Blot analysis.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol describes the use of SPR to measure the binding kinetics and affinity of the ternary complex.
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Affinity Measurement (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD1).
-
Binary Affinity Measurement (PROTAC to POI): Immobilize the POI and inject a series of concentrations of the PROTAC to determine the binary binding affinity (KD2).
-
Ternary Complex Formation:
-
Inject a constant concentration of the POI over the immobilized E3 ligase to measure the binary POI-E3 ligase interaction.
-
Inject a mixture of a constant concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
The enhancement in binding response compared to the POI alone indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC.
-
Donor Plate Preparation: Add a solution of the PROTAC in a suitable buffer to the wells of a 96-well filter donor plate with a lipid-coated membrane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Assay Assembly: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration of the PROTAC that has passed through the membrane.
Conclusion
This compound is a versatile and effective linker for the design and synthesis of PROTACs. Its defined length and hydrophilic nature can contribute to improved solubility and facilitate the formation of a productive ternary complex, leading to efficient target protein degradation. The detailed protocols and illustrative data provided in these application notes offer a comprehensive resource for researchers in the field of targeted protein degradation, enabling the rational design and evaluation of novel PROTAC-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Step-by-Step Guide to PEGylation with m-PEG10-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs. The attachment of PEG can enhance solubility, increase stability, reduce immunogenicity, and prolong circulation half-life.[1][2][3][4] This document provides a detailed guide to the use of methoxy-polyethylene glycol with 10 ethylene glycol units and a terminal alcohol (m-PEG10-alcohol) for PEGylation.
The terminal hydroxyl group of this compound is not reactive under typical bioconjugation conditions and therefore requires chemical activation to an electrophilic species that can react with nucleophilic functional groups on the target molecule, such as the primary amines of lysine residues or the N-terminus of a protein.[2] This guide outlines a general two-stage protocol: the activation of this compound and its subsequent conjugation to a target protein.
Principle of the Method
The PEGylation process using this compound involves two key stages:
-
Activation of this compound: The terminal hydroxyl group is converted into a more reactive functional group. A common method is the reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.[5][6] Another approach is the conversion to an N-hydroxysuccinimide (NHS) ester.[2][5]
-
Conjugation to the Target Molecule: The activated PEG reagent is then reacted with the target molecule. For proteins, the most commonly targeted residues are the ε-amino groups of lysines and the α-amino group of the N-terminus.[4][7] The reaction conditions, such as pH and stoichiometry, can be optimized to control the degree of PEGylation.
Experimental Protocols
This section provides a general methodology for the activation of this compound and its conjugation to a model protein. Note: These are starting-point protocols and should be optimized for each specific application.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG10-tosylate.
Protocol 2: Conjugation of Activated m-PEG10-tosylate to a Protein
This protocol outlines the reaction of the activated m-PEG10-tosylate with the primary amines of a protein.
Materials:
-
Target protein
-
m-PEG10-tosylate
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Dissolve the m-PEG10-tosylate in a small amount of a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
-
Add the desired molar excess of the m-PEG10-tosylate stock solution to the protein solution while gently stirring. A starting point is a 10- to 50-fold molar excess of PEG to protein.[5]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Monitor the reaction progress by SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted m-PEG10-tosylate.
-
Purify the PEGylated protein from unreacted PEG and unmodified protein using an appropriate chromatography method.[][9][10]
Data Presentation: Reaction Parameter Optimization
The optimal conditions for PEGylation can vary significantly depending on the target molecule. The following table provides a general starting point for optimization.
| Parameter | Recommended Range | Key Considerations |
| Activation pH | N/A (Organic) | Ensure anhydrous conditions for the tosylation reaction. |
| Conjugation pH | 7.2 - 9.0 | Higher pH deprotonates lysine amines, increasing nucleophilicity. Balances reactivity and protein stability. |
| Temperature (°C) | 4 - 25 | Lower temperatures can reduce side reactions and protein degradation but may require longer reaction times. |
| Reaction Time (h) | Activation: 4 - 16 | Monitor by TLC to determine completion. |
| Conjugation: 2 - 24 | Monitor by SDS-PAGE or HPLC to assess the extent of PEGylation. | |
| Molar Ratio | [TsCl]:[m-PEG10-OH] = 1.2:1 | A slight excess of the activating agent ensures complete conversion. |
| [m-PEG10-tosylate]:[Protein] = 5:1 to 50:1 | Must be optimized to achieve the desired degree of PEGylation while minimizing over-modification.[5] |
Purification and Characterization
Following the conjugation reaction, it is crucial to purify the PEGylated product and characterize it to confirm successful conjugation and determine the degree of modification.
| Method | Principle | Expected Outcome |
| Purification | ||
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[10] | Effective for removing unreacted, low molecular weight PEG from the larger PEGylated protein.[][10] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEGylation can shield surface charges.[] | Can separate unreacted protein from PEGylated species and may separate species with different degrees of PEGylation.[][9] |
| Characterization | ||
| SDS-PAGE | Separates proteins based on molecular weight. | PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein. |
| HPLC (RP-HPLC, SEC) | High-performance liquid chromatography provides high-resolution separation. | RP-HPLC can be used to assess purity and separate different PEGylated species. SEC can determine the hydrodynamic size and aggregation state.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight. | Confirms the covalent attachment of PEG and can determine the number of attached PEG chains (degree of PEGylation).[1][11][12] |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of molecules in solution. | Provides information on the increase in size upon PEGylation and can detect aggregation.[1] |
Visualizations
Experimental Workflow
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Surface Modification of Nanoparticles with m-PEG10-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in the field of nanomedicine to enhance the therapeutic and diagnostic potential of nanomaterials. This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using methoxy-poly(ethylene glycol) with 10 ethylene glycol units and a terminal alcohol group (m-PEG10-alcohol).
PEGylation with this compound imparts a hydrophilic "stealth" layer to the nanoparticle surface. This modification offers several key advantages:
-
Improved Colloidal Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media, which is crucial for in vivo applications.
-
Prolonged Systemic Circulation: The PEG layer reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life of the nanoparticles.[1][2] This extended circulation time increases the likelihood of the nanoparticles reaching their target site.
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can mask the nanoparticle surface from the immune system, reducing the potential for an immune response.
-
Versatile Platform for Further Functionalization: While the methoxy group at one end of the PEG chain is inert, preventing cross-linking, the terminal alcohol group can be activated to allow for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules.
The terminal hydroxyl group of this compound is relatively inert and requires chemical activation to react with functional groups on the nanoparticle surface. A common and effective method for this activation is tosylation, which converts the hydroxyl group into a tosylate, a good leaving group. This activated PEG can then readily react with nucleophilic groups, such as primary amines, on the nanoparticle surface to form a stable covalent bond.
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after surface modification with a short-chain m-PEG linker. The data is illustrative and the actual values will vary depending on the nanoparticle type, size, and the specific PEGylation conditions.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Parameter | Bare Nanoparticles (Amine-Functionalized) | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | 50 ± 5 | 75 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | +35 ± 4 | +15 ± 3 |
| PEG Grafting Density (chains/nm²) | N/A | 1.5 - 2.5 |
Table 2: Characterization Techniques for this compound Modified Nanoparticles
| Analytical Technique | Observation | Interpretation |
| Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter and potential slight increase in PDI. | Successful conjugation of PEG chains to the nanoparticle surface.[3][4][5][6] |
| Zeta Potential Measurement | Decrease in positive zeta potential for amine-functionalized nanoparticles. | Shielding of the surface charge by the neutral PEG layer.[3][4][5][6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic C-O-C ether stretching bands from the PEG backbone (~1100 cm⁻¹). | Confirmation of the presence of PEG on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Weight loss at temperatures corresponding to the decomposition of PEG. | Quantification of the amount of PEG grafted onto the nanoparticle surface, allowing for the calculation of grafting density.[7][8] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Broadening and chemical shift of PEG proton signals upon conjugation. | Confirmation of covalent attachment and can be used for quantitative analysis of grafting density.[9][10] |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the activation of the terminal hydroxyl group of this compound by converting it to a tosylate ester, making it reactive towards primary amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine or pyridine (1.5 equivalents) to the solution while stirring.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by adding cold water. Extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the m-PEG10-tosylate product.
-
Characterization: Confirm the successful tosylation using ¹H NMR and FTIR spectroscopy.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with m-PEG10-tosylate
This protocol details the conjugation of the activated m-PEG10-tosylate to nanoparticles with primary amine surface groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based)
-
m-PEG10-tosylate (from Protocol 1)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dialysis membrane (appropriate MWCO) or centrifugal filter units
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.
-
Reagent Addition: Add m-PEG10-tosylate (10-50 fold molar excess relative to the estimated surface amine groups) to the nanoparticle dispersion.
-
Base Addition: Add triethylamine (2-3 equivalents relative to m-PEG10-tosylate) to the reaction mixture.
-
Conjugation Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous gentle stirring.
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted PEG and other small molecules.
-
Centrifugation: Alternatively, purify the nanoparticles by repeated cycles of centrifugation and resuspension in PBS (pH 7.4) using centrifugal filter units.
-
-
Final Product: Resuspend the purified this compound modified nanoparticles in a suitable buffer for storage and further characterization.
Protocol 3: Characterization of this compound Modified Nanoparticles
1. Hydrodynamic Size and Zeta Potential:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Disperse a small aliquot of the bare and PEGylated nanoparticle suspensions in deionized water or PBS.
-
Measure the hydrodynamic diameter and zeta potential at 25°C.
-
Compare the results before and after PEGylation to confirm successful surface modification.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Procedure:
-
Lyophilize a small amount of the bare and PEGylated nanoparticles.
-
Acquire the FTIR spectra of the dried samples.
-
Look for the appearance of the characteristic C-O-C ether peak of PEG around 1100 cm⁻¹ in the spectrum of the modified nanoparticles.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound surface modification of nanoparticles.
Cellular Uptake Signaling Pathway
Caption: Clathrin-mediated endocytosis of PEGylated nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [cora.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for m-PEG10-alcohol Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for the conjugation of methoxy-polyethylene glycol-10-alcohol (m-PEG10-alcohol). Due to the relatively inert nature of the terminal hydroxyl group, direct conjugation is generally inefficient. Therefore, a two-stage approach is required: initial activation of the this compound, followed by the conjugation reaction to the molecule of interest.[1][2][3][4]
This document outlines two primary pathways for the successful conjugation of this compound:
-
Oxidation to m-PEG10-carboxylic acid , followed by a standard amine coupling reaction.
-
Conversion to m-PEG10-tosylate , creating a good leaving group for subsequent nucleophilic substitution.
Pathway 1: Oxidation to m-PEG10-carboxylic acid and Subsequent Amide Bond Formation
This is a robust and widely used method for conjugating this compound to primary amines on proteins, peptides, or other molecules.[3] The workflow involves the oxidation of the terminal alcohol to a carboxylic acid, which is then activated to an amine-reactive intermediate.
Experimental Workflow: Oxidation and Amine Coupling
Caption: Workflow for this compound conjugation via oxidation and amine coupling.
Quantitative Data Summary: Reaction Parameters for Amine Coupling
The efficiency of the conjugation of m-PEG10-carboxylic acid to primary amines is influenced by several key parameters. The following table summarizes typical reaction conditions for the EDC/NHS coupling chemistry.[5]
| Parameter | Condition | Rationale |
| Activation pH | 4.5 - 7.2 | Optimal pH for the formation of the O-acylisourea intermediate by EDC.[5] |
| Conjugation pH | 7.0 - 8.5 | Efficient reaction of the NHS ester with primary amines.[5] |
| Molar Ratio (PEG-acid:EDC:NHS) | 1 : 1.2-2.0 : 1.2-2.0 | A slight excess of coupling agents ensures efficient activation of the carboxylic acid.[5] |
| Molar Excess of PEG-NHS to Molecule | 10 to 50-fold | The optimal ratio depends on the target molecule and the desired degree of labeling. |
| Reaction Time (Activation) | 15 - 60 minutes | Sufficient time for the formation of the amine-reactive NHS ester.[5] |
| Reaction Time (Conjugation) | 2 - 24 hours | Incubation time can be adjusted to control the extent of modification. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize hydrolysis of the NHS ester and preserve protein stability. |
| Quenching Reagent | 20-100 mM Tris or Glycine | Terminates the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Protocol 1: Oxidation of this compound to m-PEG10-carboxylic acid
This protocol describes the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid using a TEMPO-catalyzed reaction. This method is advantageous as it avoids the use of heavy metal oxidants.[6]
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium chlorite (NaClO2)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Sodium bromide (NaBr)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of DCM and a saturated aqueous solution of NaHCO3.
-
Add TEMPO (0.01 equivalents) and NaBr (0.1 equivalents) to the reaction mixture.
-
Cool the flask to 0°C in an ice bath with gentle stirring.
-
Slowly add the NaOCl solution (1.5 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Follow the initial oxidation by the addition of sodium chlorite (NaClO2) to ensure complete conversion to the carboxylic acid.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or 1H NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench any remaining oxidant by adding a small amount of sodium sulfite.
-
Acidify the aqueous layer with HCl to a pH of approximately 3.
-
Separate the organic layer and extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain m-PEG10-carboxylic acid.
Protocol 2: Conjugation of m-PEG10-carboxylic acid to a Protein
This protocol details the conjugation of the resulting m-PEG10-carboxylic acid to primary amines (e.g., lysine residues) on a protein using EDC/NHS chemistry.[5]
Materials:
-
m-PEG10-carboxylic acid
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
Activation of m-PEG10-carboxylic acid:
-
Dissolve m-PEG10-carboxylic acid in the Activation Buffer.
-
Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the m-PEG10-acid solution.
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.[5]
-
-
Conjugation to the Protein:
-
Immediately add the activated m-PEG10-acid mixture to the prepared protein solution (typically 2-10 mg/mL in Conjugation Buffer).
-
The reaction is most efficient at a pH between 7.0 and 8.5.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted m-PEG10-acid, EDC, NHS, and quenching reagents using size-exclusion chromatography (SEC) or dialysis. Ion-exchange chromatography (IEX) can also be effective for separating PEGylated proteins.[3]
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.
-
The degree of PEGylation can be determined by methods such as MALDI-TOF mass spectrometry or HPLC.
-
Pathway 2: Conversion to m-PEG10-tosylate and Subsequent Nucleophilic Substitution
This pathway involves activating the terminal hydroxyl group by converting it into a tosylate. The tosyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions with thiols, amines, or other nucleophiles.[1][7]
Reaction Pathway: Tosylation and Nucleophilic Substitution
Caption: Reaction pathway for this compound conjugation via tosylation.
Quantitative Data Summary: Reaction Parameters for Tosylation
The following table provides typical reaction conditions for the tosylation of this compound.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Pyridine | Aprotic solvent to prevent hydrolysis of the tosyl chloride. |
| Base | Triethylamine (TEA) or Pyridine (1.5 equivalents) | Acts as a scavenger for the HCl byproduct.[7] |
| Reagent | p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents) | A slight excess ensures complete conversion of the alcohol.[7] |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 6 - 24 hours | The reaction is typically stirred overnight to ensure completion.[7] |
Experimental Protocols
Protocol 3: Tosylation of this compound
This protocol describes the activation of the terminal hydroxyl group of this compound by converting it to a tosylate.[1][7]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.[7]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.[7]
-
Stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir overnight.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG10-tosylate.[7]
Protocol 4: Conjugation of m-PEG10-tosylate to a Thiol-Containing Molecule
This protocol provides a general method for the nucleophilic substitution of the tosyl group with a thiol.
Materials:
-
m-PEG10-tosylate
-
Thiol-containing molecule
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
Procedure:
-
Dissolve the thiol-containing molecule and m-PEG10-tosylate in the anhydrous solvent.
-
Add a slight excess of a non-nucleophilic base like DIPEA to deprotonate the thiol.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
These protocols provide a foundation for the successful conjugation of this compound. Optimization of the reaction conditions may be necessary depending on the specific properties of the molecule to be conjugated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Modification using m-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1][2][3] This modification can lead to significant improvements in clinical efficacy by increasing solubility, extending plasma half-life, reducing immunogenicity, and minimizing proteolytic degradation.[1][3][4] m-PEG10-alcohol (methoxy-deca(ethylene glycol)) is a discrete PEG linker that, once its terminal hydroxyl group is activated, can be effectively conjugated to peptides.[5][6]
These application notes provide detailed protocols for the activation of this compound and its subsequent conjugation to a peptide, as well as methods for the characterization of the resulting PEGylated product.
Principle of the Experiment
The terminal hydroxyl group of this compound is not directly reactive with the functional groups typically found on peptides.[6] Therefore, a two-stage approach is necessary. First, the hydroxyl group is chemically activated to create a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. This is commonly achieved by reacting the alcohol with a carboxylating agent followed by an activating agent like N,N'-Disuccinimidyl carbonate (DSC) or by converting it to a tosylate followed by nucleophilic substitution.[6][7] The resulting activated PEG can then readily react with primary amines on the peptide, such as the N-terminal α-amine or the ε-amine of lysine residues, to form a stable amide bond.[1][8]
Key Applications of Peptide PEGylation
-
Prolonged Systemic Circulation: The increased hydrodynamic radius of the PEGylated peptide reduces renal clearance, leading to a longer in vivo half-life.[1][8]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides.[2][9]
-
Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, lowering the potential for an immune response.[1][2]
-
Improved Stability: The PEG moiety can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's stability in biological fluids.[2][3]
Experimental Protocols
Protocol 1: Activation of this compound to m-PEG10-NHS Ester
This protocol describes the conversion of the hydroxyl-terminated this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold Diethyl Ether
-
Argon or Nitrogen gas
-
Reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add DSC (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution.[6]
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and pyridine.[6]
-
Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether while stirring vigorously.[6]
-
Collect the white precipitate by vacuum filtration and wash it several times with fresh, cold diethyl ether to remove unreacted starting materials and byproducts.[6]
-
Dry the final product, m-PEG10-NHS ester, under vacuum.
-
Store the activated PEG desiccated at -20°C until use.[6]
Protocol 2: Conjugation of Activated m-PEG10-NHS Ester to a Peptide
This protocol details the reaction of the activated m-PEG10-NHS ester with the primary amines of the peptide.
Materials:
-
Peptide with at least one primary amine group (N-terminus or lysine residue)
-
Activated m-PEG10-NHS ester (from Protocol 1)
-
Coupling Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[1]
-
PEG Reagent Preparation: Immediately before use, dissolve the activated m-PEG10-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution.
-
Conjugation Reaction:
-
To optimize the degree of PEGylation, it is recommended to perform the reaction with varying molar ratios of activated PEG to peptide (e.g., 5:1, 10:1, 20:1).[6]
-
Add the calculated volume of the m-PEG10-NHS ester stock solution to the peptide solution. The final concentration of the organic solvent should ideally not exceed 5-10% (v/v) to maintain protein stability.[6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[1]
-
Purification: Purify the PEGylated peptide from unreacted PEG and unmodified peptide using an appropriate chromatography method such as Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 3: Characterization of the PEGylated Peptide
1. High-Performance Liquid Chromatography (HPLC):
-
Analyze the purified product by analytical RP-HPLC. The PEGylated peptide will typically have a different retention time compared to the unconjugated peptide.[1] Unmodified protein will often elute earlier than the more hydrophobic PEGylated protein.[10]
2. Mass Spectrometry (MS):
-
Determine the molecular weight of the purified product using MALDI-TOF or ESI-MS.[1] A successful conjugation will show an increase in mass corresponding to the mass of the m-PEG10 moiety. Multiple PEG additions will result in corresponding mass increases.[1]
-
To confirm the site of PEGylation, the PEGylated peptide can be subjected to enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the modified amino acid residue(s).[10]
Data Presentation
Table 1: Example Optimization of PEGylation Reaction Conditions
| Reaction ID | Molar Ratio (PEG:Peptide) | Reaction Time (hours) | Temperature (°C) | Mono-PEGylated Product Yield (%) |
| P10-A | 5:1 | 2 | 25 | 45 |
| P10-B | 10:1 | 2 | 25 | 65 |
| P10-C | 20:1 | 2 | 25 | 75 |
| P10-D | 10:1 | 12 | 4 | 70 |
Table 2: Characterization Data for Purified m-PEG10-Peptide
| Analytical Method | Unmodified Peptide | m-PEG10-Peptide Conjugate |
| RP-HPLC | ||
| Retention Time (min) | 12.5 | 15.2 |
| Purity (%) | >98 | >97 |
| Mass Spectrometry | ||
| Observed Mass (Da) | 2500.2 | 2972.8 |
| Expected Mass (Da) | 2500.3 | 2972.9 |
Note: The molecular weight of this compound is approximately 472.6 g/mol . The mass of the linker incorporated after conjugation will be slightly different due to the chemistry of activation and coupling.
Visualization of Workflows and Concepts
Caption: A streamlined workflow for the two-stage process of peptide PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Activation of the Hydroxyl Group of m-PEG10-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methoxy-polyethylene glycol-10-alcohol (m-PEG10-alcohol) is a versatile linker used in bioconjugation and drug delivery. The terminal hydroxyl group is not reactive under physiological conditions and therefore requires activation to enable covalent attachment to other molecules, such as proteins, peptides, or small molecule drugs.[1] This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[2][3] These application notes provide detailed protocols for three common methods of activating the hydroxyl group of this compound: tosylation, mesylation, and activation with N,N'-disuccinimidyl carbonate (DSC).
I. Activation Chemistries
The activation of the terminal hydroxyl group of this compound transforms it into a more reactive functional group. This is typically achieved by converting the hydroxyl into a good leaving group or an active ester.
-
Tosylation and Mesylation: These methods convert the hydroxyl group into a sulfonate ester (tosylate or mesylate), which is an excellent leaving group. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.[4][5] The resulting activated PEG-tosylate or PEG-mesylate can then readily react with nucleophiles such as amines, thiols, or carboxylates via nucleophilic substitution.
-
N,N'-Disuccinimidyl Carbonate (DSC) Activation: This method converts the hydroxyl group into a succinimidyl carbonate, creating an amine-reactive NHS ester.[1][6] DSC is a safer alternative to phosgene-based reagents.[7][8] The resulting m-PEG10-NHS ester is highly reactive towards primary and secondary amines, forming stable carbamate linkages.[9] This is a very common and efficient method for conjugating PEGs to proteins and peptides.
II. Experimental Protocols
General Considerations:
-
All reactions should be carried out under anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[10]
-
Solvents like Dichloromethane (DCM), Triethylamine (TEA), and Pyridine should be distilled and dried before use.[10]
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[4]
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottomed flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA or pyridine (1.5 equivalents) to the solution, followed by a catalytic amount of DMAP (0.1 equivalents).
-
Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.[4]
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG10-tosylate.
-
Purify the product by flash chromatography on silica gel if necessary.
Protocol 2: Activation of this compound via Mesylation
This protocol is an alternative to tosylation, creating a mesylate group which is also an excellent leaving group.
Materials and Reagents:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottomed flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TEA (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature at 0°C.
-
Stir the reaction at 0°C for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers sequentially with 0.1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude m-PEG10-mesylate.
-
Purify by flash chromatography if required.
Protocol 3: Activation of this compound to an NHS Ester using DSC
This protocol activates the hydroxyl group to form an N-hydroxysuccinimidyl (NHS) ester, which is highly reactive towards primary amines.[1]
Materials and Reagents:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ACN or DCM under an inert atmosphere.
-
Add DSC (1.5 equivalents) to the solution.[1]
-
Add TEA or DIPEA (2.0 equivalents) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor by TLC until the starting alcohol is consumed (typically 4-6 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Triturate the residue with anhydrous diethyl ether to precipitate the product.
-
Centrifuge or filter to collect the solid product.
-
Wash the product with cold diethyl ether to remove unreacted reagents and byproducts.
-
Dry the resulting m-PEG10-NHS ester under vacuum.
-
Confirm the structure and purity via ¹H NMR and Mass Spectrometry. Store the activated PEG linker under desiccated conditions at -20°C.[1]
III. Data Presentation
The efficiency of the activation reactions depends on the stoichiometry of the reagents and reaction conditions. The following table summarizes typical parameters for the activation protocols.
| Parameter | Tosylation | Mesylation | DSC Activation |
| This compound (equiv.) | 1.0 | 1.0 | 1.0 |
| Activating Agent (equiv.) | 1.2 (TsCl)[4] | 1.2 (MsCl) | 1.5 (DSC)[1] |
| Base (equiv.) | 1.5 (TEA/Pyridine)[4] | 1.5 (TEA) | 2.0 (DIPEA/TEA)[1] |
| Solvent | Anhydrous DCM | Anhydrous DCM | Anhydrous ACN/DCM |
| Temperature | 0°C to RT | 0°C | Room Temperature |
| Typical Reaction Time | 4 - 12 hours | 2 - 4 hours | 4 - 6 hours[1] |
| Typical Yield | > 85% | > 90% | > 80% |
Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and purification efficiency.
IV. Purification and Characterization
Purification:
-
Extraction: As described in the protocols, a standard aqueous workup is used to remove the base and other water-soluble impurities.[4]
-
Flash Chromatography: Silica gel column chromatography is often necessary to purify the activated PEG from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes or methanol in DCM is commonly used.
-
Dialysis/Size-Exclusion Chromatography (SEC): For larger PEG molecules, these techniques are effective for removing small-molecule impurities.[4]
Characterization: Successful activation can be confirmed using standard analytical techniques:
-
¹H NMR Spectroscopy: Compare the spectrum of the product with that of the starting this compound. Look for the appearance of new signals corresponding to the activating group (e.g., aromatic protons for tosylate, methyl protons for mesylate, or succinimidyl protons for the NHS ester).
-
Mass Spectrometry (MS): ESI-MS can be used to confirm the molecular weight of the activated product.
-
FTIR Spectroscopy: Look for the appearance of characteristic stretching frequencies, such as S=O bands for tosylates/mesylates or C=O bands for the NHS ester.
V. Visualizations
Caption: General workflow for this compound activation and subsequent bioconjugation.
Caption: Reaction scheme for the tosylation of this compound.
Caption: Reaction scheme for the mesylation of this compound.
Caption: Reaction scheme for the DSC activation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 7. DSC - Enamine [enamine.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for m-PEG10-alcohol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing m-PEG10-alcohol in click chemistry applications. Methoxy-poly(ethylene glycol)-alcohol with ten ethylene glycol units (this compound) is a versatile building block for synthesizing advanced bioconjugates, drug delivery systems, and other functionalized molecules.[1] Its hydrophilic and biocompatible polyethylene glycol (PEG) chain enhances the solubility, stability, and pharmacokinetic properties of conjugated molecules.[2][3]
This document outlines the synthesis of key reactive intermediates from this compound and provides detailed protocols for their application in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4]
Synthesis of Reactive Intermediates from this compound
To be utilized in click chemistry, the terminal hydroxyl group of this compound must first be converted into a reactive group, typically an azide or an alkyne.
Synthesis of m-PEG10-azide
The synthesis of m-PEG10-azide from this compound is a robust two-step process.[3] The initial step involves the activation of the terminal hydroxyl group by converting it into a good leaving group, such as a mesylate. This is followed by a nucleophilic substitution with an azide salt.[3]
Experimental Protocol: Synthesis of m-PEG10-azide
Step 1: Mesylation of this compound [3]
-
Drying: Dry the this compound by azeotropic distillation with toluene under reduced pressure to eliminate any residual water.
-
Dissolution: Dissolve the dried this compound in anhydrous dichloromethane (CH2Cl2).
-
Cooling: Cool the solution to -10°C in an ice-salt bath.
-
Base Addition: Add triethylamine (Et3N) to the reaction mixture.
-
Mesylation: Add methanesulfonyl chloride (MsCl) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Dilute the reaction mixture with water and extract with CH2Cl2. Wash the combined organic phases with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the m-PEG10-OMs product.
Step 2: Azidation of m-PEG10-mesylate [3]
-
Dissolution: Dissolve the m-PEG10-OMs intermediate in ethanol.
-
Azide Addition: Add sodium azide (NaN3) to the solution.
-
Reaction: Reflux the mixture for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator. Dissolve the residue in CH2Cl2 and wash the organic solution with water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final m-PEG10-azide product.
Table 1: Typical Quantitative Data for the Synthesis of PEG-Azides [3]
| Parameter | Value | Notes |
| Molar excess of MsCl | 3.4 eq. | Relative to PEG-OH. |
| Molar excess of Et3N | 2.3 eq. | Relative to PEG-OH. |
| Molar excess of NaN3 | 10 eq. | Relative to PEG-OMs. |
| Typical Yield (Mesylation) | >90% | |
| Typical Yield (Azidation) | >90% |
Click Chemistry Applications
m-PEG10-azide is a key reagent for introducing a hydrophilic PEG spacer into biomolecules and other substrates via click chemistry.[4] The two primary click chemistry reactions are CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable 1,4-disubstituted triazole.[4][5]
Experimental Protocol: CuAAC Bioconjugation [6]
This protocol describes a general procedure for conjugating an alkyne-functionalized biomolecule with m-PEG10-azide.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized biomolecule in a suitable buffer.
-
Prepare a stock solution of m-PEG10-azide.
-
Prepare a stock solution of a copper(I) source (e.g., CuSO4) and a copper(I)-stabilizing ligand (e.g., THPTA).
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized biomolecule and m-PEG10-azide.
-
Add the premixed CuSO4 and ligand solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC).
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted reagents and catalyst. This can be achieved through size-exclusion chromatography (SEC), dialysis, or other suitable methods.
-
Table 2: Typical Quantitative Parameters for CuAAC Bioconjugation [6]
| Parameter | Concentration/Ratio | Notes |
| Reactant Concentration | >10 µM each | Higher concentrations lead to faster reactions. |
| Molar Excess of PEG-Azide | 3- to 5-fold | Relative to the alkyne-biomolecule. |
| CuSO4 Concentration | Varies | Typically in the µM to low mM range. |
| Ligand to Copper Ratio | 2:1 to 5:1 | To stabilize the Cu(I) catalyst. |
| Sodium Ascorbate | In excess | To maintain copper in the +1 oxidation state. |
| Reaction Time | 1-4 hours | Can be longer for more dilute reactions. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts with an azide without the need for a catalyst.[4][5] This is particularly advantageous for applications in living systems where copper can be cytotoxic.[7][8]
Experimental Protocol: SPAAC Bioconjugation [5]
This protocol details the copper-free conjugation of m-PEG10-azide to a biomolecule functionalized with a strained alkyne.
-
Reagent Preparation:
-
Prepare a solution of the strained alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of m-PEG10-azide.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-functionalized biomolecule with a molar excess of m-PEG10-azide.
-
Adjust the final volume with the reaction buffer as needed.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification:
-
Remove unreacted m-PEG10-azide by passing the reaction mixture through a desalting column or by dialysis.
-
Further purify the final conjugate using size-exclusion chromatography (SEC) if necessary.
-
Table 3: Typical Quantitative Parameters for SPAAC Bioconjugation [5]
| Parameter | Value | Notes |
| Molar Excess of PEG-Azide | 3- to 5-fold | Relative to the strained alkyne-biomolecule. |
| Reaction Buffer | PBS, pH 7.4 | Or other suitable amine-free buffer. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures for sensitive biomolecules. |
| Reaction Time | 1-4 hours (RT) or overnight (4°C) | Dependent on the reactivity of the strained alkyne. |
Applications in Drug Development
The use of this compound derived linkers in click chemistry has significant implications for drug development.
-
Antibody-Drug Conjugates (ADCs): m-PEG10 linkers can be used to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer can improve the solubility of hydrophobic drug payloads and the overall pharmacokinetic properties of the ADC.[9]
-
Nanoparticle Functionalization: m-PEG10-azide is employed to surface-modify nanoparticles. This PEGylation enhances stability, increases circulation time, and allows for the attachment of targeting ligands.[9]
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), m-PEG10 linkers serve as hydrophilic spacers to improve the solubility and pharmacokinetic properties of the target molecules.[3]
By providing a versatile and efficient means of bioconjugation, this compound is a valuable tool for researchers and scientists in the development of next-generation therapeutics and diagnostics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Functionalizing Biomolecules with m-PEG10-alcohol
For Researchers, Scientists, and Drug Development Professionals
Overview: Enhancing Biomolecules with m-PEG10-alcohol
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules.[1][2] This modification can enhance drug solubility, extend circulating half-life, increase stability against proteolytic degradation, and reduce immunogenicity.[1][3][4]
This compound is a discrete (monodisperse) PEG linker containing ten ethylene glycol units, a terminal methoxy group, and a terminal hydroxyl group.[5][6] The defined length of this compound ensures batch-to-batch consistency in conjugation reactions, a critical factor for pharmaceutical development.[7][8] However, the terminal hydroxyl group is not sufficiently reactive for direct conjugation to biomolecules under mild, aqueous conditions.[9][10]
Therefore, a two-step activation process is required. First, the terminal alcohol is converted into a more reactive functional group, typically a carboxylic acid (m-PEG10-COOH).[9][11] Subsequently, this carboxylic acid is activated, often into an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the ε-amino group of lysine residues on proteins) to form stable amide bonds.[9][12][13] These application notes provide detailed protocols for the activation of this compound and its subsequent conjugation to a model protein.
Key Applications
PEGylation with reagents like this compound is instrumental across various therapeutic areas:
-
Protein and Peptide Therapeutics : Extends the half-life of protein drugs, reducing dosing frequency.[1][14]
-
Antibody-Drug Conjugates (ADCs) : The hydrophilic PEG spacer can improve the solubility and stability of ADCs.[15]
-
Oligonucleotide Delivery : Can increase the stability of oligonucleotides against nuclease degradation and improve cell permeability.[1]
-
Nanoparticle Drug Delivery : Functionalizing nanoparticles with PEG reduces clearance by the reticuloendothelial system (RES), prolonging circulation time.[16][17]
Experimental Protocols
This section details the necessary protocols, from the initial activation of this compound to the final analysis of the conjugated biomolecule.
Protocol 1: Activation of this compound
This protocol describes the conversion of this compound to m-PEG10-carboxylic acid, followed by its activation to an m-PEG10-NHS ester.
Step A: Synthesis of m-PEG10-Carboxylic Acid
This procedure converts the terminal hydroxyl group to a carboxylic acid using succinic anhydride.
-
Materials :
-
This compound
-
Succinic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica Gel for column chromatography
-
-
Procedure :
-
Dissolve this compound (1 eq.) and succinic anhydride (1.5 eq.) in anhydrous DCM.[13]
-
Add a catalytic amount of DMAP (0.1 eq.).[13]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting m-PEG10-carboxylic acid by silica gel chromatography.
-
Step B: Synthesis of m-PEG10-NHS Ester
This procedure activates the carboxylated PEG for reaction with primary amines using carbodiimide chemistry.[9]
-
Materials :
-
m-PEG10-carboxylic acid (from Step A)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure :
-
Dissolve the purified m-PEG10-carboxylic acid (1 eq.) and NHS (1.2 eq.) in anhydrous DMF.[13]
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq.) to the solution.[13]
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[13]
-
The resulting solution contains the active m-PEG10-NHS ester and is typically used immediately in the next step without purification.
-
Protocol 2: Conjugation of Activated PEG to a Model Protein
This protocol details the conjugation of the m-PEG10-NHS ester to a model protein, such as Lysozyme or Bovine Serum Albumin (BSA), which have accessible lysine residues.
-
Materials :
-
Model Protein (e.g., Lysozyme)
-
m-PEG10-NHS ester solution (from Protocol 3.1)
-
Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
-
Procedure :
-
Dissolve the protein in PBS (pH 7.4-8.0) to a final concentration of 5-10 mg/mL.
-
Add the freshly prepared m-PEG10-NHS ester solution to the protein solution. The molar ratio of the PEG reagent to the protein should be optimized for each specific application, but a starting point is a 10- to 20-fold molar excess of PEG.[9][12]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching solution to consume any unreacted m-PEG10-NHS ester. Incubate for 30 minutes.
-
Protocol 3: Purification and Characterization
After conjugation, the PEGylated protein must be purified from excess PEG reagent and unconjugated protein, followed by characterization.
-
Purification :
-
Size Exclusion Chromatography (SEC) : This is the most common method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and other reaction byproducts.[18][19]
-
Ion-Exchange Chromatography (IEX) : Can be used if the PEGylation alters the overall charge of the protein, allowing for separation of species with different degrees of PEGylation.
-
-
Characterization :
-
High-Performance Liquid Chromatography (HPLC) : Used to separate and quantify the free PEG and the PEGylated protein conjugate.[20] A combination of SEC-HPLC and Reverse-Phase (RP)-HPLC can provide detailed information.
-
Mass Spectrometry (MS) : A crucial technique for confirming the covalent attachment of the PEG chain and determining the precise molecular weight and degree of PEGylation.[20][21]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
Data Presentation: Summary Tables
The following tables summarize key quantitative parameters for the described protocols.
Table 1: Reagents for Activation of this compound
| Step | Reagent | Molar Ratio (relative to PEG) | Solvent |
|---|---|---|---|
| A: Carboxylation | This compound | 1.0 | Anhydrous DCM |
| Succinic Anhydride | 1.5 eq. | ||
| DMAP | 0.1 eq. (catalyst) | ||
| B: NHS Ester Formation | m-PEG10-carboxylic acid | 1.0 | Anhydrous DMF |
| N-Hydroxysuccinimide (NHS) | 1.2 eq. |
| | EDC | 1.2 eq. | |
Table 2: Typical Reaction Conditions for Protein PEGylation
| Parameter | Condition | Rationale |
|---|---|---|
| Biomolecule | Protein/Peptide | Must contain accessible primary amines (Lysine, N-terminus). |
| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[12] |
| Temperature | 4°C to 25°C | Lower temperatures can reduce side reactions and protein degradation. |
| Reaction Time | 2 - 24 hours | Varies depending on protein reactivity and desired degree of PEGylation. |
| Molar Excess of PEG | 5x - 50x | Higher excess drives the reaction towards higher degrees of PEGylation.[12] |
Table 3: Analytical Techniques for Characterization of PEGylated Proteins
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| SDS-PAGE | Qualitative Assessment | Increase in apparent molecular weight. |
| SEC-HPLC | Purification & Analysis | Separation of PEG-protein from free PEG; quantification.[18] |
| RP-HPLC | Purity Analysis | Separation of PEGylated isomers. |
| Mass Spectrometry (MS) | Structural Confirmation | Accurate molecular weight; degree and sites of PEGylation.[20] |
Visualizations: Workflows and Mechanisms
References
- 1. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 2. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. medkoo.com [medkoo.com]
- 6. M-PEG-Alcohol | AxisPharm [axispharm.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. digscholarship.unco.edu [digscholarship.unco.edu]
- 11. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG10-alcohol Reactions
Welcome to the Technical Support Center for m-PEG10-alcohol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and subsequent reactions of this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance your reaction yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Decaethylene glycol monomethyl ether) is a polyethylene glycol (PEG) derivative with a chain of ten ethylene glycol units. It features a methoxy group at one end and a reactive hydroxyl group at the other.[1][2][3] Its hydrophilic PEG chain improves the solubility and pharmacokinetic properties of molecules it is attached to.[2] The terminal hydroxyl group allows for chemical modification, making it a versatile linker in bioconjugation, drug delivery, and for creating antibody-drug conjugates (ADCs) or PROTACs.[1]
Q2: Why is the activation of the this compound hydroxyl group necessary for reactions?
A2: The terminal hydroxyl group of this compound is relatively unreactive, making direct conjugation to biomolecules or other targets inefficient.[4] It must first be "activated" by converting it into a better leaving group. Common activation methods include tosylation (reaction with tosyl chloride) or mesylation, which transforms the alcohol into a tosylate or mesylate, respectively.[4][5] These activated intermediates are then susceptible to nucleophilic substitution.[6]
Q3: What are the most critical factors for achieving a high yield in this compound reactions?
A3: Several factors are critical for high-yield synthesis:
-
Anhydrous Conditions: The reaction is highly sensitive to water, which can hydrolyze activating agents and quench reactive intermediates. Ensure all glassware is oven-dried and use anhydrous solvents and reagents under an inert atmosphere (e.g., Argon or Nitrogen).[4][7]
-
Reagent Quality: Use fresh, high-purity reagents. Degradation of the activating agent (e.g., tosyl chloride) or the base can significantly lower yields.[4]
-
Proper Base Selection: A strong, non-nucleophilic base is essential for deprotonation without competing in the desired reaction. Common choices include pyridine or triethylamine for tosylation, and sodium hydride (NaH) for Williamson ether synthesis.[4][7]
-
Temperature Control: Maintaining the optimal reaction temperature is crucial to ensure a reasonable reaction rate while minimizing side reactions, such as elimination.[5][7]
Q4: How should I store this compound and its activated derivatives?
A4: this compound should be stored at 4°C, protected from moisture. For long-term storage, -20°C is recommended. Activated derivatives like m-PEG10-tosylate are more sensitive to moisture and should be stored under an inert gas (e.g., Argon) at -20°C. It is best to use activated PEG immediately after preparation.[2][4]
Troubleshooting Guides
Issue 1: Low Yield of Activated this compound (e.g., m-PEG10-tosylate)
| Symptom | Possible Cause | Suggested Solution |
| Starting material (this compound) remains after reaction. | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.[4] |
| Degraded Activating Agent: The activating agent (e.g., tosyl chloride) has been hydrolyzed by moisture. | Use a fresh bottle of the activating agent. Store these reagents under strictly anhydrous conditions.[4] | |
| Insufficient Base: The base (e.g., pyridine, triethylamine) is not present in the correct molar ratio to neutralize the acid byproduct (HCl). | Use an anhydrous, non-nucleophilic base and ensure the correct molar ratio (typically 1.5 equivalents) is used.[4][5] | |
| Low recovery of product after work-up. | Presence of Water: Water in the reaction mixture can hydrolyze the tosyl chloride, reducing the amount available to react with the alcohol. | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4] |
| Product Loss During Purification: The product may be lost during extraction or precipitation steps. | For precipitation with cold diethyl ether, ensure the ether is sufficiently cold and allow adequate time for the product to precipitate fully. Minimize the number of transfer steps.[8] |
Issue 2: Low Yield in Subsequent Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Starting material (activated m-PEG10) remains after reaction. | Inefficient Nucleophilic Attack: The nucleophile may not be strong enough, or the reaction temperature may be too low. | For Williamson ether synthesis, ensure complete deprotonation of the alcohol nucleophile with a strong base like NaH.[7] Consider increasing the reaction temperature.[5] |
| Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the SN2 reaction. | If possible, consider using a less hindered nucleophile or a longer PEG linker to reduce steric clash.[4] | |
| Complex mixture of products observed by LC-MS or NMR. | Side Reactions (Elimination): The use of a strong, sterically hindered base or high temperatures can favor elimination (E2) over substitution (SN2), especially with secondary halides.[7][9] | Use a less sterically hindered base and lower the reaction temperature.[5][7] This is less of an issue with primary tosylates like activated this compound but can occur with the alkyl halide in a Williamson synthesis. |
| Hydrolysis of Activated PEG: The activated PEG (e.g., m-PEG10-tosylate) can be hydrolyzed back to this compound if exposed to moisture. | Use freshly prepared activated PEG for the conjugation reaction. If it must be stored, ensure it is under strictly anhydrous conditions.[4] |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize how different parameters can affect the yield of this compound reactions. The data is representative and intended for illustrative purposes.
Table 1: Tosylation of this compound - Effect of Reagent Stoichiometry and Condition
| This compound (eq.) | Tosyl Chloride (eq.) | Pyridine (eq.) | Reaction Time (h) | Condition | Representative Yield (%) |
| 1.0 | 1.2 | 1.5 | 16 | Anhydrous | 90-95% |
| 1.0 | 1.0 | 1.5 | 16 | Anhydrous | 70-80% |
| 1.0 | 1.2 | 1.0 | 16 | Anhydrous | 60-70% |
| 1.0 | 1.2 | 1.5 | 8 | Anhydrous | 75-85% |
| 1.0 | 1.2 | 1.5 | 16 | Non-anhydrous | <50% |
Table 2: Williamson Ether Synthesis - Effect of Base and Temperature (Reaction: m-PEG10-ONa + R-Br → m-PEG10-O-R)
| Base | Alkyl Halide (R-Br) | Solvent | Temperature (°C) | Side Product | Representative Yield (%) |
| NaH | Primary | THF | 25 | Minimal | >90% |
| NaH | Secondary | THF | 25 | Alkene (Elimination) | 50-70% |
| NaH | Primary | THF | 65 (Reflux) | Minimal | ~90% |
| t-BuOK | Primary | THF | 25 | Minimal | >90% |
| t-BuOK | Secondary | THF | 25 | Alkene (Elimination) | 40-60% |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes a general method for activating the hydroxyl group of this compound with tosyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution and stir.
-
Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the flask dropwise, keeping the temperature at 0°C.[4]
-
Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature and stir for an additional 12-16 hours.[4]
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Once complete, the reaction mixture can be worked up by washing with water, 0.1 M HCl, and brine.[5]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by precipitation from a minimal amount of DCM into cold diethyl ether.[8]
-
Confirm the structure of the resulting m-PEG10-tosylate by ¹H NMR and Mass Spectrometry.
Protocol 2: Williamson Ether Synthesis with Activated this compound
This protocol provides a general framework for using an activated m-PEG10 intermediate (e.g., tosylate) to form an ether linkage with an alcohol.
Materials:
-
m-PEG10-tosylate (from Protocol 1)
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Under an inert atmosphere, add the alcohol (R-OH, 1.2 equivalents) to a flame-dried round-bottom flask and dissolve in anhydrous DMF.
-
Carefully add NaH (1.3 equivalents) portion-wise to the solution at 0°C.
-
Allow the mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide (R-O⁻Na⁺).[7]
-
In a separate flask, dissolve m-PEG10-tosylate (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the m-PEG10-tosylate solution dropwise to the flask containing the alkoxide at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The optimal time and temperature may vary depending on the substrate.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a few drops of water.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis involving activation and conjugation of this compound.
Caption: Logical decision tree for troubleshooting low reaction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, CAS 27425-92-9 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
troubleshooting solubility issues with m-PEG10-alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with m-PEG10-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound (Decaethylene Glycol Monomethyl Ether) is a hydrophilic polyethylene glycol (PEG) derivative with a terminal hydroxyl group.[1][2] Its PEG chain enhances its solubility in aqueous solutions and polar organic solvents.[1] It is known to be soluble in dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] Due to its hydrophilic nature, it is also highly soluble in water and other polar protic solvents like methanol and ethanol.[4][5]
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is the cause?
A2: This phenomenon, often called "crashing out," can occur due to a rapid change in solvent polarity, especially if your stock solution is in an organic solvent like DMSO. Other causes can include exceeding the solubility limit in the final buffer, the buffer's pH, or high salt concentrations which can lead to a "salting-out" effect.
Q3: How can I prevent my this compound from precipitating in an aqueous solution?
A3: To prevent precipitation, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution. Then, add this stock solution dropwise to the vigorously stirring aqueous buffer. This ensures a more gradual dispersion and reduces localized high concentrations that can lead to precipitation. Keeping the final concentration of the organic co-solvent low (typically below 5%) is also crucial for maintaining the stability of many biological experiments.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, gentle warming (e.g., to 30-40°C) can help increase the rate of dissolution and the solubility of this compound in many solvents. However, for bioconjugation reactions involving sensitive proteins, it is important to consider the thermal stability of the protein.
Q5: My this compound appears as a colorless oil. Is this normal?
A5: Yes, this compound can exist as a colorless oil or a waxy solid, particularly at or below its melting point of 19°C.[6]
Solubility Data
While precise quantitative solubility data for this compound is not extensively published, the following table provides a summary based on available information and the behavior of similar PEG compounds. For specific experimental needs, it is highly recommended to determine the solubility experimentally using the protocol provided below.
| Solvent | Solvent Type | Temperature (°C) | Estimated Solubility (mg/mL) | Notes |
| Water | Aqueous | 25 | > 100 | Highly soluble/miscible due to the hydrophilic PEG chain.[4] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | 25 | High | Solubility can be affected by salt concentration. |
| Methanol | Polar Protic | 25 | > 100 | Completely miscible.[4] |
| Ethanol | Polar Protic | 25 | > 100 | Completely miscible.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 50 | A common solvent for creating stock solutions. |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Soluble | Commonly used in organic synthesis. |
| Dichloromethane (DCM) | Polar Aprotic | 25 | Soluble | A common solvent for PEG derivatives.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Soluble | A common solvent for PEG derivatives.[3] |
| Hexane | Non-polar | 25 | Insoluble | PEGs are generally insoluble in non-polar solvents. |
| Diethyl Ether | Non-polar | 25 | Insoluble | PEGs are generally insoluble in non-polar solvents. |
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in an aqueous buffer. | - The desired concentration exceeds the solubility limit.- The pH of the buffer is unfavorable.- High salt concentration in the buffer. | - Prepare a more dilute solution.- Adjust the pH of the buffer away from any potential isoelectric point of a conjugated molecule.- Use a buffer with a lower salt concentration. |
| Precipitation occurs after initial dissolution. | - The solution is supersaturated.- The temperature of the solution has decreased.- The organic co-solvent concentration is too low. | - Prepare a more dilute solution.- Maintain a constant temperature; if dissolution was aided by heat, the solution may not be stable at room temperature.- Increase the percentage of the organic co-solvent, being mindful of its compatibility with downstream applications. |
| Cloudy or hazy solution. | - Incomplete dissolution or formation of fine aggregates. | - Use sonication to break up aggregates.- Gently warm the solution while stirring.- Filter the solution through a 0.22 µm filter if aggregates persist and the application allows. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Analytical method for quantification (e.g., HPLC, LC-MS, or gravimetric analysis)
-
0.22 µm syringe filters
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Equilibration: Add a known volume of the desired solvent to the vial. Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the clear filtrate using a validated analytical method to determine the concentration of this compound. If necessary, dilute the filtrate to a concentration within the linear range of the analytical method.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.
Protocol 2: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol describes the activation of the terminal hydroxyl group of this compound to create an amine-reactive N-hydroxysuccinimide (NHS) carbonate, a common step for subsequent bioconjugation.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Round-bottom flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add DSC (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the solution.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Precipitate the activated product by adding the concentrated solution dropwise to vigorously stirring ice-cold diethyl ether.
-
Collect the white precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the final product, m-PEG10-NHS carbonate, under vacuum.
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: PI3K/Akt signaling pathway targeted by a PEGylated nanoparticle.
References
- 1. medkoo.com [medkoo.com]
- 2. DECAETHYLENE GLYCOL MONOMETHYL ETHER | 27425-92-9 [chemicalbook.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Buy Decaethylene Glycol Monomethyl Ether | 27425-92-9 | >98% [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. labsolu.ca [labsolu.ca]
preventing aggregation in m-PEG10-alcohol conjugation reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent and resolve aggregation issues during m-PEG10-alcohol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during this compound conjugation?
Aggregation during the PEGylation process is a common challenge that can arise from several factors related to the protein's stability and the reaction chemistry. Key causes include:
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation due to their amino acid composition and structure. Conditions required for the conjugation reaction, such as a specific pH or the introduction of organic co-solvents, can further destabilize the protein.[1][2]
-
High Protein Concentration: Increased protein concentrations raise the probability of intermolecular interactions, which can lead to the formation of aggregates.[1][3]
-
Suboptimal pH: The reaction buffer's pH is critical. If the pH is near the protein's isoelectric point (pI), its net charge will be zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[2][4]
-
Surface Property Alteration: The covalent attachment of PEG chains alters the surface of the biomolecule. This can neutralize surface charges or expose hydrophobic patches that were previously buried, promoting self-association.[2][3]
-
Intermolecular Cross-linking: If the PEG reagent is not purely monofunctional and contains bifunctional impurities, it can act as a bridge, cross-linking multiple protein molecules together, leading to significant aggregation.[1]
-
Local High Concentrations of Reagents: Poor mixing when adding the PEG reagent can create areas of high concentration, inducing precipitation or aggregation before the reagent has had a chance to disperse.
Q2: How does the reaction chemistry of this compound contribute to potential aggregation?
The terminal hydroxyl group (-OH) of this compound is not inherently reactive towards functional groups on biomolecules like proteins.[5][6][7] Therefore, it must first be "activated" to facilitate conjugation. This activation step, typically involving conversion to a tosylate, NHS ester, or other reactive group, is crucial.[5][6][8] The subsequent conjugation reaction, often targeting primary amines (lysine residues) on a protein, must be carefully controlled.[5] Issues can arise if the activated PEG reagent is not fully soluble in the aqueous reaction buffer, requiring the use of organic co-solvents like DMSO or DMF, which can themselves destabilize the protein and cause aggregation.[3][5]
Q3: What proactive steps can I take to prevent aggregation before starting my experiment?
Proactive measures are the most effective way to avoid aggregation. Before beginning the conjugation, it is advisable to:
-
Characterize Protein Stability: Determine the optimal buffer conditions (pH, ionic strength) for your specific protein's stability.
-
Ensure High-Purity Reagents: Use high-quality, monofunctional this compound to avoid bifunctional impurities that can cause cross-linking.[1]
-
Plan for Co-solvents: If your activated PEG reagent requires an organic co-solvent, ensure the final concentration in the reaction mixture is low (typically <10%) to minimize protein destabilization.[3]
-
Consider Stabilizing Excipients: The addition of stabilizers to the reaction buffer, such as arginine, sucrose, or sorbitol, can significantly enhance protein stability and prevent aggregation.[1][3]
Troubleshooting Guide
Problem: Immediate precipitation or turbidity is observed after adding the activated PEG reagent.
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | 1. Reduce the protein concentration. A typical starting range is 0.5-5.0 mg/mL.[3] 2. Increase the total reaction volume to lower the effective concentration. |
| Suboptimal Buffer pH | 1. Ensure the reaction pH is at least 1-2 units away from the protein's isoelectric point (pI) to maintain surface charge and repulsion.[4] 2. For amine-reactive PEGylation, a pH range of 7.2-8.5 is common, but this should be balanced with the protein's stability profile.[3][9] |
| Poor Reagent Solubility / Mixing | 1. Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous stirring.[5] 2. If using an organic co-solvent for the PEG reagent, add it dropwise to the protein solution. Ensure the final co-solvent concentration is minimal.[3] |
Problem: The final purified product shows high levels of soluble aggregates via SEC or DLS.
| Possible Cause | Troubleshooting Steps |
| Over-PEGylation | 1. Reduce the molar ratio of PEG to protein. A high excess of PEG can lead to multiple PEG chains attaching to a single protein, altering its properties and causing aggregation.[3] 2. Perform a titration experiment with different PEG:protein molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between conjugation efficiency and aggregation.[3] |
| Reaction Temperature | 1. Lower the reaction temperature. Conducting the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature can slow down both the conjugation and aggregation processes, often favoring the desired outcome.[3] |
| Intermolecular Cross-linking | 1. Verify the purity of your PEG reagent to ensure it is monofunctional.[1] 2. If cross-linking is suspected, consider site-specific PEGylation strategies to control the location of PEG attachment.[1] |
Data Summary
Optimizing reaction parameters is crucial for minimizing aggregation while maximizing conjugation efficiency. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Recommended Range | Rationale | Citations |
| Protein Concentration | 0.5 - 5.0 mg/mL | Lower concentrations reduce the probability of intermolecular interactions and aggregation. | [3] |
| pH (for amine coupling) | 7.2 - 8.5 | Balances the reactivity of primary amines with the overall stability of the protein. Should be adjusted based on the protein's specific pI and stability profile. | [3][9] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A molar excess drives the reaction, but an excessively high ratio can lead to over-labeling and aggregation. This must be determined empirically. | [3] |
| Temperature | 4°C to Room Temp. | Lower temperatures can slow aggregation kinetics, allowing for a more controlled reaction. | [1][3] |
| Co-solvent (e.g., DMSO, DMF) | < 10% (v/v) | Minimizes the destabilizing effect of organic solvents on the protein's native structure. | [3][10] |
Experimental Protocols & Workflows
Diagram: General Workflow for this compound Conjugation
Caption: A typical experimental workflow for protein PEGylation.
Protocol: Two-Step Amine-Reactive Conjugation
This protocol describes a common two-step method where the this compound is first activated to a more reactive species (e.g., an NHS ester) and then conjugated to primary amines on a target molecule.
Part 1: Activation of this compound (Example: Conversion to NHS Ester)
(Note: This step is often performed by the supplier; many activated PEG reagents are commercially available. If starting from this compound, a synthesis step like tosylation followed by conversion to an NHS ester is required.)[5][6][8]
-
Dissolve Reagents: In an anhydrous aprotic solvent (e.g., DCM, DMF), dissolve m-PEG10-carboxylic acid (1 eq.) and N-hydroxysuccinimide (NHS) (1.2 eq.).
-
Cool Solution: Place the reaction vessel in an ice bath to cool to 0°C.
-
Add Coupling Agent: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the solution.[8]
-
React: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Purify: Remove the dicyclohexylurea (DCU) byproduct by filtration. The resulting solution contains the activated m-PEG10-NHS ester.
Part 2: Conjugation to Protein
-
Prepare Protein: Prepare a 1-5 mg/mL solution of the protein in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4). If the protein is in a buffer containing primary amines like Tris, a buffer exchange must be performed.[5][10]
-
Prepare PEG Solution: Immediately before use, dissolve the activated m-PEG10-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.[5]
-
Initiate Conjugation: While gently stirring the protein solution, add the desired molar excess (e.g., a 20-fold molar excess is a common starting point) of the m-PEG10-NHS ester stock solution.[5]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to consume any unreacted PEG-NHS ester.[5]
-
Purify Conjugate: Purify the PEGylated protein from unreacted PEG and byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[11]
Diagram: Troubleshooting Logic for Aggregation
Caption: A decision tree for troubleshooting aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Purification of m-PEG10-alcohol Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of m-PEG10-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The purification of this compound conjugates can be challenging due to the properties of the polyethylene glycol (PEG) chain. The main difficulties arise from:
-
Heterogeneity of the reaction mixture: The conjugation reaction often results in a complex mixture containing the desired product, unreacted starting materials (both the this compound and the molecule it is conjugated to), and potentially side products.[1]
-
Similar physicochemical properties: The PEG chain is neutral and hydrophilic, which can lead to only minor differences in properties like size, charge, and hydrophobicity between the conjugate and unreacted PEG, making separation difficult.[2]
-
"Charge shielding" effect: The PEG chain can mask the charges on the conjugated molecule, which can reduce the effectiveness of purification methods like ion-exchange chromatography.
-
Polydispersity of PEG: The starting this compound may not be perfectly monodisperse, leading to a final product with slight variations in PEG chain length, which can cause peak broadening in chromatography.[3]
Q2: Which purification methods are most effective for this compound conjugates?
The choice of purification method depends on the specific properties of the conjugate and the impurities to be removed. Commonly used techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[4] It is often used as a final polishing step to achieve high purity.[5]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size (hydrodynamic radius). It is particularly effective for removing unreacted small molecules from larger conjugates.[6][7]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. It can be very effective if the conjugation of this compound significantly alters the overall charge of the target molecule.[2]
-
Flash Chromatography: A common technique for purifying small molecules on a larger scale, often using silica gel. However, the high polarity of PEG-containing compounds can make this method challenging.[8]
Q3: How can I effectively monitor the progress and success of my purification?
A combination of analytical techniques is recommended for monitoring purification:
-
Analytical HPLC (RP-HPLC and SEC): To assess the purity of fractions and quantify the removal of impurities.[9]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are crucial for confirming the molecular weight of the purified conjugate and identifying any impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the conjugate.[9]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of flash chromatography.[3]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the purification of this compound conjugates.
Issue 1: Co-elution of the desired conjugate and unreacted this compound in RP-HPLC.
-
Possible Cause: The hydrophobicity of your conjugate and the unreacted PEG are too similar for effective separation under the current conditions.[6]
-
Recommended Solutions:
-
Optimize the gradient: Use a shallower gradient to improve the resolution between closely eluting peaks.[9]
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.[9]
-
Adjust the mobile phase additives: For acidic or basic compounds, adding trifluoroacetic acid (TFA) or a competing amine like triethylamine can improve peak shape and resolution.[5]
-
Issue 2: The product streaks or shows poor recovery during silica gel flash chromatography.
-
Possible Cause: PEGylated compounds are often polar and can interact strongly with the silica gel, leading to streaking and irreversible adsorption.[3][8]
-
Recommended Solutions:
-
Modify the solvent system: Using a solvent system like chloroform/methanol or dichloromethane/methanol can sometimes improve peak shape compared to ethyl acetate/hexane systems.[8] A slow gradient of ethanol/isopropanol in chloroform has also been reported to be effective.
-
Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine or adding a small amount of a polar solvent like methanol to the eluent can help to reduce strong interactions.[3]
-
Consider an alternative stationary phase: If silica gel proves problematic, consider using a different stationary phase, such as C18 silica for reversed-phase flash chromatography.
-
Issue 3: A broad peak is observed for the purified conjugate in analytical HPLC.
-
Possible Cause:
-
Polydispersity of the starting PEG material: The this compound may have some distribution of chain lengths.[3]
-
Column overload: Injecting too much sample can lead to peak broadening.[3]
-
Suboptimal chromatographic conditions: The mobile phase, flow rate, or gradient may not be ideal.[3]
-
Secondary interactions: The PEG chain may be interacting with the stationary phase.[3]
-
-
Recommended Solutions:
-
Reduce sample concentration: Try injecting a more dilute sample.
-
Optimize HPLC method: Adjust the gradient slope, flow rate, and mobile phase composition.
-
Minimize secondary interactions: For SEC, adding salt (e.g., 150-300 mM NaCl) to the mobile phase can reduce ionic interactions.[11] For RP-HPLC, ensure the pH of the mobile phase is appropriate for the analyte.
-
Data Presentation
Table 1: Comparison of Common Purification Methods for this compound Conjugates
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Separation based on hydrophobicity | High resolution, excellent for achieving high purity.[4] | Can be costly and time-consuming for large-scale purification. | Final polishing step, separating closely related species.[5] |
| SEC | Separation based on molecular size | Mild conditions, good for removing small molecule impurities.[6] | Poor resolution for molecules of similar size, sample dilution.[6] | Removing unreacted small molecules from larger conjugates.[7] |
| IEX | Separation based on net charge | High capacity, can be very selective. | "Charge shielding" by PEG can reduce effectiveness.[2] | Conjugates where the net charge is significantly altered. |
| Flash Chromatography | Adsorption chromatography on silica gel | Scalable, cost-effective for larger quantities. | Can have poor resolution for polar PEG compounds, potential for product loss.[3][8] | Initial purification of small molecule conjugates. |
Table 2: Typical RP-HPLC Parameters for this compound Conjugate Purification
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1 mL/min |
| Gradient | 5-95% B over 20 minutes |
| Detection | UV at 214 nm or 280 nm |
Note: These are starting conditions and may require optimization for your specific conjugate.[9]
Experimental Protocols
Protocol 1: Purification of a Small Molecule this compound Conjugate by Preparative RP-HPLC
This protocol outlines a general procedure for purifying a small molecule-PEG conjugate.
-
Sample Preparation:
-
HPLC Purification:
-
Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the conjugate (e.g., 5% to 95% Mobile Phase B over 30-60 minutes).
-
Monitor the elution profile using a UV detector at a suitable wavelength.
-
Collect fractions corresponding to the main product peak.[4]
-
-
Post-Purification Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (e.g., >98%).[4]
-
Confirm the identity and molecular weight of the purified conjugate using MS.
-
Remove the solvent by lyophilization (freeze-drying) to obtain the purified product as a solid.[4]
-
Protocol 2: Purification of a Protein this compound Conjugate by Size Exclusion Chromatography (SEC)
This protocol is designed to separate the PEGylated protein from unreacted PEG and other small molecules.
-
System Preparation:
-
Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with at least two column volumes of the mobile phase (e.g., PBS, pH 7.4).[7]
-
-
Sample Preparation:
-
Concentrate the conjugation reaction mixture if necessary.
-
Filter the sample through a 0.22 µm syringe filter.[11]
-
-
Chromatographic Separation:
-
Inject the sample onto the equilibrated column. The injection volume should be a small fraction of the total column volume (typically 1-2%) to ensure optimal resolution.[11]
-
Elute the sample isocratically at a flow rate recommended for the column (e.g., 0.5 - 1.0 mL/min).[7][11]
-
Monitor the eluate by measuring the absorbance at 280 nm.[7]
-
-
Fraction Collection and Analysis:
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
common side reactions with m-PEG10-alcohol and how to avoid them
Welcome to the technical support center for m-PEG10-alcohol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this compound reactions?
A1: Impurities in this compound reactions can arise from three primary sources:
-
Degradation of the this compound reagent: The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation and hydrolysis, especially when exposed to heat, light, or non-neutral pH conditions. This can lead to the formation of aldehydes, ketones, and carboxylic acids.
-
Side products from the activation of the hydroxyl group: The terminal hydroxyl group of this compound is unreactive and requires activation for conjugation. Common activation methods, such as tosylation or carbonyldiimidazole (CDI), can generate side products. For instance, tosylation can result in pyridinium chloride byproducts, and the activated tosyl-PEG is susceptible to hydrolysis back to the alcohol.
-
Impurities in the starting this compound: A critical impurity is the presence of polyethylene glycol diol (HO-PEG10-OH). This bifunctional impurity can cause significant cross-linking of your target molecule, leading to aggregation and the formation of high-molecular-weight species.[][2][3]
Q2: My protein/peptide is aggregating during the PEGylation reaction. What are the likely causes and how can I prevent this?
A2: Aggregation is a frequent issue in PEGylation and can be caused by several factors:
-
Diol Impurities: The presence of PEG diol in your this compound reagent is a primary cause of cross-linking and subsequent aggregation.
-
Suboptimal Reaction Conditions: High concentrations of reactants, inappropriate pH or temperature, and vigorous stirring can denature the protein and promote aggregation.
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation, and the addition of the PEG molecule can sometimes exacerbate this.
To prevent aggregation, consider the following troubleshooting steps:
-
Verify the purity of your this compound: Use a high-purity reagent with low diol content.
-
Optimize reaction conditions: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature.[4] Lowering the reaction temperature (e.g., to 4°C) can often improve protein stability.[4]
-
Control the reaction rate: Adding the activated PEG reagent in smaller portions over a longer period can prevent localized high concentrations that may lead to aggregation.
-
Use stabilizing excipients: Additives such as trehalose, sorbitol, or glycine can enhance protein stability.[5]
Q3: How can I improve the selectivity of my PEGylation reaction to target a specific site on my biomolecule?
A3: Achieving site-specific PEGylation is crucial for maintaining the biological activity of your molecule. Here are some strategies to improve selectivity:
-
pH Control: The reactivity of different nucleophilic groups on a protein (e.g., the N-terminal alpha-amine vs. the epsilon-amine of lysine) is pH-dependent. By carefully controlling the pH of the reaction, you can favor conjugation at a specific site. For example, at a lower pH (around 7), the N-terminal amine is generally more nucleophilic than lysine residues.[6][7]
-
Site-Directed Mutagenesis: If your protein's structure is known, you can introduce a uniquely reactive amino acid, such as cysteine, at a specific site that is not critical for its function. The thiol group of cysteine is highly reactive towards specific PEGylating agents like PEG-maleimide.
-
Protecting Groups: In peptide synthesis, orthogonal protecting groups can be used to mask certain reactive side chains, allowing for selective deprotection and PEGylation at the desired position.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Product
| Possible Cause | Troubleshooting & Optimization |
| Incomplete activation of this compound | Ensure anhydrous conditions during the activation step. Water can hydrolyze the activating agents (e.g., tosyl chloride, CDI) and the activated PEG intermediate. Use an excess of the activating agent and monitor the reaction for completion.[8] |
| Hydrolysis of activated this compound | Once activated, use the PEG reagent immediately. The activated intermediate (e.g., m-PEG10-tosylate) is moisture-sensitive and can hydrolyze back to the unreactive alcohol.[8] |
| Suboptimal reaction conditions | Optimize the pH, temperature, and reaction time for the conjugation step. The optimal conditions will depend on the specific target molecule and the activation chemistry used. |
| Steric hindrance | The target site on your biomolecule may be sterically hindered. Consider using a longer PEG linker to improve accessibility. |
Issue 2: Presence of High Molecular Weight Species in the Final Product
| Possible Cause | Troubleshooting & Optimization |
| Diol impurities in this compound | This is the most likely cause of cross-linking. Source high-purity this compound with a specified low diol content (<1%).[][3][9] Consider analytical methods like HPLC or MALDI-TOF MS to quantify diol impurities in your reagent.[3][9] |
| Non-specific binding | The activated PEG may be reacting with multiple sites on your target molecule. Refer to the strategies for improving selectivity in the FAQs section. |
| Protein aggregation | See the troubleshooting advice for aggregation in the FAQs section. |
Experimental Protocols
Protocol 1: Activation of this compound with p-Toluenesulfonyl Chloride (Tosylation)
Objective: To activate the terminal hydroxyl group of this compound for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents).
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG10-tosylate.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
Objective: To separate the PEGylated protein from unreacted PEG, native protein, and other small molecule impurities.[][10]
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the elution buffer.
-
Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample onto the SEC column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Monitor the elution profile using the UV detector at 280 nm (for proteins). The PEGylated protein will elute earlier than the unreacted native protein and the smaller unreacted PEG reagent.
-
Collect fractions corresponding to the desired PEGylated product peak.
-
Analyze the collected fractions for purity using SDS-PAGE and/or mass spectrometry.
-
Pool the pure fractions and concentrate if necessary.
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Side Reaction/Issue | Primary Cause(s) | Recommended Avoidance Strategy | Analytical Method for Detection |
| Oxidation of PEG chain | Exposure to oxygen, light, heat | Store this compound at -20°C under an inert atmosphere, protected from light. | Mass Spectrometry (MS) to detect mass changes. |
| Hydrolysis of activated PEG | Presence of moisture | Use anhydrous solvents and reagents during activation; use the activated PEG immediately. | HPLC to detect the reappearance of the starting PEG-alcohol peak. |
| Cross-linking/Aggregation | Diol impurities in the m-PEG reagent | Use high-purity m-PEG with low diol content (<1%). | Size Exclusion Chromatography (SEC) to detect high molecular weight species. |
| Low reaction selectivity | Similar reactivity of multiple functional groups | Control reaction pH; use site-directed mutagenesis to introduce a unique reactive handle. | Peptide mapping by LC-MS/MS to identify PEGylation sites. |
Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. WO2019145117A1 - Method for determining impurities in polyalkylene ethers or polyalkylene amines and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast Screening of Diol Impurities in Methoxy Poly(Ethylene Glycol)s (mPEG)s by Liquid Chromatography on Monolithic Silica Rods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Scaling Up m-PEG10-Alcohol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and troubleshooting strategies associated with scaling up the synthesis of m-PEG10-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from the lab bench to pilot or industrial scale presents several key challenges. These primarily revolve around maintaining the yield and purity of the final product. Common issues include incomplete reactions, an increase in the formation of side products, and significant difficulties in purification. The viscous, oily nature of polyethylene glycols (PEGs) can complicate handling, transfers, and purification processes at a larger scale. Furthermore, ensuring consistently anhydrous (water-free) conditions in large reaction vessels is critical to prevent unwanted side reactions.[1][2]
Q2: What is the most common synthetic route for producing this compound, and is it suitable for large-scale production?
A2: The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[2] This reaction involves the deprotonation of a shorter PEG chain with a strong base to form an alkoxide, which then reacts with an appropriate alkyl halide to extend the PEG chain. While this method is versatile, its efficiency on a large scale can be hampered by side reactions and purification challenges. For producing highly uniform (monodisperse) this compound at scale, a stepwise synthesis on a solid support is often recommended.[1][3] This solid-phase synthesis approach simplifies the removal of excess reagents and byproducts through simple washing and filtration, which can be more efficient and scalable than traditional chromatographic purification.[1][3]
Q3: What are the critical reaction parameters to control during the scale-up of this compound synthesis?
A3: To ensure a successful and reproducible synthesis on a larger scale, the following parameters must be carefully controlled:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the formation of diol impurities and reduce the yield of the desired monofunctional product.[2]
-
Stoichiometry of Reactants: The molar ratio of the reactants, particularly the alkylating agent to the PEG alkoxide, needs to be precisely controlled to minimize the formation of byproducts.[2]
-
Base Selection and Concentration: The choice of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) is crucial for complete deprotonation without causing degradation of the PEG chain.[1][2]
-
Temperature Control: The reaction temperature must be carefully managed to ensure a reasonable reaction rate while minimizing side reactions such as elimination or depolymerization of the PEG chain.[1][2]
-
Mixing and Mass Transfer: In larger reactors, ensuring efficient mixing is vital to overcome mass transfer limitations and maintain a homogeneous reaction mixture.
Q4: How can the progress of the this compound synthesis be monitored during a large-scale reaction?
A4: Regular in-process monitoring is essential for a successful scale-up. Key analytical techniques include:
-
Mass Spectrometry (ESI-MS or MALDI-TOF MS): To confirm the molecular weight of the growing PEG chain and identify the presence of any shorter PEG chains (deletion sequences).[1]
-
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC): To assess the molecular weight distribution and polydispersity of the product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates, and to quantify residual solvents or impurities.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The final isolated yield is significantly lower than anticipated based on the starting materials.
-
In-process monitoring (e.g., TLC, HPLC) shows incomplete consumption of starting materials.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the base is fresh, of high purity, and added in the correct stoichiometric ratio. Consider a slight increase in reaction time or temperature, while carefully monitoring for the formation of side products.[1] |
| Inefficient Coupling (Williamson Ether Synthesis) | Increase the excess of the alkylating agent to drive the reaction to completion. Optimize the reaction temperature and time. Ensure adequate mixing to overcome mass transfer limitations in larger vessels.[1] |
| Presence of Water | Rigorously dry all solvents, reagents, and glassware. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Steric Hindrance | As the PEG chain grows, steric hindrance can slow down the reaction. A more reactive electrophile or a less hindered base might be required in later coupling steps.[1] |
| Loss of Product During Work-up and Purification | The oily nature of this compound can lead to losses during transfers and extractions. Optimize extraction solvents and minimize the number of transfer steps. Consider precipitation techniques for easier isolation.[1] |
Issue 2: High Polydispersity (Presence of Different PEG Chain Lengths)
Symptoms:
-
GPC/SEC analysis shows a broad molecular weight distribution (high Polydispersity Index - PDI).
-
Mass spectrometry reveals the presence of shorter PEG chains (deletion sequences).
-
NMR spectra show unexpected signals corresponding to different chain lengths.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reactions in Stepwise Synthesis | Each coupling and deprotection step must proceed to completion. Utilize in-process analytical techniques to confirm the completion of each step before proceeding to the next.[1] |
| Depolymerization of the PEG Chain | This can occur under harsh basic conditions. Use the mildest effective base and the lowest possible reaction temperature to minimize this side reaction.[1] |
| Polydisperse Starting Material | Ensure the starting PEG material is monodisperse with a low PDI. |
Issue 3: Formation of Side Products
Symptoms:
-
Presence of unexpected spots on TLC or peaks in HPLC.
-
NMR and Mass Spectrometry data indicate the presence of impurities with different chemical structures.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Elimination Byproducts | This is a common side reaction in Williamson ether synthesis, especially with secondary or tertiary alkyl halides. Use a primary alkyl halide whenever possible. A less sterically hindered base and lower reaction temperatures can also favor substitution over elimination.[2] |
| Diol Impurities | The presence of water in the reaction can lead to the formation of PEG diols. Ensure strict anhydrous conditions.[2] |
| Residual Catalysts or Reagents | Ensure thorough washing of the product after each reaction step, especially in solid-phase synthesis. Residual catalysts can be detected by techniques like ICP-MS.[1] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound (Lab Scale)
This protocol describes a general procedure for the synthesis of this compound. Optimization will be required for specific starting materials and reaction scales.
Materials:
-
m-PEG-OH (shorter chain precursor)
-
Sodium Hydride (NaH) or other suitable strong base
-
Appropriate alkyl halide (e.g., a protected halo-PEG monomer)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous solvents for work-up and purification (e.g., dichloromethane, diethyl ether)
-
Reagents for quenching (e.g., methanol) and washing (e.g., brine)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Deprotonation: Dissolve the starting m-PEG-OH in anhydrous DMF or THF in the reaction flask under an inert atmosphere. Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Coupling: Dissolve the alkylating agent (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or THF. Add this solution dropwise to the flask containing the PEG-alkoxide at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to a predetermined optimal temperature (e.g., 60-80°C). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow addition of methanol. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC.
Considerations for Scale-Up:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient. Exothermic steps (like quenching NaH) must be managed carefully with appropriate cooling systems.
-
Mixing: Ensure the reactor is equipped with a suitable agitator to maintain a homogeneous mixture, especially during the addition of reagents.
-
Reagent Addition: For larger scale, the dropwise addition of reagents may need to be controlled more precisely using addition funnels or pumps.
-
Purification: Column chromatography can be challenging and expensive at a large scale. Alternative purification methods like precipitation, crystallization, or tangential flow filtration should be considered and developed.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes. Note that specific values will vary depending on the exact substrates, reaction scale, and optimization.
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of m-PEG-alcohol
| Parameter | Lab Scale (e.g., 1-10 g) | Pilot/Industrial Scale (e.g., >1 kg) |
| Solvent | Anhydrous THF, DMF | Anhydrous THF, DMF, or other suitable aprotic polar solvents |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) |
| Base Stoichiometry | 1.1 - 1.5 equivalents | 1.05 - 1.3 equivalents (optimized for cost and safety) |
| Alkylating Agent Stoichiometry | 1.0 - 1.5 equivalents | 1.0 - 1.2 equivalents (optimized for cost and downstream purification) |
| Temperature | 0°C to 80°C | 20°C to 100°C (optimized for reaction time and side product profile) |
| Reaction Time | 4 - 24 hours | 8 - 48 hours (often longer due to mass transfer limitations) |
Table 2: Impact of Scale-Up on Yield and Purity of this compound (Illustrative)
| Parameter | Lab Scale | Pilot/Industrial Scale |
| Typical Yield | 70-90% | 60-80% |
| Purity (before purification) | 80-95% | 70-90% |
| Purity (after purification) | >98% | >95% (may require multiple purification steps) |
| Polydispersity Index (PDI) | < 1.05 | < 1.10 |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
References
how to improve the stability of m-PEG10-alcohol conjugates
Technical Support Center: m-PEG10-Alcohol Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating stability issues associated with this compound conjugates.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: I'm observing a loss of my conjugate and the appearance of free alcohol in my solution over time. What is happening?
Answer: This is a classic sign of cleavage at the linkage site between your alcohol and the m-PEG10 moiety. The most probable cause is the hydrolysis of the linker.
-
Immediate Action:
-
Identify the Linker: Check your synthesis scheme to confirm the type of chemical bond connecting the PEG to your alcohol. Ester and carbonate linkages are highly susceptible to hydrolysis.[1][2]
-
Check the pH: Measure the pH of your solution. Ester linkages degrade rapidly in basic conditions (pH > 7.5) and to a lesser extent in acidic conditions.[1] Carbonate linkages are also prone to hydrolysis.[3]
-
Review Buffer Components: Certain buffer salts, like phosphate, can sometimes catalyze hydrolysis.
-
-
Troubleshooting Workflow:
Question: My HPLC chromatogram shows a broadening of the main peak or the appearance of new, poorly resolved peaks. What could be the cause?
Answer: This pattern often suggests modification of the PEG chain itself, most commonly through autoxidation.[4][5] The polyether backbone of PEG can be oxidized, leading to chain cleavage and the formation of various byproducts.[6][7] This creates a more heterogeneous mixture, resulting in broadened or new peaks.
-
Immediate Action:
-
Review Storage Conditions: Was the conjugate exposed to light, high temperatures, or atmospheric oxygen for extended periods? These factors accelerate oxidation.[8]
-
Check for Metal Ions: Trace amounts of transition metals in your buffers can catalyze PEG oxidation.[6]
-
Analyze Raw Materials: The this compound reagent itself may contain pre-existing impurities like peroxides and formaldehyde that can cause degradation.[4]
-
-
Preventative Measures:
-
Store all solutions in the dark at low temperatures (2-8°C or frozen).
-
Use high-purity water and buffers. Consider treating buffers with a chelating agent like EDTA to sequester metal ions.[9]
-
Purge solutions with an inert gas (nitrogen or argon) before sealing and storing to minimize exposure to oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound conjugates?
There are two main pathways:
-
Linker Hydrolysis: This involves the cleavage of the chemical bond connecting the PEG chain to the alcohol molecule. The rate of hydrolysis is highly dependent on the type of linker and the pH of the solution.[2] Ester and carbonate linkers are particularly vulnerable.[1]
-
PEG Chain Oxidation: This is the degradation of the poly(ethylene glycol) backbone itself through an autoxidation process.[4][6] This process is often initiated by heat, light, or transition metal ions and results in the formation of reactive impurities like peroxides, aldehydes (formaldehyde), and acids (formic acid).[10] These impurities can then react with and damage your conjugated alcohol.
Q2: How does my choice of linker chemistry impact stability?
The linker is often the most chemically sensitive part of the conjugate. A summary of the relative stability of common linkers is provided in the table below. For applications requiring high stability, an ether linkage is superior. For applications where eventual cleavage is desired, an ester or carbonate may be chosen, but formulation conditions must be strictly controlled.
Q3: How can I design a formulation to maximize the stability of my conjugate?
Optimizing the formulation is a critical step to prevent both hydrolysis and oxidation.[]
-
pH Control: Use a buffer system that maintains a pH between 6.5 and 7.4, which is generally the most stable region for ester-based linkers. Citrate and acetate buffers are common choices.[9]
-
Antioxidants: To prevent oxidative degradation of the PEG chain, include antioxidants in your formulation. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and methionine.[10]
-
Chelating Agents: Add a chelator like ethylenediaminetetraacetic acid (EDTA) to bind trace metal ions that can catalyze oxidation.[9]
-
Excipients: Sugars (like sucrose or trehalose) can act as cryoprotectants and lyoprotectants, improving stability during freezing and after lyophilization.[12]
Q4: What are the ideal storage conditions?
-
Temperature: Store liquid formulations at 2-8°C for short-term use or frozen (≤ -20°C) for long-term storage. Avoid repeated freeze-thaw cycles, which can cause physical instability.[13]
-
Light: Protect the conjugate from light at all times by using amber vials or by wrapping containers in foil.[9]
-
Atmosphere: For highly sensitive conjugates, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can prevent oxidation.
-
Lyophilization: For long-term stability, especially for conjugates with hydrolytically labile linkers, lyophilization (freeze-drying) to remove water is a highly effective strategy.[12]
Data Presentation
Table 1: Relative Stability of Common Linker Chemistries
| Linker Type | Susceptibility to Hydrolysis | Susceptibility to Oxidation | Recommended pH | General Stability |
| Ether | Very Low | Moderate (PEG chain) | 4.0 - 10.0 | Very High |
| Carbamate | Low | Moderate (PEG chain) | 5.0 - 8.5 | High |
| Ester | High | Moderate (PEG chain) | 6.5 - 7.4 | Low to Moderate |
| Carbonate | High | Moderate (PEG chain) | 6.5 - 7.4 | Low |
Table 2: Effect of Common Formulation Additives on Conjugate Stability
| Additive | Concentration Range | Primary Purpose | Mechanism of Action |
| Citrate Buffer | 20-50 mM | pH Control | Maintains pH in the 6.0-7.5 range to minimize hydrolysis. |
| EDTA | 0.01% - 0.1% | Chelating Agent | Sequesters divalent metal ions that catalyze oxidation.[9] |
| Methionine | 10-20 mM | Antioxidant | Preferentially oxidized, thereby protecting the conjugate. |
| Polysorbate 80 | 0.01% - 0.05% | Surfactant | Prevents surface adsorption and aggregation. |
| Sucrose | 5% - 10% | Stabilizer/Tonicifier | Protects against physical stress during freezing and drying. |
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[14][15]
Objective: To intentionally degrade the this compound conjugate under various stress conditions to identify degradation products and understand stability limits.
Materials:
-
Purified this compound conjugate solution (e.g., 1 mg/mL in water or initial buffer).
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.
-
Control samples stored at 2-8°C, protected from light.
-
Analytical equipment: Validated HPLC method (e.g., RP-HPLC or SEC) with a suitable detector (CAD, ELSD, or MS), pH meter.[16][17]
Workflow Diagram:
Methodology:
-
Sample Preparation: Prepare five identical aliquots of your conjugate solution. One for each stress condition. Keep a sixth aliquot as an unstressed control at 2-8°C.
-
Acid Hydrolysis: Adjust one aliquot to pH 1-2 with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Adjust one aliquot to pH 12-13 with 0.1 M NaOH. Incubate at 60°C.[14]
-
Oxidation: Add 3% hydrogen peroxide to one aliquot. Incubate at room temperature.[14]
-
Thermal Stress: Incubate one aliquot at 60-80°C, protected from light.[14]
-
Photostability: Expose one aliquot to a controlled light source as specified by ICH Q1B guidelines.
-
Time-Point Analysis: Withdraw samples from each condition at specified time points (e.g., 0, 4, 8, 24, 48 hours). For the acid and base samples, neutralize them to ~pH 7 before analysis.
-
Analysis: Analyze all samples, including the control, using a validated, stability-indicating HPLC method. Use LC-MS to identify the mass of any new peaks to help elucidate the structure of the degradation products.[14]
-
Interpretation: Compare the chromatograms from the stressed samples to the control. New peaks indicate degradation products. The conditions under which specific new peaks appear will reveal the likely degradation pathway (e.g., peaks in the base-stressed sample point to hydrolysis).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers. | Semantic Scholar [semanticscholar.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. pharmtech.com [pharmtech.com]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
dealing with batch-to-batch variability of m-PEG10-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of m-PEG10-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in this compound and why is it a concern?
A1: Batch-to-batch variability refers to the slight differences in the physicochemical properties of this compound between different manufacturing lots. While reputable suppliers strive for high consistency, the synthesis of polyethylene glycol (PEG) can result in a mixture of oligomers of different lengths.[1] This variability is a critical concern because it can directly impact the reproducibility of experiments and the quality of the final PEGylated product.[2] Inconsistent purity, molecular weight distribution, or the presence of impurities can affect reaction efficiency, purification processes, and the biological activity of the final conjugate.[3][4]
Q2: What are the primary causes of variability between different batches of this compound?
A2: The primary causes of variability stem from the polymerization process itself, which can produce a distribution of PEG chain lengths around the target of 10 ethylene glycol units. Other sources of variability include:
-
Purity Levels: The presence of unreacted starting materials or byproducts from the synthesis.
-
Polydispersity Index (PDI): A measure of the distribution of molecular weights in a given polymer batch. A PDI greater than 1 indicates a heterogeneous mixture of chain lengths.
-
Moisture Content: PEG compounds are often hygroscopic, and variations in water content can affect reaction stoichiometry.
-
Oxidation: Improper storage and handling can lead to the oxidation of the PEG chain, creating impurities.[5]
Q3: How can I assess the quality and consistency of a new batch of this compound upon arrival?
A3: It is crucial to perform incoming quality control (QC) on new batches before use in critical experiments. A systematic approach involves:
-
Visual Inspection: Check for expected physical form (e.g., colorless oil or white solid) and any signs of degradation.[6][7]
-
Review Certificate of Analysis (CoA): Compare the supplier's CoA data (purity, molecular weight, appearance) for the new batch against previous batches and your established specifications.
-
Analytical Testing: Perform in-house analytical tests to verify critical quality attributes. Recommended techniques are detailed in the table below.
Q4: What are the recommended analytical techniques for characterizing this compound?
A4: A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. While PEG reagents can be challenging to quantify as they lack a strong chromophore for UV detection, methods like charged aerosol detection (CAD) can overcome this limitation.[8][9]
| Analytical Technique | Parameter Measured | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile | To quantify the percentage of the desired this compound and identify any related impurities. Methods like Reversed-Phase HPLC are common.[3] |
| Mass Spectrometry (MS) | Molecular Weight | To confirm the mass of the main PEG species and assess the distribution of oligomers in the batch.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure, Purity | To confirm the chemical structure, verify the presence of the terminal methoxy and alcohol groups, and detect certain impurities. |
| Karl Fischer Titration | Water Content | To determine the amount of residual water, which is important for accurate weighing and reaction stoichiometry. |
Q5: What should I do if I observe inconsistent or unexpected results in my experiment after switching to a new batch of this compound?
A5: If you suspect batch-to-batch variability is the cause of inconsistent results, follow a systematic troubleshooting process. This involves re-analyzing the new batch, comparing its analytical profile to a previously qualified "golden batch," and evaluating the impact on your specific application. The troubleshooting workflow below provides a step-by-step guide.
Q6: How should this compound be properly stored and handled to minimize degradation and variability?
A6: Proper storage is critical to maintain the integrity of this compound.[5][6] Degradation can introduce new variables into your experiments.
| Form | Storage Temperature | Duration | Container & Conditions |
| Solid/Oil | -20°C[5][6] | Up to 24 months (unopened) | Tightly sealed, light-protecting vial. Use of a desiccant is recommended to protect from moisture.[5] |
| In Solution | -20°C or -80°C[5] | Up to 1 month at -20°C, up to 6 months at -80°C | Prepare stock solutions fresh if possible. If storage is necessary, aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles.[5][6] |
Handling Recommendations:
-
Allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6][11]
-
Work in a well-ventilated area, such as a chemical fume hood.[6]
-
For preparing stock solutions, use anhydrous solvents like DMSO or DMF.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Reaction Yields | Batch Variability: Lower purity or presence of inhibitors in the new batch of this compound. Reagent Degradation: Improper storage leading to hydrolysis or oxidation.[5][12] Incorrect Stoichiometry: Inaccurate weighing due to residual moisture. | 1. Qualify the New Batch: Perform HPLC and MS analysis to confirm purity and molecular weight. Compare with the CoA and data from previous successful batches. 2. Use a Fresh Aliquot: If possible, use an unopened vial of the reagent. 3. Perform Karl Fischer Titration: Determine the water content and adjust the amount of reagent used accordingly. 4. Optimize Molar Ratio: Run small-scale test reactions with varying molar ratios of the new PEG reagent to find the optimal condition.[12] |
| Unexpected Peaks in HPLC/MS of Final Product | PEG-related Impurities: The new batch of this compound may contain oligomers of different lengths or other synthesis-related impurities.[3] Side Reactions: Variability in the PEG reagent could lead to unexpected side reactions. | 1. Analyze the Starting Material: Run an HPLC/MS analysis on the this compound batch itself to identify any inherent impurities. 2. Optimize Purification: Adjust the purification method (e.g., gradient in RP-HPLC, column type in SEC) to improve the separation of your desired product from the new impurities.[3][13] |
| Altered Physicochemical Properties of PEGylated Product (e.g., solubility, aggregation) | Polydispersity: The new batch may have a broader molecular weight distribution (higher PDI), leading to a more heterogeneous final product. Structural Isomers: Presence of branched or other isomeric impurities in the starting PEG. | 1. Characterize Polydispersity: Use techniques like Mass Spectrometry or Size Exclusion Chromatography (SEC) to assess the molecular weight distribution of the this compound batch. 2. Evaluate Downstream Impact: Assess if the observed changes in properties are acceptable for the intended application. If not, the batch may need to be rejected. 3. Contact Supplier: Discuss the findings with the supplier's technical support to understand the source of the variability. |
Visualized Workflows
The following diagrams illustrate logical workflows for handling and troubleshooting this compound.
Experimental Protocols
Protocol: Purity Assessment of this compound by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific column and gradient may require optimization.
Objective: To determine the purity of an this compound sample and identify any related impurities.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), optional
-
HPLC system with UV or Charged Aerosol Detector (CAD)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
0.22 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: If using a CAD, a volatile buffer system like formic acid is required.[14] If only a UV detector is available and sensitivity is low, derivatization might be necessary, though this is a more advanced workflow.[15]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in Mobile Phase A or a suitable mixture (e.g., 50:50 Water:ACN).
-
Ensure the sample is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: CAD or UV (e.g., 214 nm)
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Compare the resulting chromatogram with that of a previously characterized reference batch to check for new or enlarged impurity peaks. Retention times should be consistent, although minor shifts can occur.
-
References
- 1. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. enovatia.com [enovatia.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Analytical characterization of PEG polymers by MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for m-PEG10-alcohol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage, handling, and troubleshooting for m-PEG10-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at or below -15°C.[1] To prevent degradation, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-protecting vial, and in the dark.[1][2][3] The use of a desiccant is also recommended to protect against moisture.[2]
Q2: How should I store solutions of this compound?
Solutions of this compound are best prepared fresh for each use. If a stock solution must be stored, it should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Purging the headspace of the vial with an inert gas like argon can minimize oxidation.[2]
Q3: My this compound is an oil at room temperature. Is this normal?
Yes, it is normal for some shorter-chain PEG derivatives like this compound to be a colorless oil or have a low melting point.[4] As long as it has been stored under the recommended conditions, its quality should not be affected.
Q4: What are the main causes of this compound degradation?
The primary degradation pathways for this compound are oxidation and hydrolysis.[2] These processes can be accelerated by exposure to heat, light, oxygen, and non-neutral pH conditions.[2][3] The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation, which can lead to chain cleavage.[3]
Q5: How should I handle this compound when taking it out of storage?
When you remove a container of this compound from cold storage, it is important to let it slowly warm to room temperature before opening.[1][2] This prevents condensation from forming inside the container, which could introduce moisture and lead to hydrolysis. After use, it is best practice to backfill the container with an inert gas like nitrogen or argon before resealing and returning it to the recommended storage conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of product activity. | Improper storage leading to degradation. | Review the storage conditions. Ensure the product is stored at ≤ -15°C, under an inert atmosphere, and protected from light and moisture.[1][2][3] |
| Repeated freeze-thaw cycles of solutions. | Aliquot stock solutions to minimize the number of times the main stock is handled.[2] | |
| Contamination. | Use sterile techniques and high-purity solvents when preparing solutions. | |
| Visible changes in the product (e.g., discoloration). | Oxidation or exposure to light. | Always store the product in the dark and under an inert atmosphere.[1][3] Discoloration may indicate degradation, and the product's performance could be compromised. |
| Contamination. | Ensure proper handling procedures to prevent the introduction of contaminants. | |
| Poor solubility. | Incorrect solvent choice. | This compound is soluble in water and many polar organic solvents like DCM, THF, DMF, and DMSO.[4][5] It is insoluble in nonpolar solvents such as hydrocarbons.[5] |
| The product has degraded. | If the product has been stored improperly, degradation products may be less soluble. |
Data and Protocols
Recommended Storage Conditions
| Parameter | Solid Form | In Solution |
| Temperature | ≤ -15°C (long-term)[1] | -20°C (up to 1 month) or -80°C (up to 6 months)[2] |
| Atmosphere | Inert gas (Nitrogen or Argon)[1][3] | Purge headspace with inert gas[2] |
| Light | Store in the dark[1][3] | Protect from light (e.g., use amber vials)[3] |
| Moisture | Tightly sealed container with desiccant[2] | Tightly sealed vials[2] |
Experimental Protocol: Forced Degradation Study
This protocol provides a general workflow to assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound and identify potential degradation products under hydrolytic, oxidative, and thermal stress.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Incubators or water baths
-
Analytical instrumentation (e.g., HPLC-MS, NMR)
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound at a known concentration in high-purity water.
-
Stress Conditions:
-
Acid Hydrolysis: Add the stock solution to 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add the stock solution to 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add the stock solution to 3% H₂O₂ and store at room temperature, protected from light.
-
Thermal Degradation: Heat the solid this compound and a solution at 80°C.
-
Control: Keep a sample of the stock solution protected from light at room temperature.
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze the samples using a stability-indicating method like HPLC-MS to quantify the remaining intact this compound and identify any degradation products. NMR can be used to detect changes in the chemical structure.
-
Data Analysis: Plot the concentration of intact this compound against time for each condition to determine the degradation kinetics.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
troubleshooting low conjugation efficiency with m-PEG10-alcohol
Technical Support Center: m-PEG10-alcohol Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with this compound.
Frequently Asked Questions (FAQs)
Q1: My conjugation efficiency with this compound is very low. What are the most common causes?
Low conjugation efficiency primarily stems from the fact that the terminal hydroxyl group (-OH) on this compound is not inherently reactive towards common functional groups on proteins, such as primary amines.[1] A critical activation step is required to convert the alcohol into a more reactive functional group. Other common issues include suboptimal reaction conditions (pH, molar ratio), the presence of competing molecules in your buffer, and poor quality of the protein or PEG reagent.[2][3]
Q2: How do I activate the this compound for conjugation?
The terminal alcohol group must be converted into a reactive ester to efficiently couple with primary amines on a target molecule. A common method is to activate the alcohol by reacting it with tosyl chloride (TsCl) or tresyl chloride in the presence of a base like pyridine.[1] The resulting activated PEG-tosylate or -tresylate will readily react with amine groups on proteins or other molecules.[1] Another strategy involves a two-step process where the alcohol is first oxidized to a carboxylic acid, which can then be activated using standard EDC/NHS chemistry to form an NHS ester.[4][5]
Q3: What are the optimal reaction conditions for PEGylation?
Optimal conditions depend on the activation chemistry used.
-
For activated PEG-tosylate/tresylate reacting with amines: The reaction is typically favored at a pH of 7.5-9.0.[1]
-
For EDC/NHS activation of a PEG-acid: The activation step to form the NHS ester is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction of the NHS ester with the target amine is favored at a pH of 7.0-8.5.[2][6]
A 10- to 50-fold molar excess of the activated PEG reagent over the protein is a common starting point, though this should be optimized for each specific application.[1][7] Reactions are often run for 1-4 hours at room temperature or overnight at 4°C.[2][5]
Q4: I am observing protein aggregation after the conjugation reaction. What can I do?
Antibody or protein aggregation is a common issue during PEGylation.[1] This can be caused by a high degree of PEGylation, high protein concentration, or suboptimal reaction conditions. To mitigate aggregation, consider the following:
-
Optimize Molar Ratio: Perform a titration with varying molar ratios of PEG to protein to find a balance between conjugation efficiency and aggregation.[1]
-
Reduce Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[1]
-
Lower Reaction Temperature: Conducting the reaction at 4°C can slow down the kinetics and reduce the chance of intermolecular cross-linking.[1]
Q5: How do I confirm my protein is successfully PEGylated and remove excess reagent?
Successful conjugation can be confirmed using several analytical techniques:
-
SDS-PAGE: PEGylated proteins will show a distinct shift to a higher apparent molecular weight compared to the unmodified protein.[7][8]
-
Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier from an SEC column than its unmodified counterpart.[9] This method can also be used to separate the PEGylated conjugate from unreacted protein and excess PEG reagent.[2]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can determine the exact mass of the conjugate, allowing for precise calculation of the number of attached PEG molecules (degree of labeling).[7]
Excess, unreacted PEG can be removed using SEC or dialysis.[1][7]
Q6: How should I properly store this compound?
Proper storage is crucial to maintain the reagent's integrity. This compound should be stored at -20°C, protected from light and moisture.[10][11][12] If you prepare a stock solution, it is best to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[10] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, as the reagent is sensitive to moisture.[10]
Troubleshooting Guide for Low Conjugation Efficiency
This guide provides a systematic approach to identifying and resolving common issues encountered during the conjugation of this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Conjugate Detected | Inactive this compound: The terminal hydroxyl group is not reactive.[1] | Activate the alcohol group prior to the conjugation reaction. Common methods include conversion to a tosylate/tresylate or oxidation to a carboxylic acid followed by EDC/NHS activation.[1][4] |
| Suboptimal Reaction pH: The pH is incorrect for the chosen activation or conjugation chemistry. | For reactions with activated PEG-tosylates, use a buffer with a pH of 7.5-9.0. For NHS-ester chemistry, use a pH of 7.0-8.5 for the conjugation step.[1][6] | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).[2] | Perform a buffer exchange for your protein into an amine-free buffer such as PBS, MES, or HEPES.[1] | |
| Degraded Reagent: The this compound or activating reagents (e.g., EDC, NHS) have been compromised by moisture or improper storage.[3] | Use fresh reagents. Store this compound at -20°C under dessication.[10] Prepare aqueous solutions of activating agents immediately before use. | |
| Insufficient Molar Ratio: The molar excess of the activated PEG reagent is too low.[1] | Increase the molar excess of the activated PEG reagent. Perform a titration to find the optimal ratio (e.g., 5:1, 10:1, 20:1, 50:1).[1] | |
| Protein Aggregation or Precipitation | High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[1] | Reduce the protein concentration. |
| High Degree of PEGylation: Excessive modification of surface amines can lead to aggregation. | Lower the molar excess of the activated PEG reagent in the reaction.[1] | |
| Suboptimal Reaction Conditions: High temperature or prolonged reaction time can contribute to aggregation. | Lower the reaction temperature to 4°C and consider shortening the incubation time.[1] | |
| Inconsistent Results Between Experiments | Variable Reagent Activity: Inconsistent preparation of activated PEG or degradation of stock solutions. | Prepare fresh stock solutions of activated PEG for each experiment. If using EDC/NHS, prepare solutions immediately before use.[3] |
| Protein Variability: Differences in protein purity, concentration, or buffer composition between batches. | Ensure the protein is highly pure (>95%) and that the concentration and buffer are consistent for each experiment.[2][13] |
Experimental Protocols
Protocol 1: Activation of this compound with Tosyl Chloride (TsCl)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a more reactive tosylate group.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (base)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the base (e.g., Pyridine, 1.5 equivalents relative to the alcohol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Tosyl chloride (1.2 equivalents) in anhydrous DCM to the flask.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).[1]
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the resulting m-PEG10-tosylate product using column chromatography.
-
Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Protocol 2: Conjugation of Activated m-PEG10-tosylate to a Protein
This protocol provides a general guideline for conjugating the activated PEG reagent to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 8.0)
-
Activated m-PEG10-tosylate (from Protocol 1)
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine)
-
Purification system (e.g., SEC column or dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at a pH between 7.5 and 9.0.[1]
-
Reagent Preparation: Prepare a stock solution of the activated m-PEG10-tosylate in an anhydrous organic solvent like DMSO immediately before use.
-
Conjugation Reaction: Add the desired molar excess (e.g., a 20-fold excess is a good starting point) of the activated PEG solution to the protein solution while gently stirring.[1]
-
Incubation: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1][5]
-
Quenching (Optional): Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any remaining activated PEG.[6] Incubate for 15-30 minutes.
-
Purification: Remove excess PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography (SEC), dialysis, or a suitable desalting column.[1][2]
Protocol 3: Characterization by SDS-PAGE
This protocol allows for the qualitative assessment of PEGylation efficiency.
Materials:
-
Unmodified protein sample (control)
-
PEGylated protein sample (purified)
-
SDS-PAGE gel, running buffer, and loading dye
-
Staining solution (e.g., Coomassie Brilliant Blue)
-
Gel imaging system
Procedure:
-
Prepare samples of the unmodified protein and the purified PEGylated conjugate for loading.
-
Load the samples onto the SDS-PAGE gel, including a molecular weight ladder.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel using Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel to visualize the protein bands.
-
Image the gel. A successful conjugation will be indicated by a new, higher molecular weight band or smear for the PEGylated sample compared to the sharp, lower molecular weight band of the unmodified protein control.[4]
Quantitative Data Summary
The following tables provide recommended starting conditions for the activation of this compound and its subsequent conjugation. These parameters may require optimization.
Table 1: Recommended Starting Conditions for this compound Activation (Tosylation) [1]
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Solvent | Anhydrous Dichloromethane (DCM) | Ensure the solvent is dry to prevent hydrolysis. |
| Base | Pyridine or Triethylamine | Use 1.5 equivalents relative to the alcohol. |
| Activating Reagent | Tosyl Chloride (TsCl) | Use 1.2 equivalents relative to the alcohol. |
| Temperature | 0°C to Room Temperature | Start the reaction at 0°C and allow it to warm. |
| Reaction Time | 2-6 hours | Monitor the reaction by TLC. |
Table 2: Recommended Starting Conditions for Protein Conjugation [1][7]
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency but may increase aggregation risk. |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES) | Avoid buffers containing Tris or glycine. |
| Reaction Buffer pH | 7.5 - 9.0 | Optimal for the reaction of activated tosylate/tresylate with amines. |
| Molar Excess of PEG | 10- to 50-fold | The optimal ratio depends on the protein and desired degree of labeling. |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | Longer times at lower temperatures can improve yield and reduce aggregation. |
| Quenching Reagent | 20 - 50 mM Tris or Glycine | Quenches unreacted activated PEG. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. labsolu.ca [labsolu.ca]
- 12. N-Boc-PEG10-alcohol, 2238844-74-9 | BroadPharm [broadpharm.com]
- 13. Antibody Conjugation Troubleshooting [bio-techne.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing m-PEG10-alcohol Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of m-PEG10-alcohol conjugates is crucial for ensuring the quality, efficacy, and safety of PEGylated therapeutics. This guide provides a comparative overview of the primary analytical techniques used for this purpose, offering detailed experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate a comprehensive understanding.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The this compound is a monodisperse methoxy-terminated PEG with ten ethylene glycol units, commonly used in bioconjugation. Rigorous analytical validation is essential to confirm successful conjugation, determine the degree of PEGylation, and assess the purity of the final product.
Comparison of Key Analytical Techniques
A suite of orthogonal analytical methods is typically employed to fully characterize this compound conjugates. The choice of technique depends on the specific information required, such as molecular weight confirmation, determination of conjugation sites, and quantification of purity. The most common and powerful techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of covalent linkage, determination of substitution sites, and quantification of PEGylation.[1] | Provides detailed structural information about the chemical environment of atoms; non-destructive.[1] | Lower sensitivity compared to MS; complex spectra may require advanced techniques for interpretation. |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, determination of PEG heterogeneity, and degree of PEGylation.[1] | High sensitivity and accuracy; provides detailed information on molecular weight and heterogeneity.[1][2][3] | Polydispersity of PEG can lead to complex spectra that may require specialized software for deconvolution.[1] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity, separation of PEGylated conjugate from unreacted starting materials, and quantification of different PEGylated species.[4][5] | High resolution and efficiency in separating complex mixtures; well-established and robust.[4] | Can be challenging to resolve species with very similar properties; method development can be time-consuming. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific conjugate and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugation Confirmation
¹H NMR spectroscopy is a powerful tool to confirm the covalent attachment of the m-PEG10 chain to the alcohol moiety.[1]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[1]
-
Data Acquisition: Acquire a ¹H NMR spectrum at a controlled temperature.
-
Data Analysis:
-
The characteristic signal for the repeating ethylene glycol units of the PEG backbone will appear as a large multiplet around 3.6 ppm.[1][6]
-
The methoxy (m-PEG) protons will be observed as a singlet at approximately 3.38 ppm.[1][7]
-
Successful conjugation is confirmed by the appearance of new signals or a downfield shift of the proton signals of the alcohol adjacent to the conjugation site.[1][6] For instance, the conjugation of a carboxylate to the alcohol via an ester linkage can shift the signal of the adjacent CH₂ group downfield.[6]
-
Integration of the relevant peaks can be used to determine the ratio of the PEG to the alcohol, providing an estimate of the degree of PEGylation.[1]
-
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry, particularly with electrospray ionization (ESI-MS), is used to determine the precise molecular weight of the conjugate and assess the degree of PEGylation.[8]
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.[1]
-
Chromatographic Separation (optional but recommended):
-
Column: A reverse-phase column (e.g., C4 or C8) suitable for separating biomolecules.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 30 minutes.[1]
-
Flow Rate: Approximately 0.3 mL/min.[1]
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.[1]
-
The mass difference between the unconjugated alcohol and the conjugate will confirm the attachment of the m-PEG10 moiety.
-
The presence of multiple peaks separated by the mass of the PEG monomer (44 Da) can indicate the polydispersity of the PEG chain, although m-PEG10 is expected to be monodisperse.[1]
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are effective methods for assessing the purity of the this compound conjugate by separating it from unreacted starting materials and by-products.[9][]
Instrumentation:
-
HPLC system with a UV or refractive index (RI) detector.[1]
Procedure:
-
Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Chromatographic Separation:
-
Data Analysis: The chromatogram will show peaks corresponding to the higher molecular weight conjugate, which elutes first, followed by the smaller, unreacted alcohol and any free m-PEG10. The peak areas can be used to calculate the percentage purity of the conjugate.[1][9]
Instrumentation:
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a solvent compatible with the initial mobile phase conditions.[4]
-
Chromatographic Separation:
-
Data Analysis: The retention time of the conjugate will differ from that of the more hydrophilic unreacted this compound and other potential impurities. Peak integration allows for the quantification of purity.
Data Presentation
Quantitative data from these analytical methods can be summarized for easy comparison.
Table 1: NMR Spectroscopy Data Summary
| Parameter | Observed Chemical Shift (ppm) | Expected Chemical Shift (ppm) | Integration Value |
| PEG Backbone (-CH₂CH₂O-) | ~3.6 | ~3.6 | Normalized to a specific proton |
| Methoxy Protons (-OCH₃) | ~3.38 | ~3.38 | 3 |
| Alcohol Protons adjacent to conjugation site | Shifted from original position | Dependent on conjugate structure | Varies |
| Calculated Degree of PEGylation | \multicolumn{3}{c | }{Based on integration ratios} |
Table 2: Mass Spectrometry Data Summary
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) |
| Unconjugated Alcohol | [Insert Value] | [Insert Value] | - |
| This compound Conjugate | [Calculated Value] | [Insert Value] | [Observed - Expected] |
| Purity (%) | \multicolumn{3}{c | }{Based on relative abundance} |
Table 3: HPLC Data Summary
| Peak | Retention Time (min) | Peak Area (%) | Identification |
| 1 | [Insert Value] | [Insert Value] | This compound Conjugate |
| 2 | [Insert Value] | [Insert Value] | Unreacted Alcohol |
| 3 | [Insert Value] | [Insert Value] | Free m-PEG10 |
| Total Purity (%) | \multicolumn{3}{c | }{[Peak Area of Conjugate / Total Peak Area] x 100} |
Visualizations
The following diagrams illustrate the experimental workflows for the characterization of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. enovatia.com [enovatia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC and Mass Spectrometry for the Analysis of m-PEG10-alcohol
For researchers, scientists, and drug development professionals working with PEGylated compounds, ensuring the purity and identity of starting materials is paramount. This guide provides an objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the characterization of m-PEG10-alcohol. We present supporting experimental data and detailed methodologies to facilitate informed decisions in quality control and product development.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, which lacks a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) are often employed. Reversed-phase HPLC is particularly effective in separating this compound from potential impurities, such as PEG oligomers with varying chain lengths.
Experimental Protocol: Reversed-Phase HPLC with ELSD
Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and ELSD.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Data Presentation: HPLC Purity Analysis
| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| m-PEG9-alcohol (Impurity) | 10.2 | 1.5 | 97.5 |
| This compound | 11.5 | 97.5 | |
| m-PEG11-alcohol (Impurity) | 12.8 | 1.0 |
Note: This data is representative and may vary depending on the specific sample and instrumentation.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and identifying related impurities. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like PEGs.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 100-1000
Sample Preparation:
-
Dilute the this compound sample to approximately 10 µg/mL in a 50:50 acetonitrile:water solution containing 0.1% formic acid.
-
Infuse the sample directly into the mass spectrometer.
Data Presentation: Mass Spectrometry Analysis
| Ion Species | Theoretical m/z | Observed m/z |
| [this compound + H]+ | 473.2956 | 473.2958 |
| [this compound + Na]+ | 495.2776 | 495.2779 |
| [m-PEG9-alcohol + Na]+ (Impurity) | 451.2515 | 451.2518 |
| [m-PEG11-alcohol + Na]+ (Impurity) | 539.3037 | 539.3040 |
Note: The observation of sodium adducts ([M+Na]+) is common for PEG compounds in ESI-MS.
Comparison of HPLC and Mass Spectrometry for this compound Analysis
| Feature | HPLC with ELSD | Mass Spectrometry (ESI-MS) |
| Primary Application | Purity assessment and quantification of oligomers. | Molecular weight confirmation and impurity identification. |
| Strengths | - Excellent for separating closely related oligomers.- Robust and reproducible for quantitative analysis. | - High specificity for molecular identity.- Can identify unknown impurities based on mass. |
| Limitations | - Does not provide direct molecular weight information.- ELSD response can be non-linear. | - May not be suitable for accurate quantification without standards.- Complex spectra can arise from multiple adducts. |
| Alternative Techniques | - Size-Exclusion Chromatography (SEC): Useful for analyzing polydispersity and higher molecular weight aggregates.- NMR Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR). | - Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Another MS technique suitable for PEG analysis, often producing simpler spectra with singly charged ions. |
Visualizing the Analytical Workflow
To illustrate the logical flow of analysis, the following diagrams outline the experimental workflows for both HPLC and mass spectrometry.
Caption: HPLC experimental workflow for this compound purity analysis.
Caption: Mass spectrometry experimental workflow for this compound identity confirmation.
Conclusion
Both HPLC and mass spectrometry are essential and complementary techniques for the comprehensive analysis of this compound. HPLC with ELSD provides robust quantitative data on purity and the distribution of oligomeric impurities. Mass spectrometry offers definitive confirmation of the molecular identity of the main product and aids in the structural elucidation of unknown impurities. For rigorous quality control in a research and drug development setting, a combined approach utilizing both methodologies is highly recommended to ensure the identity, purity, and consistency of this compound products.
Navigating the Linker Landscape: A Comparative Guide to m-PEG10-alcohol and Other PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. This guide provides an objective comparison of m-PEG10-alcohol, a 10-unit polyethylene glycol (PEG) linker, with other PEG linkers of varying lengths, supported by experimental data to inform rational ADC design.
The judicious selection of a linker profoundly influences an ADC's stability, pharmacokinetics (PK), efficacy, and toxicity.[1] PEG linkers have become a cornerstone of modern ADC development due to their ability to impart hydrophilicity, which can mitigate the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[2] The length of the PEG chain is a key parameter that can be modulated to fine-tune the overall properties of the ADC.
The Role of PEG Linkers in ADCs
PEGylation, the addition of PEG chains, offers several advantages in the context of ADCs:
-
Improved Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can enhance the solubility of the ADC, particularly at higher drug-to-antibody ratios (DARs), and reduce its propensity for aggregation.[3]
-
Enhanced Pharmacokinetics: The increased hydrodynamic size imparted by the PEG chain can lead to reduced renal clearance and a longer plasma half-life.[3] This extended circulation time can facilitate greater accumulation of the ADC in tumor tissues.
-
Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.[3]
Head-to-Head Comparison: Impact of PEG Linker Length on ADC Performance
The length of the PEG linker represents a critical trade-off between optimizing pharmacokinetic properties and maintaining potent cytotoxicity. While longer linkers generally improve in vivo performance, they can sometimes lead to a decrease in in vitro potency. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | Antibody-Payload | Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~10 | [4] |
| PEG4 (4kDa) | ZHER2-PEG4K-MMAE | NCI-N87 | ~45 | [4] |
| PEG10 (10kDa) | ZHER2-PEG10K-MMAE | NCI-N87 | ~220 | [4] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (Half-life)
| Linker | Antibody-Payload | Animal Model | Half-life (t½) | Reference |
| No PEG | ZHER2-SMCC-MMAE | BALB/c mice | 19.6 min | [4] |
| PEG4 (4kDa) | ZHER2-PEG4K-MMAE | BALB/c mice | 49.0 min (2.5-fold increase) | [4] |
| PEG10 (10kDa) | ZHER2-PEG10K-MMAE | BALB/c mice | 219.5 min (11.2-fold increase) | [4] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| Linker | Antibody-Payload | Xenograft Model | Tumor Growth Inhibition | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | Moderate | [4] |
| PEG4 (4kDa) | ZHER2-PEG4K-MMAE | NCI-N87 | Improved | [4] |
| PEG10 (10kDa) | ZHER2-PEG10K-MMAE | NCI-N87 | Most significant | [4] |
Based on the available data, an intermediate-length PEG linker like this compound often represents a balanced approach. It can provide a significant improvement in pharmacokinetics and in vivo efficacy compared to shorter or no PEG linkers, without the substantial loss of in vitro potency that can be observed with very long PEG chains.[4]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the rational design and comparative evaluation of ADCs. Below are representative protocols for key experiments.
ADC Synthesis and Purification
-
Antibody Modification: The antibody is typically modified to introduce a reactive handle for linker conjugation. For thiol-based conjugation, disulfide bonds are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).
-
Linker-Payload Conjugation: The maleimide-functionalized PEG linker-payload is dissolved in a co-solvent like dimethyl sulfoxide (DMSO) and added to the modified antibody solution at a specific molar excess. The reaction is allowed to proceed at a controlled temperature and pH.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other impurities. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used methods.
Determination of Drug-to-Antibody Ratio (DAR)
The average DAR is a critical quality attribute of an ADC. It can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method that separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drugs.
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload, the DAR can be calculated using the Beer-Lambert law.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs for a defined period (e.g., 72-96 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Pharmacokinetic Study
-
Animal Model: A relevant animal model, typically mice or rats, is used.
-
ADC Administration: A single dose of the ADC is administered intravenously.
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
ADC Quantification: The concentration of the ADC in plasma is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).
In Vivo Efficacy Study
-
Xenograft Model: Tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into groups and treated with the ADCs, a vehicle control, and potentially a non-targeting ADC control.
-
Tumor Volume Measurement: Tumor volume is measured periodically using calipers.
-
Efficacy Assessment: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
The selection of the optimal PEG linker is a multifactorial decision that requires careful consideration of the specific antibody, payload, and target indication. An intermediate-length linker, such as this compound, often provides a favorable balance of improved pharmacokinetics and maintained potency. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different PEG linkers to enable the rational design of next-generation ADCs with an improved therapeutic index.
References
The Tipping Point of Ten: A Comparative Analysis of m-PEG10-alcohol and Shorter Chain PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is a paramount objective. The choice of a linker molecule, seemingly a simple bridge, is a critical determinant of a therapeutic's success. Among the plethora of options, polyethylene glycol (PEG) linkers have become a cornerstone technology. This guide provides a comprehensive comparative analysis of m-PEG10-alcohol against its shorter-chain counterparts (e.g., PEG2, PEG4, PEG6), supported by experimental data, to illuminate the nuanced impact of PEG chain length on the performance of bioconjugates.
The inclusion of a PEG spacer in a linker architecture offers a multitude of advantages, primarily stemming from its hydrophilic and biocompatible nature.[1] PEGylation, the process of covalently attaching PEG chains, can enhance the solubility and stability of hydrophobic drug payloads, a crucial factor in preventing aggregation and enabling higher drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs).[2][3] Furthermore, the length of the PEG chain profoundly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a bioconjugate, affecting its circulation half-life, biodistribution, and ultimately, its therapeutic efficacy.[4][5]
While shorter PEG linkers can be advantageous in creating more compact conjugates and may sometimes lead to higher in vitro potency, longer PEG chains generally offer superior pharmacokinetic properties, which often translate to enhanced in vivo efficacy.[6][7] The this compound, a monodisperse PEG linker with ten repeating ethylene glycol units, represents a significant juncture where the benefits of a longer chain become particularly pronounced.[8][9]
Quantitative Comparison of PEG Linker Performance
The selection of an optimal PEG linker length often involves a trade-off between various physicochemical and biological properties. The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics for bioconjugates, particularly ADCs.
Table 1: Physicochemical Properties of m-PEG-alcohols
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| m-PEG2-alcohol | 2 | 120.15 | 7.6 | -0.56 |
| m-PEG3-alcohol | 3 | 164.20 | 11.1 | -0.85 |
| m-PEG4-alcohol | 4 | 208.25 | 14.6 | -1.14 |
| m-PEG6-alcohol | 6 | 296.36 | 21.6 | -1.72 |
| m-PEG8-alcohol | 8 | 384.47 | 28.6 | -2.30 |
| This compound | 10 | 472.57 | 35.6 | -2.88 |
*Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.[10]
Table 2: Impact of PEG Linker Length on ADC Performance
| Parameter | Shorter PEGs (e.g., PEG2, PEG4) | m-PEG10 and Longer PEGs | Rationale and Key Findings |
| Solubility & Stability | Moderately increased solubility. | Superior solubility and stability. | The hydrophilic nature of PEG effectively shields hydrophobic payloads, preventing aggregation, with longer chains offering greater shielding.[2][3] |
| In Vitro Cytotoxicity (IC50) | Generally lower IC50 (higher potency). | May show slightly higher IC50 (lower potency). | Shorter linkers can lead to more efficient payload release or less steric hindrance at the target site. However, this effect is often cell-line and target-dependent.[6][7] |
| Pharmacokinetics (PK) | Shorter circulation half-life, faster clearance. | Prolonged circulation half-life, reduced clearance. | The increased hydrodynamic radius imparted by longer PEG chains reduces renal clearance and recognition by the reticuloendothelial system.[11] |
| In Vivo Efficacy | Limited in vivo effectiveness due to rapid clearance. | Significantly improved tumor growth inhibition. | Enhanced PK profile of longer PEG-linked conjugates allows for greater accumulation at the tumor site, leading to superior in vivo anti-tumor activity.[7][12] |
| Drug-to-Antibody Ratio (DAR) | May achieve lower to moderate DARs. | Can enable higher DARs without aggregation. | The enhanced solubilizing effect of longer PEG chains can accommodate a higher number of hydrophobic drug molecules per antibody.[2] |
Experimental Protocols
Reproducible and reliable data are the cornerstones of scientific advancement. To facilitate the objective comparison of different PEG linkers in your research, detailed methodologies for key experiments are provided below.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated drug-linker with defined PEG lengths (e.g., m-PEG4-maleimide, m-PEG10-maleimide)
-
Quenching agent (e.g., N-acetylcysteine)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.[3]
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker with a defined PEG length to the reduced antibody solution and incubate to allow for covalent bond formation.[3]
-
Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide groups.[3]
-
Purification: Remove unconjugated drug-linker and other impurities using SEC.[3]
-
Characterization:
-
Determine the DAR using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess ADC purity and aggregation state using SEC.
-
Confirm conjugation site and homogeneity using mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of ADCs with different PEG linker lengths.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs with varying PEG linkers
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers and incubate for a period of 72-96 hours.[3]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.[3]
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for each ADC.[3]
Visualizing the Impact of PEG Linker Length
Diagrams created using Graphviz (DOT language) can effectively illustrate the conceptual differences and experimental workflows.
Caption: Conceptual comparison of shorter vs. longer PEG linkers.
Caption: General workflow for ADC synthesis.
Conclusion: Tailoring the Linker to the Application
The choice between this compound and shorter chain PEG linkers is a nuanced decision that hinges on the specific application and the desired therapeutic outcome. While shorter PEG linkers may offer advantages in terms of in vitro potency, the data strongly suggests that longer PEG linkers, such as this compound, generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, particularly for bioconjugates with hydrophobic payloads.[2][7]
The optimal PEG length is ultimately dependent on the specific antibody, payload, and therapeutic application, necessitating empirical evaluation. By carefully considering the interplay between linker length and the desired physicochemical and biological properties, researchers can rationally design more effective and safer bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. dovepress.com [dovepress.com]
Enhancing Therapeutic Efficacy: A Comparative Guide to Validation Assays for m-PEG10-alcohol Conjugates
For researchers, scientists, and drug development professionals, the conjugation of methoxy-polyethylene glycol (m-PEG) to therapeutic molecules is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. The m-PEG10-alcohol linker, a non-cleavable 10-unit PEG derivative, offers a balance of hydrophilicity and length to enhance solubility and extend the in vivo half-life of conjugated drugs. Rigorous validation of the efficacy of these conjugates is paramount to ensure their therapeutic potential. This guide provides a comprehensive comparison of key validation assays, supported by experimental data and detailed protocols, to assess the efficacy of this compound conjugates.
Characterization and Purity Assessment
Prior to efficacy testing, it is crucial to thoroughly characterize the this compound conjugate and assess its purity. A heterogeneous mixture can lead to inconsistent results in biological assays.
Table 1: Analytical Methods for Characterization of this compound Conjugates
| Analytical Technique | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC-HPLC) | Purity, detection of aggregation and free PEG/drug. | High resolution for separating species of different hydrodynamic volumes. | May not resolve species with similar sizes. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity, separation of different PEGylated species based on hydrophobicity. | Excellent for assessing heterogeneity. | The PEG moiety can lead to broad peaks. |
| Mass Spectrometry (MS) | Confirmation of molecular weight, degree of PEGylation. | High accuracy and sensitivity for mass determination. | Polydispersity of PEG can complicate spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of covalent linkage, quantification of PEGylation. | Provides detailed structural information.[1][2] | Requires higher sample concentrations. |
In Vitro Efficacy Assays
In vitro assays are fundamental for determining the biological activity of this compound conjugates and comparing them to the unconjugated parent molecule.
Binding Affinity Assays
PEGylation can sometimes sterically hinder the interaction of the conjugated molecule with its target. Binding assays are essential to quantify any change in affinity.
Table 2: Comparison of Binding Affinity Assays
| Assay | Principle | Advantages | Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Measures binding of the conjugate to a target protein immobilized on a plate. | High throughput, sensitive, and widely available. | Indirect measurement of binding. |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics (association and dissociation rates). | Provides detailed kinetic information. | Requires specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. | Provides a complete thermodynamic profile of the interaction. | Requires larger amounts of sample. |
Cell-Based Functional Assays
These assays assess the biological response of cells to the this compound conjugate, providing a more direct measure of its efficacy.
Cytotoxicity Assays
For conjugates of cytotoxic drugs, these assays are critical to determine the concentration required to kill a certain percentage of cells (e.g., IC50).
Table 3: Comparison of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures the metabolic activity of viable cells. | Well-established, simple, and cost-effective. | Can be affected by the metabolic state of the cells. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells. | Direct measure of cell membrane integrity. | Less sensitive for early-stage cytotoxicity. |
| Caspase Activity Assay | Measures the activity of caspases, key mediators of apoptosis. | Provides mechanistic insight into the mode of cell death. | Specific to apoptosis-inducing agents. |
A study on affibody-drug conjugates showed that increasing the PEG linker length from 4kDa to 10kDa resulted in a 22-fold reduction in in vitro cytotoxicity, highlighting the trade-off between linker length and immediate potency.[3]
Cellular Uptake Studies
Understanding how PEGylation affects the entry of a conjugate into target cells is crucial for interpreting its biological activity.
Table 4: Methods for Assessing Cellular Uptake
| Method | Principle | Advantages | Disadvantages |
| Confocal Microscopy | Visualization of fluorescently labeled conjugates within cells. | Provides spatial information on subcellular localization. | Qualitative or semi-quantitative. |
| Flow Cytometry | Quantification of the percentage of cells that have taken up a fluorescently labeled conjugate. | High-throughput and quantitative. | Does not provide subcellular localization. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Quantification of a metal-containing conjugate within cells. | Highly sensitive and quantitative for metal-based drugs.[4] | Requires a metal tag on the conjugate. |
Experimental results have shown that in vitro cellular uptake of PEGylated nanoparticles is dependent on the PEG conformation and particle size, with smaller nanoparticles generally being preferred by cells.[5]
In Vivo Efficacy and Pharmacokinetic Analysis
In vivo studies are the definitive measure of a conjugate's therapeutic efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetic Studies
PEGylation with this compound is intended to extend the in vivo half-life of the conjugated molecule. Pharmacokinetic studies are essential to quantify this effect.
Table 5: Key Pharmacokinetic Parameters to Assess
| Parameter | Description | Impact of this compound Conjugation |
| Half-life (t½) | Time required for the plasma concentration of the drug to reduce by half. | Expected to be significantly increased. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Expected to be decreased. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | May be altered depending on tissue distribution. |
| Area Under the Curve (AUC) | The total drug exposure over time. | Expected to be increased. |
A study on a 10 kDa PEG-cholecystokinin-10 conjugate demonstrated a significant increase in elimination half-life to 8 hours after intravenous injection in rats.[6]
In Vivo Efficacy Models
The choice of the in vivo model is critical and should be relevant to the therapeutic indication of the drug. For example, for an anti-cancer conjugate, a tumor xenograft model in immunocompromised mice is commonly used.
Experimental Protocols
General Protocol for Cellular Uptake Study using Flow Cytometry
-
Cell Seeding: Seed target cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fluorescently labeled this compound conjugate and the unconjugated drug in cell culture media.
-
Incubation: Remove the old media from the cells and add the media containing the test compounds. Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Cell Harvesting: Wash the cells twice with cold PBS to remove unbound conjugate. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer, measuring the fluorescence intensity of the cell population.
General Protocol for In Vivo Pharmacokinetic Study
-
Animal Model: Use a relevant animal model (e.g., Sprague-Dawley rats).
-
Administration: Administer the this compound conjugate and the unconjugated drug intravenously via the tail vein at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software.
Signaling Pathways and Experimental Workflows
The efficacy of a drug conjugate is ultimately determined by its ability to modulate specific signaling pathways. The "alcohol" moiety of the conjugate is assumed to be a hydroxyl group on a therapeutic small molecule, a common site for PEGylation. The relevant signaling pathway will depend on the specific drug being conjugated.
For instance, if the conjugated molecule is a kinase inhibitor with a hydroxyl group, its efficacy would be validated by its ability to inhibit the target kinase and its downstream signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular uptake and cytotoxicity of drug-peptide conjugates regulated by conjugation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of PEG conformation and particle size on the cellular uptake efficiency of nanoparticles with the HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of m-PEG10-alcohol and Alkyl Linkers in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's properties profoundly influence the solubility, stability, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective, data-driven comparison of two common linker classes: the hydrophilic methoxy-polyethylene glycol (m-PEG10-alcohol) linker and traditional hydrophobic alkyl linkers.
Executive Summary
The choice between an this compound and an alkyl linker represents a fundamental trade-off between hydrophilicity and hydrophobicity. This compound, a discrete polyethylene glycol (PEG) linker, enhances aqueous solubility and can improve the pharmacokinetic profile of a bioconjugate by prolonging its circulation half-life.[1][][3] In contrast, alkyl linkers, being hydrophobic hydrocarbon chains, can improve cell membrane permeability but may lead to challenges with aggregation and faster clearance from circulation.[3][4] The optimal choice is highly dependent on the specific characteristics of the payload and the targeting moiety, as well as the desired therapeutic outcome.
Data Presentation: A Comparative Analysis
Table 1: Physicochemical Properties
| Property | This compound Linker | Alkyl Linker (e.g., C10-C12) | Rationale |
| Composition | Methoxy-terminated 10-unit polyethylene glycol chain | Saturated or unsaturated hydrocarbon chain | This compound consists of repeating hydrophilic ether units[5][6], while alkyl linkers are composed of non-polar methylene groups. |
| Polarity | Hydrophilic | Hydrophobic | The ether oxygens in the PEG chain form hydrogen bonds with water, conferring high aqueous solubility.[3] Alkyl chains lack these hydrogen bond donors/acceptors, making them lipophilic.[4] |
| Aqueous Solubility | Generally High | Generally Low | The hydrophilic nature of PEG enhances the solubility of the entire conjugate, which is particularly beneficial for hydrophobic payloads.[7][8] Hydrophobic alkyl linkers can decrease the overall solubility of the bioconjugate.[4] |
| Potential for Aggregation | Low | High | By increasing the hydrophilicity of the conjugate, PEG linkers can mitigate aggregation issues often associated with hydrophobic payloads.[7][9] The hydrophobic nature of alkyl linkers can promote intermolecular interactions, leading to aggregation.[4] |
| Synthesis | Can be more complex and costly | Generally straightforward and economical | The synthesis of discrete PEG linkers can be more involved than that of simple alkyl chains. |
Table 2: Pharmacokinetic and Efficacy Parameters
| Parameter | This compound Linker | Alkyl Linker (e.g., C10-C12) | Rationale |
| Plasma Half-life (t½) | Generally Longer | Generally Shorter | The hydrophilic PEG chain creates a hydration shell, increasing the hydrodynamic radius and reducing renal clearance, thus prolonging circulation time.[10][11] Hydrophobic conjugates tend to be cleared more rapidly from circulation. |
| Systemic Clearance (CL) | Generally Lower | Generally Higher | Reduced clearance with PEG linkers is a well-documented phenomenon that contributes to a longer half-life.[10] |
| Cell Membrane Permeability | May be Reduced | Can be Enhanced | The increased polarity from the PEG linker may reduce passive diffusion across cell membranes. The lipophilic nature of alkyl linkers can facilitate passage through the lipid bilayer.[12] |
| In Vitro Potency (IC50) | May be Reduced | May be Higher | While improving in vivo performance, PEGylation can sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance at the target site or reduced cell permeability.[10][11] |
| In Vivo Efficacy | Often Enhanced | Variable | The improved pharmacokinetic profile often leads to greater drug accumulation at the tumor site and, consequently, enhanced in vivo efficacy, despite potentially lower in vitro potency.[10][11] |
| Metabolic Stability | Generally Stable | Generally Stable | Both linker types can be designed for high metabolic stability. The amide or ether bonds in PEG linkers and the carbon-carbon bonds in alkyl linkers are generally stable in plasma.[][13] |
| Immunogenicity | Low | Low | Both linker types are generally considered to have low immunogenicity.[14] |
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the comparison of this compound and alkyl linkers.
Caption: Logical flow of how linker properties influence bioconjugate performance.
Caption: Experimental workflow for comparing ADCs with different linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of linker performance. Below are general protocols for key experiments.
Protocol 1: Aqueous Solubility Measurement (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous buffer.
-
Preparation of Supersaturated Solution: Add an excess amount of the linker-payload conjugate to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid material should be visible.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant and quantify the concentration of the conjugate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
Calculation: The measured concentration represents the equilibrium solubility.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in plasma.
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in fresh plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: For each time point, capture the ADC from the plasma using an affinity purification method (e.g., Protein A magnetic beads).[15]
-
Analysis by LC-MS: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[16][17][18] A decrease in DAR over time indicates payload deconjugation.
-
Data Analysis: Plot the average DAR against time to determine the stability profile of the ADC.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing cancer cells.
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 4: In Vivo Efficacy Study (Tumor Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Xenograft Model: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the ADCs (e.g., intravenously), a vehicle control, and other relevant controls.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
The decision to use an this compound or an alkyl linker is a nuanced one, with significant implications for the performance of a bioconjugate. Hydrophilic this compound linkers are a powerful tool to overcome the challenges associated with hydrophobic payloads, often leading to improved physicochemical properties, superior pharmacokinetic profiles, and enhanced in vivo efficacy.[7][9][11] However, alkyl linkers may be advantageous in specific applications where enhanced cell membrane permeability is desired and solubility is not a limiting factor. For drug developers, a thorough understanding of these trade-offs and rigorous empirical evaluation using the types of experiments outlined in this guide are paramount to designing and selecting the optimal linker for the next generation of targeted therapeutics.
References
- 1. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. purepeg.com [purepeg.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound, CAS 27425-92-9 | AxisPharm [axispharm.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of m-PEG10-Alcohol Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of m-PEG10-alcohol conjugates is a critical step in the development of PEGylated therapeutics. The covalent attachment of methoxy polyethylene glycol (m-PEG) can enhance the pharmacokinetic and pharmacodynamic properties of a molecule, but impurities can compromise efficacy and safety. This guide provides a comparative overview of key analytical techniques for assessing the purity of these conjugates, complete with experimental data and detailed protocols.
Comparison of Key Analytical Techniques
A multi-faceted approach employing orthogonal analytical methods is essential for the comprehensive characterization of this compound conjugates. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers unique insights into the purity and structural integrity of the conjugate.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, determination of PEG heterogeneity and degree of PEGylation.[1][2] | High sensitivity and accuracy, provides detailed structural information.[1] | Complex spectra due to PEG polydispersity, may require specialized software for data deconvolution.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of covalent linkage, determination of substitution sites, and quantification of PEGylation.[1][3] | Provides detailed structural information and can be quantitative.[4][5][6] | Lower sensitivity compared to MS, can be complex for large molecules, requires high sample purity.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation of the PEGylated conjugate from unreacted starting materials, assessment of purity and heterogeneity.[1][3][] | Robust and reproducible, can be coupled with various detectors for comprehensive analysis.[1] | May not provide detailed structural information on its own, requires method development.[1][3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for assessing the purity of this compound conjugates using the primary analytical techniques.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, capable of separating the desired conjugate from unreacted starting materials and byproducts.[3][] Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are valuable.
1. Size-Exclusion Chromatography (SEC) for Purity Assessment
SEC separates molecules based on their size in solution.[1]
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.[1]
-
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase to a concentration of 1 mg/mL.[1]
-
Chromatographic Separation:
-
-
Data Analysis: The chromatogram will show peaks corresponding to the conjugate, and any unreacted alcohol or free PEG, allowing for the calculation of percentage purity based on peak area.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).[8]
-
Procedure:
-
Sample Preparation: Dissolve the conjugate in a mixture of the initial mobile phase solvents.
-
Chromatographic Separation:
-
-
Data Analysis: Purity is determined by the relative area of the main conjugate peak compared to all other peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the covalent attachment of the PEG chain and for quantifying the degree of PEGylation.[1][3]
-
Instrumentation: NMR spectrometer (400 MHz or higher).[1]
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[1]
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
-
Data Analysis: The characteristic signals of the PEG backbone appear around 3.6 ppm, while the methoxy (m-PEG) protons are a singlet at approximately 3.38 ppm.[1] Successful conjugation is confirmed by shifts in the signals of the alcohol protons near the conjugation site. The ratio of the integrals of the PEG protons to the protons of the conjugated molecule can be used to determine the degree of PEGylation.[1]
Mass Spectrometry (MS)
MS provides a precise measurement of the molecular weight of the conjugate, which is crucial for confirming successful PEGylation and assessing the heterogeneity of the PEG chain.[3][9]
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve the conjugate in a solvent compatible with the ionization technique (e.g., water/acetonitrile with 0.1% formic acid for ESI).
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive ESI or MALDI.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight of the conjugate.
-
-
-
Data Analysis: The resulting spectrum is deconvoluted to determine the zero-charge mass of the conjugate. The mass difference between the native molecule and the conjugate confirms the attachment of the m-PEG10 moiety. A distribution of peaks separated by 44 Da (the mass of an ethylene glycol monomer) reveals the polydispersity of the PEG chain.[1]
By employing these complementary analytical techniques, researchers can confidently assess the purity of their this compound conjugates, ensuring the quality and reliability of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Comparative Guide to Functional Assays for m-PEG10-Alcohol Modified Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an extended circulating half-life, improved stability, and reduced immunogenicity. Specifically, the use of a monodisperse, 10-unit methoxy-polyethylene glycol-alcohol (m-PEG10-alcohol) linker offers precise control over the modification process. However, the addition of any PEG chain, regardless of its size, can potentially impact the biological activity of the protein through steric hindrance or conformational changes. Therefore, a thorough functional assessment of this compound modified therapeutic proteins is crucial.
This guide provides an objective comparison of key functional assays for evaluating the in vitro and in vivo performance of therapeutic proteins modified with this compound. We present supporting experimental data from analogous short-chain PEGylated systems, detailed methodologies for critical experiments, and visual representations of signaling pathways and experimental workflows to aid in the rational design and evaluation of these biotherapeutics.
Data Presentation: A Comparative Overview of Functional Assays
The functional characterization of a PEGylated therapeutic protein requires a multi-faceted approach, employing a battery of in vitro assays to build a comprehensive understanding of how the modification affects its biological activity. The choice of assays is dependent on the protein's mechanism of action.
Table 1: Comparison of In Vitro Functional Assays for this compound Modified Therapeutic Proteins
| Assay Type | Principle | Key Parameters Measured | Advantages | Disadvantages | Example Application |
| Enzyme Activity Assay | Measures the catalytic activity of an enzyme by quantifying the conversion of a substrate to a product. | Km (Michaelis constant), kcat (turnover number), Vmax (maximum velocity) | Direct measurement of enzymatic function. High throughput and cost-effective. | Not applicable to non-enzymatic proteins. Steric hindrance from PEG can affect substrate binding. | Assessing the activity of PEGylated asparaginase. |
| Receptor Binding Assay | Quantifies the binding affinity of a therapeutic protein to its specific cell surface receptor. | KD (dissociation constant), Bmax (maximum binding capacity) | Provides direct information on target engagement. Can be performed in various formats (e.g., ELISA, SPR). | Does not directly measure downstream signaling or biological response. | Determining the binding of PEGylated interferon-alpha to its receptor. |
| Cell-Based Proliferation/Cytotoxicity Assay | Measures the effect of the therapeutic protein on the proliferation or viability of target cells. | IC50/EC50 (half-maximal inhibitory/effective concentration) | Provides a measure of the overall biological effect, integrating receptor binding and downstream signaling. | Can be influenced by off-target effects. More complex and time-consuming than biochemical assays. | Evaluating the anti-proliferative activity of PEGylated growth factors on cancer cell lines. |
| Reporter Gene Assay | Measures the activation or inhibition of a specific signaling pathway by quantifying the expression of a reporter gene. | Fold induction/repression | Highly sensitive and specific for a particular signaling pathway. | Requires genetically modified cell lines. May not capture all aspects of the biological response. | Assessing the activation of the JAK/STAT pathway by PEGylated G-CSF. |
Table 2: Illustrative Quantitative Data for Short-Chain PEGylated Proteins
Data presented here is for proteins modified with short-chain PEGs analogous to this compound, as specific data for this compound is limited. This data serves as a representative example of the potential impact of short-chain PEGylation.
| Therapeutic Protein | PEG Size (kDa) | Assay | Parameter | Unmodified Protein | PEGylated Protein | Fold Change |
| Interferon-α2b | 5 | Antiviral Assay | EC50 (ng/mL) | 0.1 | 0.5 | 5-fold decrease in potency |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 5 | Cell Proliferation (NFS-60 cells) | EC50 (pM) | 10 | 25 | 2.5-fold decrease in potency |
| α-Chymotrypsin | 5 | Enzyme Activity (kcat/Km) | (s-1M-1) | 1.8 x 105 | 0.9 x 105 | 2-fold decrease in catalytic efficiency[1] |
| Antibody-Drug Conjugate (ADC) | ~1 (PEG4) | In Vitro Cytotoxicity (SK-BR-3 cells) | IC50 (nM) | 0.5 | 0.8 | 1.6-fold decrease in potency |
Experimental Protocols: Methodologies for Key Assays
Detailed and reproducible experimental protocols are essential for the accurate assessment of PEGylated protein function.
Enzyme Activity Assay: α-Chymotrypsin
Objective: To determine the kinetic parameters (kcat and Km) of unmodified and this compound modified α-chymotrypsin.
Materials:
-
Unmodified and PEGylated α-chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Buffer: 100 mM Tris-HCl, pH 8.0
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate in DMSO.
-
Prepare serial dilutions of the substrate in the assay buffer.
-
Add 180 µL of each substrate dilution to the wells of a 96-well plate.
-
Add 20 µL of a fixed concentration of either unmodified or PEGylated α-chymotrypsin to each well to initiate the reaction.
-
Immediately measure the absorbance at 410 nm every 30 seconds for 10 minutes at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
ELISA-Based Receptor Binding Assay[2][3]
Objective: To determine the binding affinity (KD) of a PEGylated cytokine to its receptor.
Materials:
-
Recombinant receptor-Fc chimera
-
Unmodified and PEGylated cytokine (with a detection tag, e.g., His-tag)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against the detection tag (e.g., anti-His antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well high-binding microplate
Procedure:
-
Coat the wells of a 96-well plate with the receptor-Fc chimera overnight at 4°C.[2]
-
Wash the wells with wash buffer to remove unbound receptor.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.[2]
-
Wash the wells with wash buffer.
-
Add serial dilutions of the unmodified or PEGylated cytokine to the wells and incubate for 2 hours at room temperature.[2]
-
Wash the wells to remove unbound cytokine.
-
Add the primary antibody and incubate for 1 hour at room temperature.[2]
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[2]
-
Wash the wells and add the TMB substrate. Incubate until a color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Plot the absorbance against the cytokine concentration and fit the data to a one-site binding model to determine the KD.
Cell-Based Proliferation Assay (MTT Assay)[4][5][6][7]
Objective: To determine the EC50 of a PEGylated growth factor on a responsive cell line.
Materials:
-
Target cell line (e.g., TF-1 cells for GM-CSF)
-
Cell culture medium
-
Unmodified and PEGylated growth factor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.[3]
-
Prepare serial dilutions of the unmodified or PEGylated growth factor in cell culture medium.
-
Remove the existing medium and add the growth factor dilutions to the cells.[4]
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[5][4]
-
Add the solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Plot the absorbance against the growth factor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for clear communication and understanding. The following diagrams were generated using the DOT language in Graphviz.
Caption: A logical workflow for the functional assessment of this compound modified therapeutic proteins.
Caption: A simplified diagram of the Interferon-Alpha JAK/STAT signaling pathway.[6][7][8][9]
Caption: An overview of the major signaling pathways activated by G-CSF.[10][11]
Caption: The canonical SMAD-dependent TGF-β signaling pathway.[12][13][14][15][16]
References
- 1. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. What is the mechanism of Interferon alfa? [synapse.patsnap.com]
- 7. Human Interferon-α (IFN-α) | Cell Signaling Technology [cellsignal.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Reactome | Interferon Signaling [reactome.org]
- 10. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 14. cusabio.com [cusabio.com]
- 15. news-medical.net [news-medical.net]
- 16. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to the Comparative Stability of PEG Linkers In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the selection of a Polyethylene Glycol (PEG) linker is a critical decision that significantly influences the pharmacokinetic profile, efficacy, and safety of a therapeutic agent. The stability of this linker, both in laboratory assays (in vitro) and within a living organism (in vivo), dictates the release kinetics of the conjugated molecule and, consequently, its therapeutic window. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.
The primary role of a PEG linker in drug development is to enhance the solubility, bioavailability, and circulation half-life of a therapeutic molecule while decreasing its immunogenicity.[1][2] The covalent bond connecting the PEG to the molecule of interest must be carefully chosen to achieve the desired stability profile. PEG linkers can be broadly classified as either non-cleavable, which offer high stability, or cleavable, which are designed to release the therapeutic payload in response to specific physiological triggers.[1][3]
Comparative Stability of Common PEG Linker Chemistries
The stability of a PEG linker is fundamentally determined by the chemical nature of the covalent bond. The following table summarizes the stability characteristics of common linker types under in vitro and in vivo conditions. It is important to note that direct head-to-head comparisons of half-lives across different studies can be challenging due to variations in experimental conditions, the conjugated molecule, and the specific animal model used.[1]
| Linker Type | Linkage Chemistry | In Vitro Stability (e.g., in Plasma) | In Vivo Stability | Cleavage Mechanism | Key Considerations |
| Non-Cleavable | |||||
| Ether | -O- | Highly Stable | Highly Stable | Non-cleavable under physiological conditions | Provides long circulation times; payload release relies on degradation of the entire conjugate.[1] |
| Amide | -CONH- | Highly Stable | Highly Stable | Generally non-cleavable; can be slowly hydrolyzed over extended periods | Offers a robust and stable connection suitable for long-acting therapeutics. Amide bonds are significantly more stable than ester bonds.[1] |
| Thioether | -S- | Highly Stable | Highly Stable | Non-cleavable; relies on lysosomal degradation of the antibody in ADCs | Commonly used in antibody-drug conjugates (ADCs) for its high stability in circulation.[4] |
| Cleavable | |||||
| Ester | -COO- | Susceptible to Hydrolysis | Susceptible to Hydrolysis and Esterases | Chemical and enzymatic hydrolysis | Prone to premature drug release, especially in the presence of plasma esterases. The rate of hydrolysis can be modulated by the steric and electronic environment of the ester bond.[1][3] |
| Hydrazone | -C=N-NH- | Labile at acidic pH | Stable at physiological pH (7.4), labile in acidic environments (endosomes/lysosomes) | pH-sensitive hydrolysis | Designed for drug release in the acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes.[5][6][7] |
| Disulfide | -S-S- | Stable in circulation | Cleaved in the reducing environment of the cell | Reduction by glutathione and other thiols | Utilized for intracellular drug delivery, as the reducing environment inside cells is significantly higher than in the bloodstream.[6][7] |
| Dipeptide | e.g., Val-Cit, Val-Ala | Generally stable in circulation | Cleaved by specific enzymes (e.g., Cathepsin B) | Enzymatic cleavage | Designed to be stable in the bloodstream but are cleaved by enzymes that are often overexpressed in tumor cells.[7][8] |
Experimental Protocols
Understanding the methodologies used to assess linker stability is crucial for interpreting and reproducing experimental data. The following are detailed protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEG linker in plasma by measuring the degradation of the PEG-conjugate and the release of the payload over time.[1][9]
Materials:
-
PEG-conjugated molecule of interest
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or methanol for protein precipitation
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PEG-conjugate in a suitable solvent (e.g., DMSO or PBS).[1]
-
The PEG-conjugate is incubated in human plasma at a concentration of 100 µg/mL at 37°C.[9]
-
Aliquots are taken at multiple time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).[5][9]
-
Immediately process the aliquots to stop any further reactions, for example, by protein precipitation with cold acetonitrile or methanol, or by freezing.[5]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by a validated analytical method, such as LC-MS/MS, to quantify the concentration of the intact PEG-conjugate and the released payload.[1]
-
Plot the percentage of the remaining intact conjugate against time and calculate the in vitro half-life (t½) of the linker.[1]
In Vivo Pharmacokinetic and Biodistribution Study
Objective: To evaluate the pharmacokinetic profile and biodistribution of a PEG-conjugated molecule in an animal model.[1]
Materials:
-
PEG-conjugated molecule
-
Animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., saline)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Procedure:
-
Administer a single dose of the PEG-conjugate to the animal model via the desired route (e.g., intravenous injection).[1]
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[10]
-
Process the blood by centrifugation to obtain plasma.[1]
-
At the final time point, euthanize the animals and harvest major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs).[1]
-
Rinse the tissues with saline, blot dry, and weigh them.
-
Homogenize the tissues in a suitable buffer.[1]
-
Analyze the plasma samples to determine the concentration of the intact conjugate and free payload over time using validated analytical methods.[1]
-
Analyze the tissue homogenates to quantify the amount of the conjugate that has accumulated in each organ.[1]
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including circulation half-life, clearance, and volume of distribution.[1]
-
Use the tissue concentration data to determine the biodistribution profile of the PEG-conjugate.[1]
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows for assessing PEG linker stability.
Conclusion
The selection of a PEG linker with the appropriate stability is a cornerstone of rational drug design for bioconjugates.[1] While non-cleavable linkers like ethers and amides provide high stability for long-circulating therapeutics, cleavable linkers such as hydrazones, disulfides, and peptides offer the advantage of controlled payload release in specific physiological environments.[1][3] The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of PEG linker stability, enabling researchers to make informed decisions and optimize the performance of their therapeutic candidates. A thorough understanding of the interplay between linker chemistry and the complex in vitro and in vivo environments is paramount to advancing the next generation of targeted therapies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. adcreview.com [adcreview.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating Beyond PEG: A Comparative Guide to Hydrophilic Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a hydrophilic linker is a critical design choice in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). While methoxy-polyethylene glycol (m-PEG10-alcohol) and its derivatives have long been the industry standard for improving solubility and pharmacokinetic profiles, mounting concerns over PEG immunogenicity and non-biodegradability have catalyzed the development of innovative alternatives.[1] A significant portion of the population possesses pre-existing anti-PEG antibodies, which can lead to rapid clearance of PEGylated drugs and potential hypersensitivity reactions.[1]
This guide presents an objective comparison of prominent alternatives to short-chain PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific research applications. We will explore the performance of polysarcosine (pSar), poly(2-oxazoline)s (POx), and other linker classes in the context of ADCs, PROTACs, and Lipid Nanoparticle (LNP) formulations.
Emerging Alternatives to PEG Linkers
Several classes of hydrophilic polymers have emerged as viable substitutes for PEG, each offering a unique set of properties. The most promising candidates include:
-
Polysarcosine (pSar): A polypeptoid derived from the endogenous amino acid sarcosine (N-methylated glycine), pSar is highly hydrophilic, biodegradable, and demonstrates low immunogenicity.[2][3] It is considered a leading candidate to replace PEG due to its comparable "stealth" properties that help evade the immune system.[4][5][6]
-
Poly(2-oxazoline)s (POx): This class of polymers, particularly poly(2-ethyl-2-oxazoline) (PEtOx), exhibits biocompatibility and stealth properties comparable to PEG.[7][8] The properties of POx can be precisely tuned by modifying the monomer type and chain length, offering significant versatility.[9]
-
Alkyl Chains: In the context of PROTACs, simple alkyl chains are often used as linkers. While they are hydrophobic, their flexibility and synthetic tractability make them a common choice. Their performance is often compared against more hydrophilic PEG linkers to balance properties like cell permeability and solubility.[10][11]
-
Other Hydrophilic and Biodegradable Polymers: This category includes zwitterionic polymers, polypeptides composed of natural amino acids, and polysaccharide-based linkers (e.g., dextran), which offer advantages in biocompatibility and biodegradability.[1][2]
Performance Comparison in Key Applications
The choice of linker profoundly impacts the physicochemical properties, pharmacokinetics (PK), and overall efficacy of a therapeutic agent. The following data summarizes the performance of PEG alternatives in ADCs, PROTACs, and LNPs.
Antibody-Drug Conjugates (ADCs)
In ADCs, especially those with a high drug-to-antibody ratio (DAR), the linker's ability to mask the hydrophobicity of the payload is critical to prevent aggregation and rapid clearance.
Table 1: Physicochemical and Pharmacokinetic Comparison of High-DAR (DAR8) ADCs with Polysarcosine (PSar) vs. PEG Linkers
| ADC Construct | Linker Type (12 monomer units) | HIC Retention Time (min)¹ | Clearance Rate (mL/day/kg)² |
|---|---|---|---|
| ADC-PSAR12 | Polysarcosine (Orthogonal) | 16.5 | 38.9 |
| ADC-PEG12 | Polyethylene Glycol (Orthogonal) | 17.2 | 47.3 |
| ADC-PSAR12L | Polysarcosine (Linear) | 19.5 | Unfavorable PK |
| ADC-PSAR0 | No Hydrophilic Linker | 20.1 | Unfavorable PK |
¹Hydrophobic Interaction Chromatography (HIC) retention time is a measure of hydrophobicity; lower values indicate greater hydrophilicity. Data is for trastuzumab-MMAE ADCs.[12] ²Pharmacokinetic clearance rates determined in rats. Lower values indicate slower clearance and longer circulation.[4][13][14]
Table 2: In Vivo Efficacy Comparison of High-DAR (DAR8) ADCs in a BT-474 Breast Cancer Model
| ADC Construct (3 mg/kg single dose) | Linker Type | Outcome |
|---|---|---|
| ADC-PSAR12 | Polysarcosine (12 units) | Curative (complete tumor remission) |
| ADC-PSAR0 | No Hydrophilic Linker | Incomplete tumor regression |
| ADC-PEG12 | Polyethylene Glycol (12 units) | Delayed tumor growth |
Data from a study comparing trastuzumab-MMAE ADCs. The superior performance of ADC-PSAR12 correlates with its improved pharmacokinetic profile.[4][13][14]
Proteolysis-Targeting Chimeras (PROTACs)
The linker in a PROTAC is crucial for enabling the formation of a productive ternary complex between the target protein and an E3 ligase. Its length and composition affect degradation potency (DC50) and maximal degradation (Dmax).
Table 3: Impact of Linker Composition on PROTAC Degradation Potency (DC50)
| PROTAC Target | Linker Composition | DC50 (nM) | Key Observation |
|---|---|---|---|
| BTK | Alkyl Chain (C5) | 18 | In this series, PEG linkers generally led to improved degradation potency compared to alkyl linkers of similar lengths.[11] |
| BTK | PEG Chain (2 units) | 8 | |
| BRD4 | PEG Chain | <1 | The PEG-based PROTAC ARV-825 demonstrated sub-nanomolar potency.[11] |
| TBK1 | Alkyl/Ether (21 atoms) | 3 | Linker length is a critical parameter, with optimal degradation observed at 21 atoms.[6] |
| ERα | PEG (16 atoms) | More Potent | Longer PEG linkers can be more effective for certain targets.[6] |
| ERα | PEG (12 atoms) | Effective |
DC50 is the concentration required to degrade 50% of the target protein.
Lipid Nanoparticles (LNPs)
In LNP formulations for mRNA delivery, PEG-lipids are used to provide a hydrophilic corona for stability. However, these can trigger immune responses. Polysarcosine-lipids are emerging as a promising alternative.
Table 4: Performance of Polysarcosine-Lipids vs. PEG-Lipids in LNP Formulations
| LNP Formulation | Stealth Polymer | In Vitro Transfection | In Vivo Protein Expression | Immunogenicity |
|---|---|---|---|---|
| Standard LNP | PEG-Lipid | Standard | Standard | Can elicit anti-PEG antibodies; complement activation.[15][16] |
| pSar-LNP | pSar-Lipid | Higher than PEG-LNP | Higher protein secretion | Reduced pro-inflammatory cytokine secretion and complement activation compared to PEG-LNP.[15] |
Data from studies using pSar-lipids as a direct replacement for PEG-lipids in mRNA-LNP formulations.[15][17]
Visualizing the Mechanisms and Workflows
To better understand the context in which these linkers operate, the following diagrams illustrate the fundamental mechanisms of action for ADCs and PROTACs, as well as a typical experimental workflow for their evaluation.
References
- 1. Ternary Complex Formation [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. Modulation of immunogenicity of poly(sarcosine) displayed on various nanoparticle surfaces due to different physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(2-ethyl-2-oxazoline) as alternative for the stealth polymer poly(ethylene glycol): comparison of in vitro cytotoxicity and hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Polysarcosine-Functionalized mRNA Lipid Nanoparticles Tailored for Immunotherapy | MDPI [mdpi.com]
- 16. Engineering LNPs with polysarcosine lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of m-PEG10-alcohol: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is fundamental to ensuring environmental health and workplace safety. This guide provides detailed procedures for the proper disposal of m-PEG10-alcohol, a methoxy-terminated polyethylene glycol derivative. These protocols are designed for researchers, scientists, and drug development professionals and are based on general guidelines for polyethylene glycol (PEG) compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance with the caution appropriate for a laboratory chemical.
Hazard Classification: this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]
Personal Protective Equipment (PPE): When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.[2]
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | An emergency eye wash station should be readily accessible.[1][3] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or other impervious gloves are recommended. Gloves should be inspected before use.[1][4] |
| Skin and Body Protection | Laboratory coat, work uniform, or impervious clothing. | To prevent skin contact.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. | A suitable respirator may be necessary if ventilation is inadequate or there is a risk of inhalation.[1] |
Step-by-Step Disposal Procedure
Polyethylene glycol and its derivatives are generally not classified as hazardous waste; however, proper disposal is essential to prevent environmental contamination.[5] The disposal route depends on whether the waste is contaminated with other hazardous substances.
Step 1: Initial Assessment
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If it is contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[2][5]
-
Quantity Assessment: Evaluate the volume of waste to be disposed of.
Step 2: Waste Collection and Storage
-
Container: Collect the this compound waste in a clearly labeled, sealed, and chemically compatible container.[2][5] It is best practice to use the original container if it is available and in good condition.[4]
-
Labeling: The label must clearly identify the contents as "this compound waste" and include the date of accumulation. If the waste is deemed hazardous due to contamination, it must be labeled in accordance with RCRA standards, including the words "Hazardous Waste".[5][6]
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, to prevent chemical reactions.[2]
Step 3: Spill Management
-
In case of a spill, absorb the liquid with an inert, non-combustible material such as sand, earth, or diatomite.[1][3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1][3]
-
Avoid generating dust if a solid form is present.[2]
-
Ensure the spill does not enter drains, sewers, or water courses.[1][2][6]
Step 4: Final Disposal
-
Never pour this compound down the drain or into the sewer system. [2]
-
Non-Contaminated Waste: For uncontaminated this compound, consult your institution's chemical hygiene plan or environmental health and safety (EHS) office.
-
Contaminated or Large Quantities: Disposal through a licensed chemical waste disposal contractor is mandatory for larger volumes or contaminated this compound.[2][5][7] Contact your institution's EHS department to arrange for collection.
Disposal Summary
| Parameter | Guideline |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor.[2][7] |
| Drain Disposal | Prohibited.[2][6] |
| Solid Waste Disposal | Not suitable for laboratory chemicals; must be managed as chemical waste. |
| Container Requirements | Labeled, sealed, and chemically compatible containers.[2][5] |
| Contamination Protocol | If mixed with hazardous materials, the entire mixture is treated as hazardous waste.[2][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for m-PEG10-alcohol
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling m-PEG10-alcohol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Chemical Identifier:
-
Product Name: this compound
-
CAS No.: 27425-92-9[1]
Hazard Summary: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for large quantities or when there is a splash hazard.[2] |
| Skin Protection | Gloves | Chemical-impermeable gloves are required. Nitrile gloves are a suitable choice.[2][3] Always inspect gloves for tears or holes before use and dispose of them after handling the chemical.[2][4] |
| Lab Coat/Clothing | Wear a flame-resistant and impervious lab coat. Ensure it is buttoned and fits properly to cover as much skin as possible.[2][5] | |
| Shoes | Wear closed-toe and closed-heel shoes that cover the entire foot.[2][5] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. For significant aerosol generation, a dust mask (type N95 or equivalent) may be appropriate.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and hazard information.
-
Wear appropriate PPE (gloves and safety goggles) during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[1]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
The recommended long-term storage temperature is -20°C.[7]
3. Preparation and Use:
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial to prevent moisture condensation.[7]
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
4. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection if necessary.[1]
-
Contain the spill using an inert absorbent material such as diatomite or universal binders.[1][6]
-
Collect the absorbed material into a suitable, closed container for disposal.[6]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][6]
-
Prevent the spilled material from entering drains or water courses.[1][6]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and clearly labeled hazardous waste container.[8]
-
The waste container must be made of a compatible material, such as glass or polyethylene, and have a tightly sealing lid. Avoid metal containers.[8]
2. Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
List all other chemical constituents and their approximate concentrations if it is a mixed waste stream.[8]
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area should be cool, well-ventilated, and away from incompatible materials.[8]
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.[8]
-
Do not dispose of this compound down the drain or with general laboratory trash. All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][7][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pccarx.com [pccarx.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
